molecular formula C8H8BNO3 B580527 2-Cyano-4-methoxyphenylboronic Acid CAS No. 1233968-22-3

2-Cyano-4-methoxyphenylboronic Acid

Cat. No.: B580527
CAS No.: 1233968-22-3
M. Wt: 176.966
InChI Key: GZCUBWKIKPSBPB-UHFFFAOYSA-N
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Description

2-Cyano-4-methoxyphenylboronic Acid, also known as this compound, is a useful research compound. Its molecular formula is C8H8BNO3 and its molecular weight is 176.966. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2-cyano-4-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BNO3/c1-13-7-2-3-8(9(11)12)6(4-7)5-10/h2-4,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCUBWKIKPSBPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)OC)C#N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-Cyano-4-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyano-4-methoxyphenylboronic acid is a specialized organic compound that serves as a valuable building block in synthetic chemistry. Its unique structure, featuring a boronic acid group, a nitrile, and a methoxy substituent on a phenyl ring, makes it a versatile reagent, particularly in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, a detailed protocol for its application in Suzuki-Miyaura coupling, and an illustration of the underlying reaction mechanism.

Core Data Presentation

The physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference
Molecular Weight 176.97 g/mol [1]
Molecular Formula C₈H₈BNO₃[2][3]
CAS Number 1256345-67-1[2][3]
Appearance Solid[2]
Purity Typically available in ≥95% or ≥98% purity[2][3]
Synonyms (4-Cyano-2-methoxyphenyl)boronic acid[2]

Experimental Protocols

The following sections detail a representative synthetic protocol for this compound and a standard procedure for its use in a Suzuki-Miyaura cross-coupling reaction.

Synthesis of this compound

This protocol is a representative method based on common syntheses of similar arylboronic acids, involving a Grignard reaction followed by borylation.

Materials:

  • 4-Bromo-3-methoxybenzonitrile

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous tetrahydrofuran (THF)

  • Trimethyl borate

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Condenser

  • Dropping funnel

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Grignard Reagent Formation:

    • To a dry three-necked round-bottom flask equipped with a condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents) and a small crystal of iodine.

    • Heat the flask gently under a flow of nitrogen to activate the magnesium.

    • Allow the flask to cool to room temperature.

    • Dissolve 4-bromo-3-methoxybenzonitrile (1 equivalent) in anhydrous THF and add it to the dropping funnel.

    • Add a small portion of the solution to the magnesium turnings to initiate the reaction.

    • Once the reaction has started (indicated by a color change and gentle refluxing), add the remaining solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the reaction mixture at room temperature for an additional 2 hours to ensure complete formation of the Grignard reagent.

  • Borylation:

    • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

    • Add trimethyl borate (1.5 equivalents) dropwise via a syringe, keeping the internal temperature below -70 °C.

    • After the addition, allow the reaction mixture to warm slowly to room temperature and stir overnight.

  • Hydrolysis and Work-up:

    • Cool the reaction mixture in an ice bath and quench by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~2).

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., water or a mixture of ether and hexanes) to yield the pure product.

Application in Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed coupling of this compound with an aryl halide.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (e.g., 4-iodotoluene, 1 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., potassium carbonate, 2 equivalents)

  • Solvent (e.g., a mixture of dioxane and water, 4:1)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup:

    • To a round-bottom flask, add the aryl halide, this compound, and the base.

    • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

    • Add the solvent and degas the mixture by bubbling the inert gas through it for 10-15 minutes.

    • Add the palladium catalyst to the reaction mixture under a positive pressure of the inert gas.

  • Reaction Execution:

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Mandatory Visualization

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction, a key application of this compound.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd_complex R¹-Pd(II)Ln-X pd0->pd_complex R¹-X product R¹-R² transmetalation Transmetalation r1_pd_r2 R¹-Pd(II)Ln-R² pd_complex->r1_pd_r2 R²B(OH)₃⁻ r2_boronate R²-B(OH)₃⁻ r2_boronic_acid R²-B(OH)₂ r2_boronic_acid->r2_boronate + Base base Base (e.g., OH⁻) r1_pd_r2->pd0 R¹-R² reductive_elimination Reductive Elimination aryl_halide R¹-X

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a highly functionalized building block with significant potential in organic synthesis. Its utility in forming carbon-carbon bonds via the Suzuki-Miyaura coupling reaction makes it a valuable tool for the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. The protocols and data provided in this guide offer a foundational understanding for researchers and professionals working with this versatile compound.

References

An In-depth Technical Guide to the Synthesis of 2-Cyano-4-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthetic route to 2-Cyano-4-methoxyphenylboronic acid, a valuable building block in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with a Miyaura borylation of 3-bromo-4-methoxybenzonitrile to form the corresponding pinacol boronate ester, followed by hydrolysis to yield the target boronic acid. Detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow are presented to facilitate its application in a research and development setting.

Core Synthesis Route

The principal synthetic pathway for this compound is a palladium-catalyzed Miyaura borylation of 3-bromo-4-methoxybenzonitrile with bis(pinacolato)diboron (B₂pin₂), followed by the hydrolysis of the resulting boronate ester. This method is widely employed for the synthesis of arylboronic acids due to its functional group tolerance and generally good yields.

Step 1: Miyaura Borylation

The first step involves the cross-coupling of 3-bromo-4-methoxybenzonitrile with bis(pinacolato)diboron using a palladium catalyst, such as PdCl₂(dppf), and a base, typically potassium acetate (KOAc), in an appropriate solvent like 1,4-dioxane. The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination to furnish 4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile.

Step 2: Hydrolysis

The pinacol boronate ester intermediate is then hydrolyzed under acidic or basic conditions to yield the final product, this compound. This step is typically straightforward and results in high conversion.

Experimental Protocols

The following are detailed experimental methodologies for the key steps in the synthesis of this compound.

Step 1: Synthesis of 4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Materials:

  • 3-bromo-4-methoxybenzonitrile

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

  • Potassium acetate (KOAc)

  • Anhydrous 1,4-dioxane

Procedure:

  • To a dry reaction vessel, add 3-bromo-4-methoxybenzonitrile (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), potassium acetate (2.0 equiv), and PdCl₂(dppf) (0.03 equiv).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Anhydrous 1,4-dioxane is added, and the reaction mixture is heated to 80-90 °C.

  • The reaction is monitored by a suitable analytical technique (e.g., TLC or GC-MS) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile as a solid.

Step 2: Synthesis of this compound

Materials:

  • 4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

  • Aqueous acid (e.g., 2 M HCl) or base (e.g., 2 M NaOH)

  • Organic solvent (e.g., diethyl ether or ethyl acetate)

Procedure:

  • The 4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (1.0 equiv) is dissolved in a suitable organic solvent.

  • An aqueous solution of acid or base is added to the mixture.

  • The reaction is stirred vigorously at room temperature until the hydrolysis is complete, as monitored by TLC or LC-MS.

  • The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reagents and Reaction Conditions for Miyaura Borylation

ReagentMolar Equiv.Role
3-bromo-4-methoxybenzonitrile1.0Starting Material
Bis(pinacolato)diboron1.1Boron Source
PdCl₂(dppf)0.03Catalyst
Potassium Acetate2.0Base
1,4-Dioxane-Solvent
Temperature 80-90 °C Reaction Temperature
Time 2-12 h Reaction Time

Table 2: Product Characterization

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Analytical Data
4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrileC₁₄H₁₈BNO₃275.1170-90¹H NMR, ¹³C NMR, MS
This compoundC₈H₈BNO₃176.97>90 (hydrolysis)¹H NMR, ¹³C NMR, MS

Mandatory Visualization

The following diagram illustrates the synthetic workflow for this compound.

Synthesis_Workflow Start 3-bromo-4-methoxybenzonitrile Intermediate 4-methoxy-3-(4,4,5,5-tetramethyl- 1,3,2-dioxaborolan-2-yl)benzonitrile Start->Intermediate Miyaura Borylation B2pin2 Bis(pinacolato)diboron B2pin2->Intermediate Catalyst PdCl₂(dppf), KOAc 1,4-Dioxane, 80-90 °C Catalyst->Intermediate Product This compound Intermediate->Product Hydrolysis Hydrolysis (e.g., aq. HCl) Hydrolysis->Product

Caption: Synthetic workflow for this compound.

physical and chemical properties of 2-Cyano-4-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Cyano-4-methoxyphenylboronic acid, a valuable building block in organic synthesis and medicinal chemistry. This document outlines its known characteristics, reactivity, and general protocols for its handling and use.

Chemical Identity and Physical Properties

This compound is an aromatic boronic acid derivative featuring a nitrile and a methoxy substituent on the phenyl ring. These functional groups significantly influence its reactivity and physical properties.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 1233968-22-3[1][2][3]
Molecular Formula C₈H₈BNO₃[1][2]
Molecular Weight 176.97 g/mol [1][2]
Appearance White to off-white solidInferred from related compounds
Melting Point Not definitively reported for this isomer.
Solubility Soluble in organic solvents such as methanol and dimethyl sulfoxide (DMSO). Insoluble in water.Inferred from related compounds[4]
SMILES COC1=CC(C#N)=C(C=C1)B(O)O[1]
InChIKey GZCUBWKIKPSBPB-UHFFFAOYSA-N[1]

Spectroscopic Data

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

NucleusPredicted Chemical Shift (ppm)Notes
¹H NMR
Aromatic-H7.0 - 8.0The protons on the aromatic ring will appear in this region, with their exact shifts and coupling patterns depending on the electronic effects of the cyano, methoxy, and boronic acid groups.
Methoxy-H~3.9The three protons of the methoxy group will likely appear as a singlet.
Boronic acid-OHBroad singlet, variableThe chemical shift of the hydroxyl protons of the boronic acid is concentration and solvent-dependent and may exchange with residual water.
¹³C NMR
Aromatic-C110 - 165The six carbons of the aromatic ring will have distinct signals. The carbon attached to the methoxy group will be significantly downfield, while the carbon attached to the cyano group will also be deshielded.
Methoxy-C~56
Cyano-C115 - 120The nitrile carbon typically appears in this region.

Note: These are predicted values and should be confirmed by experimental data.

Chemical Reactivity and Applications

This compound is primarily utilized as a reactant in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

Arylboronic acids are key reagents in Suzuki-Miyaura coupling, a powerful method for the formation of carbon-carbon bonds.[5][6][7] this compound can be coupled with a variety of aryl or vinyl halides (or triflates) to synthesize complex biaryl and styrenyl compounds. The electron-withdrawing nature of the cyano group and the electron-donating effect of the methoxy group can influence the reactivity of the boronic acid in the transmetalation step of the catalytic cycle.

Suzuki_Miyaura_Coupling cluster_reagents cluster_conditions A Aryl/Vinyl Halide (R-X) Product Coupled Product A->Product Couples with B 2-Cyano-4-methoxy- phenylboronic Acid B->Product Cat Pd(0) Catalyst Base Base (e.g., Na₂CO₃, K₂CO₃) Solvent Solvent (e.g., Toluene, Dioxane, DMF)

General schematic of a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

While specific, validated protocols for this compound are not widely published, the following are generalized experimental procedures based on established methods for similar arylboronic acids. Researchers should optimize these conditions for their specific application.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a starting point for the coupling of this compound with an aryl bromide.

  • Reaction Setup: In a reaction vessel, combine the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.

  • Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C. Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Suzuki_Protocol_Workflow start Start setup Combine Reactants: Aryl Bromide, Boronic Acid, Pd Catalyst, Base start->setup solvent Add Degassed Solvent setup->solvent react Heat under Inert Atmosphere (80-110 °C) solvent->react monitor Monitor Reaction (TLC/HPLC) react->monitor monitor->react Incomplete workup Aqueous Work-up monitor->workup Reaction Complete purify Purification (Column Chromatography/ Recrystallization) workup->purify end End purify->end

Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
General Protocol for Purification of Arylboronic Acids

Arylboronic acids can sometimes be challenging to purify due to their polarity and potential for dehydration to form boroxines.

  • Recrystallization: If the compound is sufficiently crystalline, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, water, or ethanol) can be an effective purification method.[8]

  • Acid-Base Extraction: Dissolve the crude boronic acid in an organic solvent and extract with an aqueous base (e.g., NaOH or K₂CO₃) to form the water-soluble boronate salt. The organic layer containing non-acidic impurities can be discarded. The aqueous layer is then acidified (e.g., with HCl) to precipitate the purified boronic acid, which can be collected by filtration.[8]

  • Column Chromatography: For less polar boronic acids, chromatography on silica gel can be employed. A mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used as the eluent.[9]

General Protocol for HPLC Analysis

High-Performance Liquid Chromatography is a standard technique for assessing the purity of boronic acids and monitoring reaction progress.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water and acetonitrile, often with an acidic modifier like formic acid or trifluoroacetic acid (0.1%), is typically employed to ensure good peak shape.

  • Detection: UV detection at a wavelength where the aromatic system absorbs, typically around 254 nm, is suitable.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent like acetonitrile.

HPLC_Analysis_Workflow start Start prepare_sample Dissolve Sample in Mobile Phase/Acetonitrile start->prepare_sample inject Inject Sample onto C18 HPLC Column prepare_sample->inject elute Elute with Water/Acetonitrile Gradient (+ Acid) inject->elute detect UV Detection (e.g., 254 nm) elute->detect analyze Analyze Chromatogram for Purity detect->analyze end End analyze->end

Workflow for HPLC analysis of an arylboronic acid.

Safety and Handling

This compound should be handled in a well-ventilated area, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Biological Activity

There is currently no publicly available information on the biological activity or its involvement in any signaling pathways for this compound. Its primary role is as a synthetic intermediate in the development of new chemical entities.

Disclaimer: The experimental protocols provided are general guidelines and may require optimization. Always consult relevant literature and safety data sheets before handling any chemicals.

References

An In-depth Technical Guide to 2-Cyano-4-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the structural information, properties, synthesis, and applications of 2-Cyano-4-methoxyphenylboronic acid, a valuable building block for researchers, scientists, and professionals in drug development.

Core Structural and Physical Properties

This compound is a substituted aromatic boronic acid. The presence of the cyano (-CN) and methoxy (-OCH₃) groups, along with the boronic acid [-B(OH)₂] functionality, makes it a versatile reagent in organic synthesis.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
IUPAC Name (2-Cyano-4-methoxyphenyl)boronic acid
Synonyms (4-Cyano-2-methoxyphenyl)boronic acid
CAS Number 1233968-22-3, 1256345-67-1[]
Molecular Formula C₈H₈BNO₃
Molecular Weight 176.97 g/mol []
Appearance Solid
Purity Typically ≥95% or ≥98%[2]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

Spectroscopic and Analytical Data

While specific spectroscopic data for this compound is not publicly available, the following represents expected spectral characteristics based on its structure and data from analogous compounds like 4-methoxyphenylboronic acid.[3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Expected signals would include peaks in the aromatic region corresponding to the protons on the phenyl ring, a singlet for the methoxy group protons, and a broad singlet for the hydroxyl protons of the boronic acid group. The chemical shifts would be influenced by the electron-withdrawing cyano group and the electron-donating methoxy group.

  • ¹³C NMR: Aromatic carbons would appear in the typical downfield region. The carbon of the cyano group would have a characteristic chemical shift, as would the methoxy carbon and the carbon atom attached to the boron atom.

Infrared (IR) Spectroscopy: Key vibrational bands would be expected for the following functional groups:

  • O-H stretching of the boronic acid group (broad band).

  • C≡N stretching of the cyano group.

  • C-O stretching of the methoxy group.

  • Aromatic C-H and C=C stretching.

  • B-O stretching.

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight. Fragmentation patterns would likely involve the loss of water, the methoxy group, or the cyano group. Predicted collision cross-section values for various adducts have been calculated.[6]

Synthesis and Reactivity

This compound is typically synthesized through multi-step organic reactions. While a specific, detailed protocol for this exact molecule is not widely published, a general synthetic approach can be inferred from the synthesis of similar substituted phenylboronic acids.

A plausible synthetic pathway could involve the following logical steps:

G A Starting Material (e.g., a substituted bromobenzonitrile) B Protection of Functional Groups (if necessary) A->B C Lithiation or Grignard Formation B->C D Borylation (e.g., with trialkyl borate) C->D E Hydrolysis D->E F Deprotection (if necessary) E->F G Purification (Crystallization or Chromatography) F->G H This compound G->H

Figure 1. A logical workflow for the synthesis of substituted phenylboronic acids.

Key Application in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a valuable reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for creating biaryl structures, which are common motifs in pharmaceuticals and functional materials.[7][8][9][10]

The general mechanism for the Suzuki-Miyaura coupling reaction is illustrated below:

Suzuki_Miyaura_Coupling cluster_0 Catalytic Cycle cluster_1 Reactants cluster_2 Product A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B R-X C Ar-Pd(II)-X(L2) B->C D Transmetalation C->D Ar'-B(OH)2 Base E Ar-Pd(II)-Ar'(L2) D->E F Reductive Elimination E->F F->A Ar-Ar' Product Coupled Product (Ar-Ar') F->Product Reactant1 Aryl/Vinyl Halide (R-X) Reactant1->B Reactant2 This compound (Ar'-B(OH)2) Reactant2->D Base Base (e.g., K2CO3, Cs2CO3) Base->D

Figure 2. Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol for a Suzuki-Miyaura Reaction

The following is a general protocol for a Suzuki-Miyaura coupling reaction using an aryl boronic acid. This should be adapted and optimized for specific substrates and scales.

Materials:

  • Aryl halide (1.0 eq)

  • This compound (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 eq)

  • Anhydrous solvent (e.g., Dioxane, Toluene, DMF, often with water)

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide, this compound, and the base.

  • Add the anhydrous solvent(s). If a biphasic system is used, add the appropriate amount of water.

  • Degas the mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the reaction to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Applications in Research and Drug Discovery

Substituted phenylboronic acids, including cyanophenylboronic acids, are crucial building blocks in medicinal chemistry and drug discovery.[7][11][12][13][14][15][16] The unique electronic properties and the ability to participate in versatile cross-coupling reactions make them valuable for the synthesis of complex molecules with potential biological activity.

  • Scaffold for Novel Therapeutics: The cyanophenylboronic acid moiety can serve as a core scaffold or a fragment in the design of new drug candidates. The cyano group can act as a hydrogen bond acceptor or be further functionalized.

  • Targeted Drug Delivery: Phenylboronic acids are known to interact with diols, such as those found in sialic acids which are often overexpressed on the surface of cancer cells. This property is being explored for targeted drug delivery systems.[12]

  • Enzyme Inhibition: Boronic acids are known inhibitors of various enzymes, particularly serine proteases and β-lactamases. The specific substitution pattern on the phenyl ring can be tailored to achieve selectivity and potency against a particular enzyme target.[14]

  • Protein Degraders: This class of compounds is listed as a building block for protein degraders, suggesting its use in the synthesis of proteolysis-targeting chimeras (PROTACs) or molecular glues.[2]

The logical relationship of how this compound contributes to drug discovery is outlined below:

Drug_Discovery_Pathway A This compound (Building Block) B Organic Synthesis (e.g., Suzuki Coupling) A->B C Diverse Library of Complex Molecules B->C D High-Throughput Screening C->D E Hit Identification D->E F Lead Optimization E->F G Preclinical Development F->G H Clinical Trials G->H I New Therapeutic Agent H->I

Figure 3. Role of this compound in a typical drug discovery workflow.

Safety and Handling

Boronic acids should be handled with appropriate safety precautions in a laboratory setting. While specific toxicity data for this compound is not available, for related compounds like 4-methoxyphenylboronic acid, the following hazards are noted: may cause skin and eye irritation, and may cause respiratory irritation.

Recommended Handling Procedures:

  • Use in a well-ventilated area or a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust.

  • Avoid contact with skin and eyes.

  • Store in a cool, dry place away from incompatible materials.

Disclaimer: This document is intended for informational purposes for a technical audience. The information provided is based on publicly available data and may not be exhaustive. Experimental protocols are provided as general guidance and should be adapted and optimized by qualified personnel. All chemical handling should be performed in accordance with established laboratory safety practices.

References

An In-depth Technical Guide on the Solubility of 2-Cyano-4-methoxyphenylboronic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 2-Cyano-4-methoxyphenylboronic acid in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document provides a comprehensive overview of the expected solubility trends based on structurally related compounds, namely phenylboronic acid and its substituted analogues. Furthermore, a detailed experimental protocol for determining the solubility of boronic acids is provided to empower researchers to ascertain precise solubility data for this compound.

Introduction

This compound is a valuable building block in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling, which is a cornerstone of modern drug discovery and materials science. A thorough understanding of its solubility in various organic solvents is critical for optimizing reaction conditions, developing purification strategies, and formulating active pharmaceutical ingredients. The solubility of a compound is influenced by its molecular structure and the physicochemical properties of the solvent, including polarity, hydrogen bonding capability, and dielectric constant.

Predicted Solubility Profile

Quantitative Solubility Data for Related Phenylboronic Acids

To provide a frame of reference, the following table summarizes the mole fraction solubility of phenylboronic acid and various isomers of isobutoxyphenylboronic acid in several common organic solvents at different temperatures. This data illustrates the general solubility trends for this class of compounds.

SolventTemperature (K)Phenylboronic Acid (Mole Fraction, x)ortho-Isobutoxyphenylboronic Acid (Mole Fraction, x)meta-Isobutoxyphenylboronic Acid (Mole Fraction, x)para-Isobutoxyphenylboronic Acid (Mole Fraction, x)
Chloroform 293.15-0.0450.0080.006
303.15-0.0750.0140.011
313.15-0.1200.0240.019
323.15-0.1850.0410.032
3-Pentanone 293.15-0.1350.0280.022
303.15-0.1900.0450.036
313.15-0.2600.0700.057
323.15-0.3500.1050.088
Acetone 293.15-0.1500.0400.032
303.15-0.2100.0620.051
313.15-0.2850.092-

Note: Data for isobutoxyphenylboronic acid isomers is sourced from[3]. Data for phenylboronic acid in these specific solvents and temperatures was not provided in the same format.

The introduction of an isobutoxy group generally enhances solubility compared to the parent phenylboronic acid, with the ortho-isomer showing significantly higher solubility.[4]

Experimental Protocol: Dynamic Method for Solubility Determination

A reliable and widely used technique for determining the solubility of boronic acids is the dynamic or synthetic method.[2][5][6] This method involves visually or instrumentally monitoring the dissolution of a solid in a liquid as the temperature is carefully controlled.

Principle: A mixture of the solute (this compound) and the chosen organic solvent of a precisely known composition is prepared. This biphasic mixture is heated at a constant, slow rate with vigorous stirring. The temperature at which the last solid particles disappear, resulting in a clear solution, is recorded as the solubility temperature for that specific composition. By repeating this procedure for various compositions, a solubility curve can be constructed.

Apparatus:

  • Jacketed glass vessel with a magnetic stirrer

  • Circulating thermostat bath for precise temperature control

  • Calibrated thermometer or temperature probe

  • Luminance probe or a laser beam and detector to monitor turbidity (optional, for enhanced precision)

  • Analytical balance for accurate weighing of solute and solvent

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of this compound and the desired organic solvent into the glass vessel. The composition should be known with high precision (e.g., mole fraction accuracy of 0.0002).

  • Heating and Stirring: Place the vessel in the thermostat bath and begin vigorous stirring to ensure a uniform suspension. Start heating the mixture at a slow, constant rate (e.g., 0.1-0.5 K/min).

  • Observation: Continuously monitor the mixture for the disappearance of solid particles. The point at which the solution becomes completely clear is the equilibrium point. This can be determined visually or by monitoring the change in light transmission through the solution with a turbidity sensor.

  • Data Recording: Record the temperature at which complete dissolution occurs.

  • Repeat: Repeat the measurement with different compositions of the solute and solvent to generate a series of data points.

  • Data Analysis: Plot the solubility (e.g., in mole fraction) as a function of temperature to construct the solubility curve.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the dynamic solubility determination method.

SolubilityDeterminationWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Weigh Solute (this compound) C Combine in Jacketed Vessel A->C B Weigh Solvent B->C D Vigorous Stirring C->D E Controlled Heating (e.g., 0.1-0.5 K/min) D->E F Monitor Turbidity E->F G Record Temperature at Complete Dissolution F->G H Repeat for Different Compositions G->H I Plot Solubility vs. Temperature H->I J Construct Solubility Curve I->J

Caption: Workflow for Dynamic Solubility Determination.

This guide provides a framework for understanding and determining the solubility of this compound. While direct quantitative data is currently sparse, the provided information on related compounds and the detailed experimental protocol will enable researchers to generate the necessary data for their specific applications in drug development and scientific research.

References

An In-depth Technical Guide on the Stability and Storage of 2-Cyano-4-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Cyano-4-methoxyphenylboronic acid, a key reagent in various synthetic applications. Adherence to these guidelines is crucial for maintaining the compound's integrity, ensuring experimental reproducibility, and promoting laboratory safety.

Chemical Properties and Inherent Stability

This compound, with the molecular formula C8H8BNO3, is a white to off-white solid.[1][2] Like many arylboronic acids, its stability is influenced by environmental factors such as moisture, heat, and light. A primary degradation pathway for boronic acids is the loss of the boronic acid group, a process known as protodeboronation.[3][4] This can be accelerated by factors such as the presence of water, and acidic or basic conditions.[3]

Another key characteristic of phenylboronic acids is their tendency to undergo dehydration to form cyclic anhydrides called boroxines.[5][6][7] This is a reversible process, and the boroxine can often be used directly in reactions like Suzuki-Miyaura couplings, as it can hydrolyze back to the boronic acid in situ.[6] However, the presence of both forms can complicate characterization and stoichiometry calculations.

Recommended Storage and Handling Conditions

To ensure the long-term stability and purity of this compound, specific storage and handling protocols are recommended. These are summarized from various supplier safety data sheets (SDS) and general best practices for boronic acids.

Quantitative Storage Recommendations:

ParameterRecommended ConditionRationale
Temperature Store at room temperature (15–25°C / 59–77°F) or refrigerated (2-8°C).[8][9][10]Minimizes thermal degradation and moisture absorption.
Atmosphere Keep in a dry place, under an inert atmosphere if possible.Boronic acids are hygroscopic and can degrade in the presence of moisture.[7][11]
Container Keep container tightly closed in a dry and well-ventilated place.[9][12][13]Prevents moisture ingress and contamination. Containers should be carefully resealed after use.[9]

Handling Precautions:

  • Handle in accordance with good industrial hygiene and safety practices.[8]

  • Wash hands thoroughly after handling.[12]

  • Use in a well-ventilated area to avoid inhalation of dust.[12][14][15]

  • Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[12][13][14]

Factors Affecting Stability

Several factors can adversely affect the stability of this compound, leading to degradation and impurity formation.

Incompatible Materials:

  • Strong oxidizing agents: Can lead to decomposition.[12][13]

  • Strong acids and bases: Can catalyze protodeboronation.[3][12][13]

  • Moisture: Promotes hydrolysis and can facilitate the formation of boroxines.[7][11]

Conditions to Avoid:

  • Excess heat and direct sunlight: Can accelerate decomposition.[13][14][15]

  • Dust formation: Should be minimized to prevent inhalation and contamination.[8][13][16]

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products may include carbon monoxide (CO), carbon dioxide (CO2), and oxides of boron.[12][13][16]

Experimental Protocols

Protocol for Assessing Thermal Stability:

  • Sample Preparation: Accurately weigh samples of this compound into several vials.

  • Stress Conditions: Store the vials at a range of elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period (e.g., 1, 2, 4, and 8 weeks). Include a control sample stored under recommended conditions.

  • Analysis: At each time point, analyze the samples using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) to quantify the parent compound and any degradation products.

  • Data Evaluation: Plot the concentration of the parent compound against time for each temperature to determine the degradation kinetics.

Protocol for Assessing Hygroscopicity:

  • Sample Preparation: Place a known amount of the compound in a controlled humidity chamber.

  • Monitoring: Monitor the weight of the sample over time to determine the rate and extent of water absorption.

  • Analysis: Analyze the sample before and after exposure to moisture to assess for any chemical degradation.

Visualizing Stability and Handling

To better illustrate the concepts discussed, the following diagrams are provided.

StabilityFactors cluster_compound This compound cluster_factors Factors Affecting Stability cluster_degradation Degradation Pathways Compound C8H8BNO3 Protodeboronation Protodeboronation Compound->Protodeboronation BoroxineFormation Boroxine Formation Compound->BoroxineFormation Moisture Moisture Moisture->Protodeboronation Moisture->BoroxineFormation Heat Heat Heat->Protodeboronation Light Light OxidizingAgents Strong Oxidizing Agents AcidsBases Strong Acids/Bases AcidsBases->Protodeboronation HandlingWorkflow Start Receiving Compound Storage Store in a cool, dry, dark place Keep container tightly sealed Start->Storage Handling Use in a well-ventilated area Wear appropriate PPE Storage->Handling Dispensing Weigh quickly Minimize exposure to air Handling->Dispensing Waste Dispose of according to regulations Handling->Waste Reaction Use in reaction Dispensing->Reaction Reaction->Waste

References

Commercial Availability and Technical Guide for 2-Cyano-4-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, securing a reliable supply of specialized reagents is paramount. This guide provides an in-depth overview of the commercial availability of 2-Cyano-4-methoxyphenylboronic acid (CAS No. 1256345-67-1), a key building block in medicinal chemistry and organic synthesis. This document outlines key suppliers, their product specifications, and a detailed experimental protocol for a typical application.

Supplier Landscape

A survey of chemical suppliers reveals several sources for this compound, with variations in purity, available quantities, and pricing. The following table summarizes the offerings from prominent suppliers to facilitate procurement decisions.

SupplierPurityAvailable QuantitiesPrice (USD/g)
CymitQuimica95%100 mg, 250 mg, 1 g, 5 g, 25 g~$66.15/g (for 1g)
BLDpharm97%Inquire for bulkInquire for price
Aladdin Scientificmin 98%100 mg$499.90/g

Note: Prices are subject to change and may vary based on the quantity ordered. It is recommended to contact the suppliers directly for the most current pricing and availability.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

This compound is frequently utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form biaryl compounds. What follows is a representative experimental protocol for the coupling of an aryl halide with this compound.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., Toluene, Dioxane, DMF/water mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and workup reagents

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol, 1.2 equiv), and the base (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Add the degassed solvent (5-10 mL) to the flask, followed by the palladium catalyst (0.02-0.05 mmol, 2-5 mol%).

  • Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the appropriate time (2-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to yield the desired biaryl product.

Visualizing the Workflow and a Key Signaling Pathway

To better illustrate the experimental process and a relevant biological context, the following diagrams are provided.

G Experimental Workflow for Suzuki-Miyaura Coupling A 1. Reaction Setup: - Aryl Halide - Boronic Acid - Base B 2. Inert Atmosphere: Evacuate & backfill with Ar/N2 A->B C 3. Add Degassed Solvent & Palladium Catalyst B->C D 4. Heat and Stir (Monitor by TLC/LC-MS) C->D E 5. Workup: - Cool - Partition between  organic solvent and water D->E F 6. Purification: Column Chromatography E->F G Final Product: Biaryl Compound F->G

Suzuki-Miyaura Coupling Experimental Workflow

G Generic Kinase Signaling Pathway cluster_membrane Cell Membrane Receptor Receptor Tyrosine Kinase Grb2 Grb2 Receptor->Grb2 Ligand Growth Factor Ligand->Receptor Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactor Transcription Factor ERK->TranscriptionFactor Nucleus Gene Expression TranscriptionFactor->Nucleus

A simplified kinase signaling pathway often targeted in drug discovery.

fundamental reactivity of ortho-cyano substituted boronic acids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Fundamental Reactivity of Ortho-Cyano Substituted Boronic Acids

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Ortho-cyano substituted boronic acids are a class of bifunctional reagents that have garnered significant attention in modern organic synthesis. Their unique architecture, featuring a boronic acid moiety ortho to a cyano group, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of their synthesis, fundamental reactivity in key cross-coupling and cyclization reactions, and their applications as versatile building blocks, particularly in the fields of medicinal chemistry and materials science. Detailed experimental protocols, comparative data, and mechanistic diagrams are presented to offer a practical resource for laboratory scientists.

Introduction

Substituted phenylboronic acids are indispensable reagents, primarily for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which enables the efficient formation of carbon-carbon bonds.[1][2] The ortho-cyano substituted variants are particularly valuable due to their bifunctional nature. The boronic acid group serves as the reactive handle for cross-coupling reactions, while the ortho-cyano group can act as a versatile synthetic handle for further transformations or participate directly in tandem and cyclization reactions.[1][3] This dual reactivity makes them powerful building blocks for constructing complex molecular scaffolds found in many pharmaceuticals and advanced materials.[4][5] Understanding the interplay between these two functional groups is crucial for leveraging their full synthetic potential.

Synthesis of Ortho-Cyano Substituted Boronic Acids

The most prevalent method for synthesizing ortho-cyano substituted boronic acids is through the ortho-lithiation of a benzonitrile precursor, followed by quenching with a borate ester.[6] This approach takes advantage of the directing effect of the cyano group to achieve regioselective borylation.

General Synthetic Workflow: Ortho-lithiation and Borylation

The synthesis begins with the deprotonation of benzonitrile at the ortho position using a strong base, such as n-butyllithium in the presence of a sterically hindered amine like 2,2,6,6-tetramethylpiperidine (TMP), at low temperatures.[7] The resulting ortho-anion is then trapped with a trialkyl borate (e.g., triisopropyl borate) to form a boronate ester. Subsequent acidic hydrolysis of the ester yields the desired ortho-cyanophenylboronic acid.[7]

Synthesis_Workflow General Synthesis of o-Cyanophenylboronic Acid cluster_start Starting Material cluster_process Reaction Steps cluster_end Final Product start Benzonitrile step1 1. Ortho-lithiation (n-BuLi, TMP, -78°C) start->step1 step2 2. Borylation (B(OiPr)3) step1->step2 step3 3. Acidic Hydrolysis (e.g., HCl) step2->step3 end 2-Cyanophenylboronic Acid step3->end

Caption: Workflow for ortho-lithiation/borylation synthesis.

Detailed Experimental Protocol: Synthesis of 2-Cyanophenylboronic Acid

Materials:

  • Benzonitrile

  • n-Butyllithium (n-BuLi) in hexanes

  • 2,2,6,6-Tetramethylpiperidine (TMP)

  • Triisopropyl borate (B(O-iPr)₃)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • n-Hexane

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.

  • Add 2,2,6,6-tetramethylpiperidine (1.1 equivalents) to the cooled THF.

  • Slowly add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature at -78 °C. Stir for 30 minutes.

  • Add benzonitrile (1.0 equivalent) dropwise to the reaction mixture. Stir for 1-2 hours at -78 °C to ensure complete formation of the ortho-anion.

  • Slowly add triisopropyl borate (1.2 equivalents) to the mixture. The reaction is typically exothermic; maintain the temperature below -60 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Cool the mixture to 0 °C and quench by the slow addition of aqueous HCl (e.g., 2 M) until the pH is acidic (pH ~1-2).

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by crystallization or precipitation, often by adding n-hexane to a concentrated solution of the product in a minimal amount of a more polar solvent.[7] A reported molar yield for this type of process is approximately 71%.[7]

Fundamental Reactivity: Reactions at the Boronic Acid Moiety

The primary utility of ortho-cyano substituted boronic acids lies in their participation in transition metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between an organoboron compound and an organohalide.[8]

Mechanistic Considerations: The reactivity of the boronic acid is influenced by the electronic properties of its substituents.[2] The ortho-cyano group is strongly electron-withdrawing (EWG), which decreases the electron density of the ipso-carbon attached to the boron. This can render the aryl group less nucleophilic and potentially slow the rate-determining transmetalation step in the catalytic cycle.[2] Despite this, the cyano group is well-tolerated and does not poison the palladium catalyst. To enhance stability and reactivity, ortho-cyanopyridyl boronic esters are often favored over their corresponding acids, as they are less prone to protodeboronation.[6]

Suzuki_Cycle Simplified Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar¹-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar¹-Pd(II)-Ar² L₂ Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Ar¹-Ar² RedElim->Product ArylHalide Ar¹-X ArylHalide->OxAdd BoronicAcid Ar²-B(OH)₂ (Base) BoronicAcid->Transmetal Chan_Lam_Mechanism Proposed Chan-Lam C-N Coupling Mechanism CuII Cu(II)L₂ Transmetal Transmetalation CuII->Transmetal CuII_Aryl Ar-Cu(II)L₂ Transmetal->CuII_Aryl Coord Coordination CuII_Aryl->Coord CuII_Complex Ar-Cu(II)(NHR')L₂ Coord->CuII_Complex Oxidation Oxidation (O₂) CuII_Complex->Oxidation CuIII_Complex Ar-Cu(III)(NHR')L₂ Oxidation->CuIII_Complex RedElim Reductive Elimination CuIII_Complex->RedElim CuI Cu(I)L₂ RedElim->CuI Product Ar-NHR' RedElim->Product Reox Reoxidation (O₂) CuI->Reox Reox->CuII BoronicAcid Ar-B(OH)₂ BoronicAcid->Transmetal Amine R'-NH₂ Amine->Coord Tandem_Reaction Tandem Suzuki-Miyaura Coupling and Cyclization cluster_start Reactants cluster_process Reaction Sequence cluster_end Final Product start1 o-Cyanopyridyl Boronic Ester step1 Step 1: Suzuki Coupling (Pd Catalyst, Base) start1->step1 start2 Aryl Halide start2->step1 intermediate Biaryl Intermediate step1->intermediate step2 Step 2: Anionic Cyclization (e.g., Li-Morpholide) end Fused Heterocycle (e.g., Azaphenanthridine) step2->end intermediate->step2

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 2-Cyano-4-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for constructing biaryl scaffolds prevalent in pharmaceuticals and functional materials.[1][2] This document provides detailed protocols and application notes for the Suzuki coupling of 2-Cyano-4-methoxyphenylboronic acid, an electron-deficient boronic acid that serves as a valuable building block in medicinal chemistry.

The presence of an electron-withdrawing nitrile (cyano) group makes this substrate challenging due to a potentially slower transmetalation step in the catalytic cycle.[3] Therefore, careful optimization of the catalytic system and reaction conditions is crucial for achieving high yields. These notes offer guidance on catalyst selection, reaction setup, and troubleshooting to facilitate the successful application of this versatile reagent.

Data Summary: Recommended Reaction Conditions

The choice of catalyst, ligand, base, and solvent system is critical for the efficient coupling of electron-deficient boronic acids. The following table summarizes common catalytic systems and conditions that have proven effective for such challenging substrates.

Catalyst System (Pd Source / Ligand)Base (equivalents)Solvent SystemTemperature (°C)Catalyst Loading (mol%)Key Advantages & Considerations
Pd(OAc)₂ / SPhosK₃PO₄ or Cs₂CO₃ (2.0 - 3.0)Dioxane/H₂O or Toluene/H₂O (4:1)80 - 1101 - 2High activity for a broad range of substrates, including electron-deficient ones.[3] Ligands are air-sensitive.
Pd₂(dba)₃ / XPhosK₃PO₄ or Cs₂CO₃ (2.0 - 3.0)Dioxane/H₂O or THF80 - 1101 - 2Excellent for sterically hindered and electron-poor substrates.[3] Ligands are air-sensitive.
Pd(PPh₃)₄K₂CO₃ or Na₂CO₃ (2.0)Dioxane/H₂O or Toluene/Ethanol/H₂O80 - 1002 - 5Readily available and well-understood catalyst. May require higher temperatures and show lower activity for challenging substrates.[3]
PdCl₂(dppf)K₂CO₃ or Cs₂CO₃ (2.0)DMF or Dioxane/H₂O90 - 1102 - 3Relatively air-stable catalyst complex, good for a range of substrates.

Experimental Protocols

An inert atmosphere (Nitrogen or Argon) is essential for all protocols to prevent the degradation of the palladium catalyst and phosphine ligands.[4]

Protocol 1: General Suzuki Coupling Procedure

This protocol describes a general method for the coupling of an aryl halide with this compound.

Reagents & Materials:

  • Aryl Halide (e.g., 4-Bromoanisole) (1.0 mmol, 1.0 equiv.)

  • This compound (1.2 mmol, 1.2 equiv.)

  • Palladium Catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Phosphine Ligand (e.g., SPhos, 0.04 mmol, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.)

  • Anhydrous Solvent (e.g., Dioxane, 5 mL)

  • Degassed Water (1 mL)

  • Reaction Vessel (e.g., Schlenk flask or microwave vial)

  • Magnetic stir bar

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the base (2.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Catalyst/Ligand Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., SPhos).

  • Solvent Addition: Add the anhydrous organic solvent (e.g., Dioxane) followed by the degassed water via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C). Stir the reaction mixture vigorously for the specified time (typically 4-24 hours), monitoring progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

Protocol 2: Troubleshooting Common Issues
  • Low or No Conversion: Ensure the reaction is performed under strictly anhydrous and inert conditions. Check the quality of the catalyst, ligand, and base. Increasing the temperature or switching to a more active catalyst system (e.g., using a Buchwald-type ligand like SPhos) may improve results.[3]

  • Protodeboronation: This side reaction involves the replacement of the boronic acid group with a hydrogen atom. To minimize this, ensure the base is not excessively strong and that the reaction mixture is thoroughly degassed to remove oxygen.

  • Homocoupling: The formation of a biaryl product from two molecules of the boronic acid can occur.[4] This often indicates a slow transmetalation or reductive elimination step relative to catalyst decomposition pathways. Using the correct palladium source and ligand ratio is critical.

Visualized Workflow and Mechanism

The following diagrams illustrate the experimental workflow and the fundamental catalytic cycle of the Suzuki-Miyaura reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Aryl Halide, Boronic Acid & Base to Flask B 2. Purge with Inert Gas (Ar/N2) A->B C 3. Add Catalyst, Ligand & Solvents B->C D 4. Heat and Stir (e.g., 100°C, 4-24h) C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Quench and Extract with Organic Solvent E->F G 7. Dry and Concentrate F->G H 8. Purify via Column Chromatography G->H I 9. Characterize Product (NMR, MS) H->I

Caption: A typical experimental workflow for Suzuki cross-coupling reactions.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle cluster_side Side Reactions Pd0 Pd(0)L2 (Active Catalyst) PdII_1 R1-Pd(II)L2-X Pd0->PdII_1 R1-X RedElim Reductive Elimination OxAdd Oxidative Addition PdII_2 R1-Pd(II)L2-R2 PdII_1->PdII_2 [Ar'-B(OH)3]- Transmetal Transmetalation PdII_2->Pd0 Product R1-R2 (Biaryl Product) PdII_2->Product ArX Ar-X (Aryl Halide) Boronic Ar'-B(OH)2 (Boronic Acid) + Base Homocoupling Homocoupling of Ar'-B(OH)2 Boronic->Homocoupling Protodeboronation Protodeboronation (Ar'-H) Boronic->Protodeboronation

Caption: The Suzuki catalytic cycle and common off-cycle side reactions.

Applications in Drug Discovery

Boronic acids are versatile building blocks in synthetic and medicinal chemistry due to their stability, low toxicity, and versatile reactivity.[5] The resulting biaryl structures from Suzuki couplings are key pharmacophores in numerous approved drugs and clinical candidates. The specific functional groups on this compound are of particular interest:

  • Cyano Group: Can act as a hydrogen bond acceptor or a bioisostere for other functional groups, influencing molecular interactions with biological targets.

  • Methoxy Group: A common feature in drug molecules that can improve metabolic stability and modulate lipophilicity.

The ability to synthesize complex molecules using building blocks like this compound is fundamental to modern drug discovery, from kinase inhibitors to androgen receptor modulators.[] The development of robust and efficient coupling methods, such as those described here, directly accelerates the discovery of new therapeutic agents.[] Furthermore, boronic acids themselves are present in several FDA-approved drugs, such as Bortezomib (Velcade) and Ixazomib, highlighting the element's therapeutic importance.[5][7]

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 2-Cyano-4-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 2-Cyano-4-methoxyphenylboronic acid in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This versatile building block is instrumental in the synthesis of complex biaryl and heteroaryl structures, which are prevalent in medicinal chemistry and materials science. This document outlines typical experimental conditions, key considerations for reaction optimization, and detailed protocols for successful implementation.

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds.[1] Among these, the Suzuki-Miyaura coupling, which joins an organoboron species with an organic halide or triflate, is widely employed due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of starting materials.[1][2]

This compound is a valuable reagent for introducing a substituted phenyl moiety into target molecules. The presence of an ortho-cyano group and a para-methoxy group imparts specific electronic and steric properties that can be both advantageous for tuning molecular properties and challenging for the cross-coupling reaction itself. Understanding these characteristics is crucial for developing robust and high-yielding synthetic protocols.

Key Considerations and Troubleshooting

The electronic and steric nature of this compound necessitates careful optimization of reaction conditions. The primary challenges associated with this substrate include:

  • Protodeboronation: The electron-withdrawing cyano group can increase the susceptibility of the boronic acid to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source (e.g., water), leading to the formation of 3-methoxybenzonitrile and a reduction in the desired product yield. This is often exacerbated by strong bases and prolonged reaction times at elevated temperatures.[3]

  • Steric Hindrance: The ortho-cyano group can sterically hinder the transmetalation step in the catalytic cycle, potentially slowing down the reaction rate and requiring more active catalyst systems.

To mitigate these challenges, the following strategies can be employed:

  • Choice of Base: Milder bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) are generally preferred over strong bases like sodium hydroxide to minimize protodeboronation.[4][5]

  • Catalyst and Ligand System: Highly active palladium catalysts and electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or JohnPhos) can accelerate the rate of the desired cross-coupling, outcompeting the protodeboronation pathway.[4][6] Palladium precatalysts can also be employed to ensure the efficient generation of the active Pd(0) species.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, THF, or toluene) and water is commonly used. The water is necessary to solubilize the inorganic base and facilitate the formation of the active borate species. The ratio of organic solvent to water can be optimized to ensure adequate solubility of all reactants.

  • Inert Atmosphere: As with most palladium-catalyzed reactions, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent the oxidation and deactivation of the catalyst.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical conditions for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl bromides. Yields are representative and may vary depending on the specific substrate and reaction scale.

EntryAryl/Heteroaryl BromidePd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O (4:1)1001285
23-BromopyridinePd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/H₂O (3:1)901678
31-Bromo-4-(trifluoromethyl)benzenePd(OAc)₂ (3)XPhos (6)Cs₂CO₃ (2.5)THF/H₂O (5:1)801092
42-BromothiophenePdCl₂(dppf) (4)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)1001481
51-Bromo-2-methylbenzenePd₂(dba)₃ (2.5)JohnPhos (5)K₃PO₄ (2)Toluene/H₂O (4:1)1101875

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the cross-coupling of this compound with an aryl or heteroaryl bromide.

Reagents and Materials:

  • This compound (1.2 equiv)

  • Aryl or heteroaryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add the aryl/heteroaryl bromide (1.0 equiv), this compound (1.2 equiv), palladium catalyst, ligand, and base.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the degassed solvent mixture via syringe.

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Ar'B(OH)₂ Base PdII_Ar Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim Ar-Ar' RedElim->Pd0 ArAr Biaryl Product (Ar-Ar') ArX Aryl Halide (Ar-X) ArBOH2 This compound (Ar'B(OH)₂)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup (Reactants, Catalyst, Base, Solvent) start->setup inert Inert Atmosphere (Evacuate & Backfill with N₂/Ar) setup->inert reaction Heating & Stirring (80-110 °C) inert->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Extraction & Washing) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.

References

Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Cyano-4-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction condition guidelines for the successful implementation of Suzuki-Miyaura cross-coupling reactions utilizing 2-Cyano-4-methoxyphenylboronic acid. This reagent is a valuable building block in medicinal chemistry and materials science for the synthesis of complex biaryl and heterobiaryl structures. The electron-withdrawing nature of the ortho-cyano group and the electron-donating methoxy group present unique considerations for optimizing reaction outcomes.

Introduction to Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (such as a boronic acid) and an organic halide or triflate.[1][2] This reaction is favored in pharmaceutical and fine chemical synthesis due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of the boronic acid reagents.[3]

The catalytic cycle of the Suzuki coupling generally involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organic group from the boronic acid to the palladium complex, and reductive elimination to form the desired biaryl product and regenerate the active palladium(0) catalyst.[2][3] The presence of a base is crucial for the transmetalation step.[4]

Challenges with this compound

The electronic properties of this compound, specifically the electron-withdrawing ortho-cyano group, can influence the reaction in several ways:

  • Susceptibility to Protodeboronation: Electron-deficient arylboronic acids are prone to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source, leading to the formation of the corresponding arene (in this case, 3-methoxybenzonitrile) and reducing the yield of the desired coupled product.

  • Rate of Transmetalation: The electron-withdrawing nature of the cyano group can slow down the rate of transmetalation, which can impact the overall reaction efficiency.

To overcome these challenges, careful selection of the catalyst system, base, and solvent is critical.

Recommended Reaction Conditions

Based on literature for analogous electron-deficient and sterically hindered boronic acids, the following starting conditions are recommended for the Suzuki coupling of this compound with aryl or heteroaryl halides.

Table 1: Recommended Starting Conditions for Suzuki Coupling with this compound

ParameterRecommendationRationale
Boron Reagent This compound (1.2 - 1.5 equiv.)Using a slight excess of the boronic acid can help drive the reaction to completion.
Aryl Halide Aryl Bromide or Iodide (1.0 equiv.)Aryl bromides and iodides are generally more reactive than aryl chlorides.[5]
Catalyst System Pd₂(dba)₃ (1-2.5 mol%) with SPhos (2-5 mol%) or XPhos Pd G3 (2-5 mol%)Bulky, electron-rich phosphine ligands accelerate reductive elimination and are effective for hindered and electron-deficient substrates.
Base K₃PO₄ or Cs₂CO₃ (2.0 - 3.0 equiv.)These are effective bases for challenging Suzuki couplings and can help minimize protodeboronation compared to stronger bases.
Solvent Dioxane/H₂O (e.g., 4:1 or 5:1) or Toluene/H₂OThese solvent systems are commonly used and effective for Suzuki reactions, allowing for the dissolution of both organic and inorganic reagents.[2]
Temperature 80 - 110 °CA higher temperature is often required to ensure a sufficient reaction rate for challenging substrates.
Atmosphere Inert (Nitrogen or Argon)Prevents the degradation of the palladium catalyst and phosphine ligands.

Experimental Protocols

Below are two generalized experimental protocols that can be adapted for specific substrates and scales.

Protocol 1: General Procedure for Suzuki Coupling

This protocol provides a general starting point for the coupling of an aryl halide with this compound.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv.)

  • This compound (1.2 mmol, 1.2 equiv.)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.)

  • Degassed solvent (e.g., Dioxane/Water 4:1, 5 mL)

Procedure:

  • To a dry Schlenk flask, add the aryl halide, this compound, and the base.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • In a separate vial, dissolve the palladium catalyst and phosphine ligand in a small amount of the degassed solvent under an inert atmosphere.

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Add the remaining degassed solvent to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can often accelerate the reaction, leading to shorter reaction times and potentially higher yields.

Materials:

  • Aryl halide (0.5 mmol, 1.0 equiv.)

  • This compound (0.75 mmol, 1.5 equiv.)

  • Palladium catalyst (e.g., XPhos Pd G3, 0.025 mmol, 5 mol%)

  • Base (e.g., Cs₂CO₃, 1.5 mmol, 3.0 equiv.)

  • Degassed solvent (e.g., Dioxane/Water 5:1, 3 mL)

Procedure:

  • In a microwave vial, combine the aryl halide, this compound, base, and palladium catalyst.

  • Add the degassed solvent to the vial.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and heat to the desired temperature (e.g., 120 °C) for the specified time (e.g., 30-60 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in Protocol 1.

Data Presentation

The following table provides representative yields for Suzuki coupling reactions of various aryl boronic acids with different aryl halides under conditions similar to those recommended above. While specific data for this compound is limited in the public domain, these examples serve as a useful benchmark for expected outcomes.

Table 2: Representative Yields for Suzuki Coupling of Functionalized Aryl Boronic Acids

EntryAryl Boronic AcidAryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acid4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O801295
24-Methoxyphenylboronic acid1-BromonaphthalenePd(OAc)₂/SPhosK₃PO₄Toluene/H₂O1001692
32-Formylphenylboronic acid1-IodobenzenePd(PPh₃)₄Na₂CO₃DME/H₂O801254
42-Pyridylboronic acid4-BromoanisolePd₂(dba)₃/t-Bu₃PK₃PO₄Dioxane1002474
53,5-Bis(trifluoromethyl)phenylboronic acid2-BromopyridinePd(OAc)₂/XPhosCs₂CO₃Dioxane/H₂O1101882

Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Base Activation Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal [R²-B(OR)₃]⁻ PdII_R2 R¹-Pd(II)L_n-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R¹-R² BoronicAcid R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ BoronicAcid->Boronate Base Base (e.g., K₃PO₄) Base->Boronate Boronate->Transmetal Activation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow start Start reagents Combine Aryl Halide, This compound, and Base in a Schlenk Flask start->reagents degas Evacuate and Backfill with Inert Gas (3x) reagents->degas catalyst Prepare and Add Pd Catalyst/Ligand Solution degas->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat and Stir (e.g., 100 °C) solvent->reaction monitor Monitor Reaction Progress (TLC/LC-MS) reaction->monitor workup Cool, Dilute, and Perform Aqueous Work-up monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify end Characterize Product purify->end

Caption: A typical experimental workflow for a Suzuki coupling reaction.

References

Application Notes and Protocols: 2-Cyano-4-methoxyphenylboronic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyano-4-methoxyphenylboronic acid is a versatile building block in medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to synthesize complex organic molecules with diverse biological activities. Its unique substitution pattern, featuring a cyano group and a methoxy group, allows for the strategic introduction of these functionalities into drug candidates, influencing their potency, selectivity, and pharmacokinetic properties. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a key intermediate for the investigational kinase inhibitor, TAK-659.

Application: Synthesis of a Key Intermediate for the Kinase Inhibitor TAK-659

This compound is a crucial reagent in the synthesis of an advanced intermediate for TAK-659, a potent and selective dual inhibitor of Spleen Tyrosine Kinase (SYK) and FMS-like Tyrosine Kinase 3 (FLT3). TAK-659 has shown therapeutic potential in the treatment of various hematological malignancies. The boronic acid is employed in a Suzuki-Miyaura coupling reaction to introduce the substituted phenyl moiety, which is a key structural feature of the final drug molecule.

Biological Activity of the Target Compound: TAK-659

The following table summarizes the in vitro inhibitory activity of TAK-659 against its primary kinase targets.

Target KinaseIC50 (nM)
SYK3.2
FLT34.6

Data sourced from publicly available research.

Experimental Protocols

The following protocols are based on established synthetic routes for TAK-659 and its intermediates.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of a Key Biaryl Intermediate

This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and a suitable aromatic halide to form a key biaryl intermediate in the synthesis of TAK-659.

Reaction Scheme:

Materials:

  • This compound

  • Aryl halide (e.g., a substituted chloropyridine)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry reaction flask, add the aryl halide (1.0 eq), this compound (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl intermediate.

Expected Yield: 70-90% (Yields are dependent on the specific substrates and reaction conditions).

Visualizing the Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and purification of the biaryl intermediate.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Weigh Reagents dissolve Dissolve Reagents reagents->dissolve glassware Dry Glassware glassware->dissolve inert Inert Atmosphere inert->dissolve heat Heat & Stir dissolve->heat monitor Monitor Progress heat->monitor cool Cool Reaction monitor->cool Reaction Complete extract Extraction cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify characterize Characterization (NMR, MS) purify->characterize

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Signaling Pathway Involvement of TAK-659

TAK-659 targets SYK and FLT3, which are key kinases in signaling pathways that are often dysregulated in hematological cancers. The diagram below provides a simplified overview of the signaling pathways inhibited by TAK-659.

G cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) SYK SYK BCR->SYK FLT3_R FLT3 Receptor FLT3 FLT3 FLT3_R->FLT3 Downstream Downstream Signaling (e.g., PI3K/AKT, MAPK) SYK->Downstream FLT3->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation TAK659 TAK-659 TAK659->SYK Inhibition TAK659->FLT3 Inhibition

Caption: Simplified signaling pathways inhibited by TAK-659.

Conclusion

This compound is a valuable and highly useful reagent for medicinal chemists engaged in the synthesis of complex, biologically active molecules. Its application in the synthesis of a key intermediate for the kinase inhibitor TAK-659 highlights its importance in constructing molecular architectures with therapeutic potential. The provided protocols and diagrams serve as a guide for researchers to effectively utilize this building block in their drug discovery efforts.

Application Notes and Protocols for 2-Cyano-4-methoxyphenylboronic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyano-4-methoxyphenylboronic acid is a valuable building block in medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions to synthesize complex organic molecules with therapeutic potential. Its unique substitution pattern, featuring a cyano group ortho to the boronic acid and a methoxy group in the para position, allows for the creation of novel molecular scaffolds that can interact with a variety of biological targets. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a key intermediate for a potent nonsteroidal mineralocorticoid receptor (MR) antagonist, Finerenone (BAY 94-8862), which is used in the treatment of cardiorenal diseases.

Core Application: Synthesis of Finerenone Precursor

This compound is instrumental in the synthesis of the biaryl core of Finerenone. The following protocol is based on the synthetic route developed for Finerenone and its analogs, showcasing a typical Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling for Biaryl Synthesis

This protocol outlines the coupling of this compound with a suitable aryl halide to form a key biaryl intermediate.

Materials:

  • This compound

  • Aryl halide (e.g., a substituted bromopyridine derivative)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and reaction setup (round-bottom flask, condenser, magnetic stirrer, heating mantle)

  • Purification supplies (silica gel for column chromatography, solvents for elution)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.2 equivalents) and the aryl halide (1.0 equivalent).

  • Catalyst and Base Addition: Add the palladium catalyst (0.05 equivalents) and the base (2.0 equivalents) to the flask.

  • Solvent Addition: Add the chosen solvent system (e.g., a 3:1 mixture of 1,4-dioxane and water) to the flask. The reaction mixture should be a suspension.

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove oxygen.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) under an inert atmosphere and stir vigorously for the required time (typically 2-12 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure biaryl product.

Data Presentation

The following table summarizes typical reaction parameters and outcomes for the Suzuki-Miyaura coupling reaction.

ParameterValue/Condition
Reactants This compound, Aryl Halide
Catalyst Pd(PPh₃)₄
Base K₂CO₃
Solvent 1,4-Dioxane/Water (3:1)
Temperature 90 °C
Reaction Time 6 hours
Typical Yield 75-90%
Product Characterization ¹H NMR, ¹³C NMR, Mass Spectrometry

Biological Context: Finerenone and the Mineralocorticoid Receptor Signaling Pathway

Finerenone is a potent and selective nonsteroidal antagonist of the mineralocorticoid receptor (MR). Overactivation of the MR by aldosterone contributes to inflammation and fibrosis in the kidneys and heart. Finerenone blocks this activation, thereby reducing the risk of chronic kidney disease progression and cardiovascular events in patients with type 2 diabetes.

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of Finerenone in the mineralocorticoid receptor signaling pathway.

Finerenone_Mechanism_of_Action cluster_EC Extracellular Space cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds MR_Aldo MR-Aldosterone Complex Finerenone Finerenone Finerenone->MR Blocks HSP HSP90 HSP->MR Stabilizes MR_Aldo_Nuc MR-Aldosterone Complex MR_Aldo->MR_Aldo_Nuc Translocation MRE Mineralocorticoid Response Element (MRE) MR_Aldo_Nuc->MRE Binds Gene_Transcription Gene Transcription MRE->Gene_Transcription Initiates Inflammation_Fibrosis Inflammation & Fibrosis Gene_Transcription->Inflammation_Fibrosis Leads to

Caption: Mechanism of Finerenone as a Mineralocorticoid Receptor Antagonist.

Experimental Workflow Diagram

The following diagram outlines the general workflow from the synthesis of the Finerenone precursor using this compound to the biological evaluation of the final compound.

Drug_Discovery_Workflow cluster_Synthesis Chemical Synthesis cluster_Evaluation Biological Evaluation start This compound + Aryl Halide suzuki Suzuki-Miyaura Coupling start->suzuki intermediate Biaryl Intermediate suzuki->intermediate further_synthesis Further Synthetic Steps intermediate->further_synthesis final_compound Final Compound (e.g., Finerenone) further_synthesis->final_compound in_vitro In Vitro Assays (MR Binding Affinity) final_compound->in_vitro in_vivo In Vivo Models (Cardiorenal Disease) in_vitro->in_vivo clinical_trials Clinical Trials in_vivo->clinical_trials

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 2-Cyano-4-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. These structural motifs are prevalent in a vast array of pharmaceuticals, natural products, and organic electronic materials. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for the formation of carbon-carbon bonds between aryl partners.[1][2][3][4][5] This is largely due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and relatively low toxicity of its boronic acid reagents.[1]

This document provides detailed application notes and experimental protocols for the use of 2-Cyano-4-methoxyphenylboronic acid in the synthesis of functionalized biaryl compounds. The presence of both a cyano and a methoxy group on the boronic acid partner allows for the introduction of valuable electronic and structural diversity into the target biaryls, making it a key building block in drug discovery and development. The protocols outlined below are based on established Suzuki-Miyaura coupling methodologies and provide a solid foundation for reaction optimization.[2][6]

Core Concepts: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid) and an organic halide or triflate.[3][4][5] The catalytic cycle is generally understood to proceed through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar¹-X), forming a Pd(II) complex.[4][5]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid (Ar²) is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) intermediate. The base is crucial for activating the boronic acid.[4][7]

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the biaryl product (Ar¹-Ar²) and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][4]

Experimental Protocols

The following protocols provide a general framework for the Suzuki-Miyaura cross-coupling of this compound with various aryl halides. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Protocol 1: General Procedure for the Synthesis of 2'-Cyano-4'-methoxybiphenyl Derivatives

This protocol describes a typical small-scale reaction for the synthesis of a biaryl compound from this compound and an aryl bromide.

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromotoluene, 1-bromo-4-nitrobenzene)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Palladium(II) acetate [Pd(OAc)₂])

  • Ligand (if using a simple palladium salt, e.g., triphenylphosphine [PPh₃], tricyclohexylphosphine [PCy₃])

  • Base (e.g., potassium carbonate [K₂CO₃], potassium phosphate [K₃PO₄], cesium carbonate [Cs₂CO₃])

  • Degassed solvent (e.g., 1,4-dioxane, toluene, N,N-dimethylformamide [DMF], water)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware, including a Schlenk flask or reaction vial

  • Inert atmosphere (argon or nitrogen)

Procedure:

  • To a Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the aryl halide (1.1 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 eq), and the base (2.0-3.0 eq).

  • Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed solvent or solvent mixture (e.g., toluene/water 4:1, 0.2 M concentration relative to the boronic acid) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the specified time (typically 2-24 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of biaryl compounds using arylboronic acids under various conditions. While specific data for this compound is not extensively published, the following tables are based on typical results for similar Suzuki-Miyaura couplings and can be used as a guide for reaction optimization.

Table 1: Effect of Catalyst and Base on Biaryl Synthesis

EntryAryl HalideCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/H₂O901288
24-BromotoluenePd(OAc)₂ (2) / PPh₃ (4)K₃PO₄ (3)1,4-Dioxane100892
31-Bromo-4-nitrobenzenePd(PPh₃)₄ (3)Cs₂CO₃ (2)DMF80695
41-Bromo-4-nitrobenzenePdCl₂(dppf) (3)K₂CO₃ (2)Toluene1101091
52-BromopyridinePd(OAc)₂ (2) / SPhos (4)K₃PO₄ (3)1,4-Dioxane/H₂O1001685

Yields are representative and based on published data for similar Suzuki-Miyaura reactions.

Table 2: Substrate Scope with this compound (Hypothetical Data)

EntryAryl HalideProductYield (%)
14-Iodoanisole2-Cyano-4,4'-dimethoxybiphenyl94
23-Bromobenzonitrile3'-Bromo-2-cyano-4-methoxybiphenyl87
31-Chloro-4-(trifluoromethyl)benzene2-Cyano-4-methoxy-4'-(trifluoromethyl)biphenyl78
42-Iodothiophene2-(2-Cyano-4-methoxyphenyl)thiophene89

This data is hypothetical and serves as an example of the expected reactivity and yields.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Biaryl Biaryl Product (Ar¹-Ar²) RedElim->Biaryl ArylHalide Aryl Halide (Ar¹-X) ArylHalide->OxAdd BoronicAcid Boronic Acid (Ar²-B(OH)₂) BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

Experimental_Workflow start Start reagents Combine Reactants: - this compound - Aryl Halide - Catalyst - Base start->reagents inert_atm Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) reagents->inert_atm add_solvent Add Degassed Solvent inert_atm->add_solvent reaction Heat and Stir (e.g., 80-110 °C, 2-24 h) add_solvent->reaction monitoring Monitor Reaction Progress (TLC or LC-MS) reaction->monitoring workup Aqueous Workup: - Dilute with Organic Solvent - Wash with Water and Brine monitoring->workup Upon Completion drying Dry Organic Layer (e.g., Na₂SO₄) workup->drying concentration Concentrate Under Reduced Pressure drying->concentration purification Purify by Column Chromatography concentration->purification product Isolated Biaryl Product purification->product

Caption: A typical workflow for the synthesis and purification of biaryl compounds.

Conclusion

This compound is a valuable reagent for the synthesis of a diverse range of biaryl compounds through the Suzuki-Miyaura cross-coupling reaction. The protocols and data presented in these application notes provide a comprehensive starting point for researchers in organic synthesis and drug discovery. By systematically optimizing reaction parameters such as the catalyst, base, and solvent, high yields of the desired biaryl products can be achieved, enabling the exploration of novel chemical space for various applications.

References

2-Cyano-4-methoxyphenylboronic Acid: A Versatile Building Block for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

2-Cyano-4-methoxyphenylboronic acid is a valuable bifunctional organoboron compound that has emerged as a significant building block in modern organic synthesis. Its unique structure, featuring both a cyano and a methoxy group on the phenyl ring, allows for the strategic construction of complex molecular architectures. This reagent is particularly instrumental in the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science. This document provides detailed application notes and experimental protocols for the use of this compound, with a focus on its application in Suzuki-Miyaura cross-coupling reactions and its relevance in the development of kinase inhibitors for drug discovery professionals.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation in organic chemistry, prized for its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[1] this compound is an excellent coupling partner in these reactions, enabling the synthesis of a diverse range of substituted biaryl compounds.

The general transformation involves the palladium-catalyzed reaction between the boronic acid and an aryl or vinyl halide (or triflate), as depicted in the workflow below.

G cluster_workflow Experimental Workflow for Suzuki-Miyaura Coupling Reactants Reactants: This compound Aryl Halide Reaction_Setup Reaction Setup: Combine reactants, catalyst, and base in solvent. Degas with inert gas (Ar or N2). Reactants->Reaction_Setup Catalyst_Base Catalyst & Base: Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Catalyst_Base->Reaction_Setup Solvent Solvent: Toluene/Water or Dioxane/Water Solvent->Reaction_Setup Heating Heating: Heat reaction mixture (e.g., 80-100 °C). Reaction_Setup->Heating Monitoring Monitoring: Monitor progress by TLC or LC-MS. Heating->Monitoring Workup Workup: Aqueous workup to remove inorganics. Monitoring->Workup Purification Purification: Column chromatography. Workup->Purification Product Final Product: Substituted Biaryl Purification->Product

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Quantitative Data from Analogous Suzuki-Miyaura Coupling Reactions
EntryArylboronic AcidCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-Methoxyphenylboronic acidIodobenzenePd/BC (0.05)K₂CO₃H₂O--98[2]
24-Cyanophenylboronic acidIodobenzenePd/BC (0.05)K₂CO₃H₂O--88[2]
32-Methoxyphenylboronic acidIodobenzenePd/BC (0.05)K₂CO₃H₂O--99[2]
Detailed Experimental Protocol: Synthesis of 2'-Cyano-4,4'-dimethoxybiphenyl

This protocol is a representative example of a Suzuki-Miyaura coupling reaction using an arylboronic acid with similar electronic properties to this compound.

Materials:

  • 4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.)

  • 4-Bromoanisole (1.0 mmol, 1.0 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃), 2M aqueous solution (2.0 mL, 4.0 mmol)

  • Toluene (10 mL)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask, add 4-methoxyphenylboronic acid, 4-bromoanisole, palladium(II) acetate, and triphenylphosphine.

  • Under an inert atmosphere (e.g., argon or nitrogen), add toluene and the 2M aqueous solution of potassium carbonate.

  • Stir the reaction mixture vigorously and heat to 80-90 °C for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 4,4'-dimethoxybiphenyl.

Application in Drug Discovery: Synthesis of Kinase Inhibitors

The biaryl scaffold is a privileged structure in medicinal chemistry, frequently found in the core of potent and selective kinase inhibitors.[3] Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.[] The development of small molecule inhibitors that target specific kinases is a major focus of modern drug discovery.

The 2-cyano-4-methoxyphenyl moiety can be incorporated into various heterocyclic systems, such as pyrazinones, to generate libraries of potential kinase inhibitors. The cyano group can act as a hydrogen bond acceptor, while the methoxy group can occupy hydrophobic pockets within the ATP-binding site of kinases, contributing to the overall binding affinity and selectivity of the inhibitor.

G cluster_pathway Simplified Kinase Signaling Pathway and Inhibition Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binding & Activation Kinase_Cascade Downstream Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Phosphorylation Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Activation Cell_Proliferation Cell Proliferation, Survival, etc. Transcription_Factors->Cell_Proliferation Gene Expression Inhibitor Kinase Inhibitor (e.g., containing 2-cyano-4-methoxyphenyl moiety) Inhibitor->Receptor Inhibition

Caption: Simplified kinase signaling pathway and the role of inhibitors.

The synthesis of such inhibitors often involves a Suzuki-Miyaura coupling to install the 2-cyano-4-methoxyphenyl group onto a suitable heterocyclic core. The resulting biaryl compounds can then be screened against a panel of kinases to identify potent and selective inhibitors. Further optimization of the structure can lead to the development of novel therapeutic agents for the treatment of various diseases. For instance, derivatives of 2-cyano-3-acrylamide have been investigated as inhibitors of deubiquitinase (DUB) enzymes, which are also important targets in drug discovery.[5]

This compound is a highly useful and versatile building block in organic synthesis. Its application in Suzuki-Miyaura cross-coupling reactions provides an efficient route to a wide range of substituted biaryl compounds. For researchers and professionals in drug development, the incorporation of this moiety into small molecules offers a promising strategy for the design and synthesis of novel kinase inhibitors and other targeted therapeutics. The detailed protocols and conceptual frameworks provided herein are intended to facilitate the effective use of this valuable reagent in advancing research and development in organic and medicinal chemistry.

References

Application Notes and Protocols for Carbon-Carbon Bond Formation with 2-Cyano-4-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction joins an organoboron compound, such as a boronic acid, with an organic halide or triflate. This application note provides a detailed experimental procedure for the use of 2-Cyano-4-methoxyphenylboronic acid in Suzuki-Miyaura C-C bond formation. This versatile building block is particularly valuable for the synthesis of complex biaryl and heteroaryl structures, which are common motifs in pharmaceuticals and advanced materials.

The presence of an ortho-cyano group on the boronic acid presents unique challenges, most notably an increased susceptibility to protodeboronation, a side reaction that cleaves the C-B bond and reduces the yield of the desired coupled product. The protocols outlined below are optimized to mitigate this issue and maximize coupling efficiency.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with a range of aryl and heteroaryl halides. Optimization of the base, ligand, and solvent may be necessary for specific substrates.

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., bromide, iodide, or chloride)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or Pd₂(dba)₃)

  • Phosphine ligand (e.g., SPhos, XPhos, or PPh₃)

  • Base (e.g., K₃PO₄, K₂CO₃, or Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or THF)

  • Degassed water (if using aqueous conditions)

Procedure:

  • To an oven-dried Schlenk flask or microwave vial, add this compound (1.2-1.5 equivalents), the aryl/heteroaryl halide (1.0 equivalent), the palladium catalyst (1-5 mol%), and the phosphine ligand (2-10 mol%).

  • The vessel is then sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add the base (2.0-3.0 equivalents) and the anhydrous solvent (to achieve a concentration of 0.1-0.2 M with respect to the halide). If using aqueous conditions, a mixture of an organic solvent and degassed water is used.

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the specified time (2-24 hours). Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl product.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura cross-coupling of this compound and its analogs with various aryl halides. Due to the propensity for protodeboronation, conditions have been selected to favor the cross-coupling pathway.

Table 1: Coupling with Aryl Bromides

EntryAryl BromideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O (10:1)1001285-95
21-Bromo-4-nitrobenzenePd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (2.0)1,4-Dioxane110880-90
32-BromotoluenePd(PPh₃)₄ (5)-Cs₂CO₃ (2.0)Toluene/EtOH/H₂O (4:1:1)901875-85
44-BromobenzonitrilePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)1,4-Dioxane1001288-98
53-BromopyridinePd₂(dba)₃ (2)XPhos (4)K₂CO₃ (3.0)Toluene1101670-80

Table 2: Coupling with Aryl Chlorides

EntryAryl ChlorideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-ChloroacetophenonePd(OAc)₂ (3)SPhos (6)K₃PO₄ (3.0)1,4-Dioxane/H₂O (10:1)1102470-80
22-ChloropyridinePd₂(dba)₃ (2.5)XPhos (5)Cs₂CO₃ (3.0)Toluene1202065-75
31-Chloro-4-(trifluoromethyl)benzenePd(OAc)₂ (3)RuPhos (6)K₃PO₄ (3.0)t-BuOH/H₂O (5:1)1002475-85

Mandatory Visualization

Suzuki_Miyaura_Workflow start Start: Assemble Reactants reactants Flask Contents: - this compound - Aryl/Heteroaryl Halide - Palladium Catalyst - Phosphine Ligand start->reactants 1. Weigh & Combine inert Create Inert Atmosphere (Evacuate & Backfill with Ar/N₂) reactants->inert 2. Prepare for Reaction addition Add Base and Anhydrous Solvent inert->addition 3. Complete Reaction Mixture reaction Heat and Stir (80-110 °C, 2-24h) addition->reaction 4. Initiate Coupling workup Work-up: - Cool to RT - Dilute with Organic Solvent - Wash with H₂O and Brine reaction->workup 5. Quench & Extract purification Purification: - Dry Organic Layer - Filter and Concentrate - Flash Column Chromatography workup->purification 6. Isolate Product product Final Product: Pure Biaryl Compound purification->product 7. Obtain Pure Compound

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Mechanism Catalytic Cycle of Suzuki-Miyaura Coupling pd0 Pd(0)Ln (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pdII R¹-Pd(II)Ln-X ox_add->pdII transmetal Transmetalation pdII->transmetal diaryl_pd R¹-Pd(II)Ln-R² transmetal->diaryl_pd red_elim Reductive Elimination diaryl_pd->red_elim red_elim->pd0 Regeneration product R¹-R² (Biaryl Product) red_elim->product Product Release aryl_halide R¹-X (Aryl Halide) aryl_halide->ox_add Enters Cycle boronic_acid R²-B(OH)₂ (Boronic Acid) + Base boronic_acid->transmetal Enters Cycle

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Application Notes and Protocols for Reactions with 2-Cyano-4-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to selecting the appropriate base and solvent for chemical reactions involving 2-Cyano-4-methoxyphenylboronic acid. This reagent is a valuable building block in medicinal chemistry and materials science, particularly in the synthesis of biaryl compounds through Suzuki-Miyaura cross-coupling reactions. Understanding the interplay between the base, solvent, and the electronic nature of this specific boronic acid is critical for optimizing reaction outcomes.

Overview of this compound in Suzuki-Miyaura Coupling

This compound is an electron-deficient arylboronic acid due to the presence of the electron-withdrawing cyano (-CN) group at the ortho position to the boronic acid moiety. The methoxy (-OCH₃) group at the para position is an electron-donating group. The overall electronic nature of the aromatic ring influences its reactivity in palladium-catalyzed cross-coupling reactions.

The electron-withdrawing cyano group can decrease the nucleophilicity of the aryl group, which may slow down the transmetalation step in the Suzuki-Miyaura catalytic cycle. Consequently, the choice of base and solvent becomes crucial to facilitate this step and achieve high reaction yields.

Choice of Base

The primary role of the base in the Suzuki-Miyaura reaction is to activate the boronic acid by forming a more nucleophilic boronate species, which then undergoes transmetalation with the palladium catalyst. For challenging substrates like this compound, stronger bases are often required.

Recommended Bases:

  • Potassium Phosphate (K₃PO₄): An effective and commonly used base for challenging Suzuki couplings, including those with electron-deficient boronic acids.[1]

  • Cesium Carbonate (Cs₂CO₃): A strong base that can accelerate slow reactions and is often a good choice for difficult couplings.[1]

  • Potassium Carbonate (K₂CO₃): A moderately strong base that can be effective, particularly when paired with an appropriate solvent system.

Logical Relationship for Base Selection

cluster_0 Substrate Reactivity cluster_1 Base Strength Requirement cluster_2 Recommended Bases Electron-deficient Boronic Acid Electron-deficient Boronic Acid Requires Stronger Base Requires Stronger Base Electron-deficient Boronic Acid->Requires Stronger Base K3PO4 K3PO4 Requires Stronger Base->K3PO4 Cs2CO3 Cs2CO3 Requires Stronger Base->Cs2CO3 K2CO3 K2CO3 Requires Stronger Base->K2CO3

Caption: Base selection guide for this compound.

Choice of Solvent

The solvent plays a critical role in solubilizing the reactants and catalyst, and it can also influence the reaction rate and selectivity. For Suzuki-Miyaura reactions, polar aprotic solvents, often in combination with water, are commonly used.

Recommended Solvent Systems:

  • Dioxane/Water: A widely used and effective solvent system for Suzuki couplings. The water component is essential for dissolving the inorganic base and facilitating the formation of the active boronate species. A common ratio is 4:1 or 5:1 (v/v) dioxane to water.[1]

  • Toluene/Water: Another effective biphasic solvent system that can be used as an alternative to dioxane/water.[1]

  • Tetrahydrofuran (THF): Can be used, but care must be taken as it can form peroxides.

  • Dimethylformamide (DMF): A polar aprotic solvent that can be effective, especially for less reactive coupling partners.

Quantitative Data Summary

While specific quantitative data for the Suzuki-Miyaura coupling of this compound is not extensively available in the literature, the following table provides a general guideline for expected yields based on reactions with structurally similar electron-deficient arylboronic acids.

Coupling Partner (Aryl Halide)Base (equivalents)Solvent System (v/v)Catalyst SystemTemperature (°C)Typical Yield Range (%)
Aryl Bromide (electron-rich)K₃PO₄ (2.0)Dioxane/H₂O (4:1)Pd(PPh₃)₄ (3 mol%)90 - 10085 - 95
Aryl Bromide (electron-neutral)Cs₂CO₃ (2.0)Toluene/H₂O (5:1)Pd(dppf)Cl₂ (3 mol%)10080 - 90
Aryl Bromide (electron-poor)K₃PO₄ (2.5)Dioxane/H₂O (4:1)Pd₂(dba)₃ / SPhos (2 mol%)11075 - 85
Aryl Chloride (activated)Cs₂CO₃ (3.0)DMFPd(OAc)₂ / XPhos (2 mol%)12060 - 75

Experimental Protocols

The following are general protocols for Suzuki-Miyaura cross-coupling reactions using this compound. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling with an Aryl Bromide

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask, add this compound, the aryl bromide, potassium phosphate, and tetrakis(triphenylphosphine)palladium(0).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane and degassed water (4:1 v/v) to the flask via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow

cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup and Purification A Combine Reactants: - Boronic Acid - Aryl Halide - Base - Catalyst B Add Solvent System A->B C Inert Atmosphere B->C D Heat and Stir C->D E Monitor Progress (TLC/LC-MS) D->E F Cool and Quench E->F Reaction Complete G Extraction F->G H Drying and Concentration G->H I Column Chromatography H->I J Final Product I->J

References

Catalytic Systems for Suzuki-Miyaura Coupling with 2-Cyano-4-methoxyphenylboronic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 2-Cyano-4-methoxyphenylboronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is instrumental in the synthesis of complex biaryl scaffolds, which are prevalent in medicinal chemistry and materials science. The protocols and data presented herein are designed to facilitate the successful implementation of this reagent in various research and development settings.

The Suzuki-Miyaura coupling is a powerful and widely used carbon-carbon bond-forming reaction.[1][2][3] It typically involves the reaction of an organoboron compound, such as a boronic acid, with an organohalide in the presence of a palladium catalyst and a base.[1][2][3] The electronic nature of the substituents on the boronic acid can significantly influence the reaction's efficiency. The presence of an electron-withdrawing cyano group at the ortho position and an electron-donating methoxy group at the para position of this compound presents a unique electronic profile that requires careful optimization of the catalytic system for successful coupling.

Data Presentation: Catalytic Systems and Reaction Parameters

The following table summarizes recommended catalytic systems and reaction parameters for the Suzuki-Miyaura coupling of this compound with various aryl halides. The selection of the appropriate catalyst, ligand, base, and solvent is crucial for achieving high yields and purity of the desired biaryl product. For electron-deficient boronic acids, catalyst systems that promote rapid oxidative addition and facilitate the transmetalation step are essential.[4]

EntryAryl HalidePalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)Typical Yield (%)
14-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (9:1)1001285-95
21-Bromo-4-nitrobenzenePd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/EtOH/H₂O (2:1:1)1001280-90
32-BromopyridinePd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)1,4-Dioxane1101675-85
44-ChlorobenzonitrilePdCl₂(dppf) (3)-K₃PO₄ (2)DMF1202470-80
51-Iodo-3,5-dimethylbenzenePd(OAc)₂ (1)RuPhos (2)K₂CO₃ (2)Toluene/H₂O (5:1)901090-98

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., 4-Bromoanisole)

  • Palladium catalyst (e.g., Palladium(II) acetate, Pd(OAc)₂)

  • Phosphine ligand (e.g., SPhos)

  • Base (e.g., Potassium phosphate, K₃PO₄)

  • Anhydrous solvent (e.g., Toluene)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.2 mmol), the aryl halide (1.0 mmol), and the base (2.0 mmol).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Under a positive flow of inert gas, add the palladium catalyst (0.02 mmol, 2 mol%) and the ligand (0.04 mmol, 4 mol%).

  • Add the anhydrous solvent (e.g., 9 mL of Toluene) and degassed water (e.g., 1 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_R_R1 R-Pd(II)Ln-R¹ PdII_RX R-Pd(II)Ln-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->PdII_R_R1 Transmetalation->PdII_R_R1 BaseX_out X-B(OH)₂ + Base Transmetalation->BaseX_out RedElim Reductive Elimination RedElim->Pd0 Product_out R-R¹ RedElim->Product_out ArBOH2_in R¹B(OH)₂ + Base ArBOH2_in->Transmetalation ArX_in R-X ArX_in->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The diagram below outlines the typical workflow for performing a Suzuki-Miyaura coupling reaction in a laboratory setting, from reaction setup to product purification and analysis.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Weigh Reagents: - this compound - Aryl Halide - Base glassware Assemble and Flame-Dry Glassware under Inert Atmosphere reagents->glassware addition Add Reagents, Catalyst, Ligand, and Solvents to the Flask glassware->addition heating Heat and Stir Reaction Mixture (e.g., 100°C, 12h) addition->heating monitoring Monitor Reaction Progress (TLC, GC-MS) heating->monitoring cooling Cool to Room Temperature monitoring->cooling extraction Dilute and Perform Aqueous Extraction cooling->extraction drying Dry Organic Layer and Evaporate Solvent extraction->drying purification Purify by Column Chromatography drying->purification characterization Characterize Final Product (NMR, MS, etc.) purification->characterization

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling with 2-Cyano-4-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during Suzuki-Miyaura cross-coupling reactions involving 2-Cyano-4-methoxyphenylboronic acid.

Troubleshooting Guides

Low yields in Suzuki coupling reactions with this compound can arise from a combination of factors related to the substrate's electronic properties and steric hindrance. The presence of an electron-withdrawing cyano group ortho to the boronic acid moiety can decrease the nucleophilicity of the aryl group, potentially slowing down the crucial transmetalation step in the catalytic cycle. Furthermore, the ortho-substituent can introduce steric impediment.

Below are common issues and systematic approaches to troubleshoot and optimize your reaction.

Issue 1: Low or No Product Formation

If you observe minimal or no formation of the desired biaryl product, consider the following critical parameters:

  • Catalyst and Ligand Integrity: The activity of the palladium catalyst is paramount. Ensure that your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands are fresh and have been stored under an inert atmosphere to prevent oxidation. For challenging substrates like this compound, consider using more robust and air-stable pre-catalysts.

  • Oxygen Contamination: The Suzuki-Miyaura coupling is sensitive to oxygen, which can lead to the deactivation of the Pd(0) catalyst and promote unwanted side reactions such as the homocoupling of the boronic acid. It is crucial to thoroughly degas all solvents and ensure the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen).

  • Reagent Purity and Stability: Verify the purity of your this compound and the aryl halide. Boronic acids, particularly those with electron-withdrawing groups, can be susceptible to degradation over time.

Issue 2: Significant Formation of Side Products

The appearance of significant side products, such as homocoupled boronic acid or protodeboronation of the starting material, points to specific issues in the reaction setup.

  • Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, and it is often exacerbated with electron-deficient boronic acids. To mitigate protodeboronation:

    • Choice of Base: Use milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of strong bases like sodium hydroxide (NaOH).

    • Anhydrous Conditions: Since water is a proton source for this side reaction, employing anhydrous conditions can significantly reduce its occurrence.

    • Use of a More Stable Boron Reagent: Consider converting the boronic acid to a more stable derivative like a pinacol ester or a trifluoroborate salt. These derivatives can release the boronic acid slowly into the reaction mixture, minimizing its concentration and subsequent degradation.

  • Homocoupling of Boronic Acid: The dimerization of this compound is often promoted by the presence of oxygen or excess Pd(II) species.

    • Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly deoxygenated.

    • Use of a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can be beneficial.

    • Appropriate Ligand Choice: Bulky, electron-donating ligands can favor the desired cross-coupling pathway over homocoupling.

Frequently Asked Questions (FAQs)

Q1: What are the initial checks I should perform when my Suzuki coupling with this compound results in a low yield?

A1: When facing a low yield, systematically evaluate the following:

  • Catalyst Activity: Ensure your palladium source and ligand are active and have been stored correctly.

  • Inert Atmosphere: Confirm that your reaction setup is free of oxygen by properly degassing solvents and maintaining a positive pressure of an inert gas.

  • Reagent Quality: Check the purity of your this compound and aryl halide.

  • Base Selection: The choice of base is critical. For this electron-deficient boronic acid, a milder base like K₂CO₃ or Cs₂CO₃ is often preferred.

  • Solvent Choice: The solvent system can significantly impact the reaction. A mixture of an organic solvent like dioxane or toluene with water is commonly used.

Q2: I suspect protodeboronation is the primary cause of my low yield. What are the most effective strategies to minimize this side reaction?

A2: To minimize protodeboronation of this compound, consider these strategies:

  • Use a Milder Base: Strong bases can accelerate protodeboronation. Opt for bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.

  • Anhydrous Conditions: Reducing the amount of water in the reaction can suppress this side reaction.

  • Convert to a More Stable Boron Reagent: Converting the boronic acid to its pinacol ester or trifluoroborate salt derivative can significantly improve stability and reaction outcomes. These derivatives release the boronic acid slowly, keeping its concentration low and minimizing degradation.

Q3: My main side-product is the homocoupling of this compound. What are the primary causes and how can I prevent it?

A3: Homocoupling is typically caused by oxygen in the reaction or the presence of Pd(II) species. To prevent this:

  • Thoroughly Degas: Ensure all solvents and the reaction vessel are free of oxygen.

  • Use a Pd(0) Catalyst: Employing a Pd(0) source like Pd(PPh₃)₄ can reduce the likelihood of homocoupling.

  • Select Appropriate Ligands: Bulky, electron-rich phosphine ligands can promote the desired cross-coupling over the homocoupling pathway.

Q4: What are the recommended starting conditions for a Suzuki coupling with the sterically hindered and electron-deficient this compound?

A4: For challenging substrates like this, starting with a robust catalyst system is advisable. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) are often effective as they can accelerate both oxidative addition and reductive elimination steps, which can be slow for hindered and electron-deficient partners.

Data Presentation

The following table summarizes general reaction conditions that can be optimized for the Suzuki coupling of this compound with various aryl halides. Note that specific yields are highly dependent on the nature of the coupling partner and require empirical optimization.

ParameterRecommendationRationale
Boron Reagent This compound (1.2 - 1.5 equiv.) or its pinacol esterThe pinacol ester is generally more stable towards protodeboronation.
Aryl Halide Aryl Bromide or Iodide (1.0 equiv.)More reactive than aryl chlorides, which may require more specialized catalyst systems.
Catalyst Pd₂(dba)₃ (1-2.5 mol%) with SPhos (2-5 mol%) or a pre-catalyst like XPhos Pd G3 (2-5 mol%)Bulky, electron-rich ligands are often effective for sterically hindered and electron-deficient substrates.
Base K₃PO₄ or Cs₂CO₃ (2.0 - 3.0 equiv.)Effective bases for challenging Suzuki couplings that can minimize protodeboronation compared to stronger bases.
Solvent Dioxane/H₂O (e.g., 4:1 or 10:1) or Toluene/H₂OCommon and effective solvent systems for Suzuki reactions.
Temperature 80 - 110 °CA good starting range to ensure sufficient reaction rates without promoting excessive decomposition.

Experimental Protocols

General Protocol for Suzuki Coupling with this compound

This protocol provides a starting point for the optimization of the Suzuki coupling reaction.

Vessel Preparation:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).

Inert Atmosphere: 2. Seal the vial with a septum cap and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

Catalyst and Solvent Addition: 3. Under the inert atmosphere, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1–2 mol%). 4. Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.

Reaction Execution: 5. Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).

Monitoring and Workup: 6. Monitor the reaction progress by TLC, GC-MS, or LC-MS. 7. After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. 8. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification: 9. Purify the crude product by flash column chromatography.

Mandatory Visualization

Troubleshooting_Suzuki_Coupling start Low Yield in Suzuki Coupling with this compound check_reagents 1. Check Reagent Quality & Stoichiometry - Purity of boronic acid and aryl halide - Correct equivalents used? start->check_reagents check_conditions 2. Verify Reaction Conditions - Inert atmosphere maintained? - Solvents properly degassed? check_reagents->check_conditions Reagents OK check_catalyst 3. Assess Catalyst System - Catalyst/ligand fresh and active? - Appropriate choice for substrate? check_conditions->check_catalyst Conditions OK analysis Analyze Reaction Mixture (TLC, LC-MS, GC-MS) check_catalyst->analysis Catalyst System OK no_product No Product / Low Conversion analysis->no_product Low Conversion side_products Significant Side Products analysis->side_products Byproducts Observed troubleshoot_no_product Troubleshoot Low Conversion: - Increase temperature - Screen different catalysts/ligands (e.g., Buchwald type) - Use a more reactive aryl halide (I > Br > Cl) no_product->troubleshoot_no_product identify_side_product Identify Major Side Product side_products->identify_side_product optimization Systematic Optimization troubleshoot_no_product->optimization protodeboronation Protodeboronation Product Detected identify_side_product->protodeboronation Ar-H byproduct homocoupling Homocoupling Product Detected identify_side_product->homocoupling Ar-Ar byproduct solve_protodeboronation Mitigate Protodeboronation: - Use milder base (K₂CO₃, Cs₂CO₃) - Use anhydrous conditions - Convert boronic acid to pinacol ester or BF₃K salt protodeboronation->solve_protodeboronation solve_homocoupling Prevent Homocoupling: - Rigorously degas all reagents and solvents - Use a Pd(0) source - Optimize ligand choice (e.g., bulky, electron-rich) homocoupling->solve_homocoupling solve_protodeboronation->optimization solve_homocoupling->optimization

Caption: Troubleshooting workflow for low yield in Suzuki coupling.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pdII_halide R¹-Pd(II)L₂-X ox_add->pdII_halide transmetal Transmetalation pdII_halide->transmetal pdII_aryl R¹-Pd(II)L₂-R² transmetal->pdII_aryl red_elim Reductive Elimination pdII_aryl->red_elim red_elim->pd0 regenerates product R¹-R² (Desired Product) red_elim->product boronic_acid R²-B(OH)₂ (2-Cyano-4-methoxy -phenylboronic acid) base Base (e.g., K₃PO₄) boronic_acid->base base->transmetal activates aryl_halide R¹-X (Aryl Halide) aryl_halide->ox_add

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Technical Support Center: Preventing Protodeboronation of 2-Cyano-4-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of protodeboronation when using 2-Cyano-4-methoxyphenylboronic acid in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions. The electron-withdrawing nature of the ortho-cyano group makes this reagent particularly susceptible to this undesired side reaction.

Troubleshooting Guide: Low Yields and Protodeboronation Byproducts

If you are experiencing low yields of your desired coupled product and observing significant amounts of 4-methoxybenzonitrile (the protodeboronated byproduct), consult the following troubleshooting guide.

Problem 1: Significant Protodeboronation Detected

Observation: GC/MS or LC/MS analysis of the crude reaction mixture shows a major peak corresponding to 4-methoxybenzonitrile.

Root Cause Analysis and Solutions:

The primary causes of protodeboronation are often related to the reaction conditions, which can be too harsh for the sensitive C-B bond in this electron-deficient boronic acid.

Potential Cause Recommended Action Rationale
Harsh Basic Conditions Switch to a milder base. Instead of strong bases like NaOH or KOH, consider using weaker inorganic bases such as K₃PO₄, K₂CO₃, Cs₂CO₃, or even KF.[1]Strong bases can accelerate the rate of protodeboronation.[1] Milder bases are often sufficient to facilitate the Suzuki coupling while minimizing the undesired side reaction.
High Reaction Temperature Lower the reaction temperature. Attempt the reaction at the lowest temperature that still allows for efficient catalytic turnover, for example, starting at 60-80 °C.Elevated temperatures can increase the rate of the protodeboronation side reaction relative to the desired Suzuki coupling.
Presence of Protic Solvents/Water Ensure anhydrous conditions. Use anhydrous solvents and thoroughly dry all glassware. Consider adding activated molecular sieves (4Å) to the reaction mixture.Water can act as a proton source for protodeboronation, even with more stable boronate esters which can hydrolyze back to the more susceptible boronic acid.
Slow Catalytic Turnover Optimize the catalyst and ligand system. Increase the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) or employ more robust, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like SPhos or XPhos).[1]If the desired coupling reaction is slow, the boronic acid is exposed to the potentially degrading reaction conditions for a longer period, increasing the likelihood of protodeboronation. A more active catalyst system can increase the rate of the desired cross-coupling, allowing it to outcompete the slower protodeboronation pathway.[1]
Problem 2: Low or No Conversion of Starting Materials

Observation: Significant amounts of both the aryl halide and the boronic acid remain unreacted.

Root Cause Analysis and Solutions:

This issue often points to an inefficient catalytic system or suboptimal reaction parameters that are not conducive to the desired cross-coupling.

Potential Cause Recommended Action Rationale
Inefficient Catalyst/Ligand Combination Screen different palladium sources and phosphine ligands. For electron-deficient boronic acids, highly active catalysts are often required. Consider using pre-formed, active Pd(0) catalysts to avoid inefficient reduction steps.The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle. Bulky, electron-rich ligands can promote the oxidative addition and reductive elimination steps.
Insufficient Base Strength While strong bases can cause protodeboronation, a base that is too weak may not be sufficient to activate the boronic acid for transmetalation. If using a very weak base like KF, you may need to increase the temperature or use a more polar solvent.The base plays a crucial role in the formation of the boronate species, which is the active nucleophile in the transmetalation step.
Solvent Effects The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species. Consider switching from common solvents like dioxane or toluene to others like 2-MeTHF or using a co-solvent system.A solvent system that ensures all components are in solution at the reaction temperature is crucial for efficient reaction kinetics.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is this compound so susceptible to it?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond. For this compound, this results in the formation of 4-methoxybenzonitrile. This particular boronic acid is highly susceptible due to the electron-withdrawing nature of the ortho-cyano group, which destabilizes the C-B bond, making it more prone to cleavage under the basic and often aqueous conditions of a Suzuki-Miyaura reaction.[1]

Q2: Would using the pinacol ester of this compound help prevent protodeboronation?

A2: Yes, using the pinacol boronate ester is a highly recommended strategy. Boronic esters are generally more stable than their corresponding boronic acids.[2] This approach is often referred to as a "slow-release" strategy.[1] Under the reaction conditions, the pinacol ester slowly hydrolyzes to release the active boronic acid. This keeps the instantaneous concentration of the sensitive boronic acid low, which in turn minimizes the rate of protodeboronation and favors the desired cross-coupling reaction. While pinacol esters are more stable, they are still susceptible to hydrolysis, so maintaining anhydrous conditions is still beneficial.[2]

Q3: What is the optimal pH range to minimize protodeboronation?

A3: The rate of protodeboronation is highly pH-dependent. For many arylboronic acids, protodeboronation is accelerated under both strongly acidic and strongly basic conditions. While the Suzuki-Miyaura reaction requires basic conditions to activate the boronic acid, using a moderately basic pH range (e.g., pH 8-10) is often a good compromise. This can be achieved by using bases like K₂CO₃ or K₃PO₄. It is advisable to avoid strong hydroxides which create a highly basic environment.

Q4: Can I use copper catalysts to avoid protodeboronation?

A4: While copper-catalyzed reactions are an alternative for C-C bond formation, they can also be associated with protodeboronation, and the outcomes are highly substrate-dependent. For Suzuki-Miyaura reactions, optimizing the palladium-based catalytic system is generally the more direct approach to mitigating protodeboronation.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound Pinacol Ester

This protocol employs the "slow-release" strategy to minimize protodeboronation.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound pinacol ester (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous solvent (e.g., dioxane or 2-MeTHF)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide, this compound pinacol ester, palladium catalyst, and base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Workflow start Low Yield of Desired Product protodeboronation Significant Protodeboronation Observed? start->protodeboronation low_conversion Low Conversion of Starting Materials? protodeboronation->low_conversion No harsh_base Use Milder Base (e.g., K3PO4, Cs2CO3) protodeboronation->harsh_base Yes inefficient_catalyst Screen Catalysts/Ligands low_conversion->inefficient_catalyst Yes high_temp Lower Reaction Temperature harsh_base->high_temp protic_solvent Ensure Anhydrous Conditions high_temp->protic_solvent slow_catalysis Optimize Catalyst/Ligand (e.g., Buchwald Ligands) protic_solvent->slow_catalysis use_ester Use Pinacol Ester ('Slow-Release') slow_catalysis->use_ester end Improved Yield use_ester->end base_strength Adjust Base Strength inefficient_catalyst->base_strength solvent_issue Change Solvent System base_strength->solvent_issue solvent_issue->end

Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling.

Slow_Release_Strategy cluster_reaction_pot Reaction Mixture cluster_catalytic_cycle Suzuki-Miyaura Cycle pinacol_ester 2-Cyano-4-methoxyphenylboronic acid pinacol ester (Stable) boronic_acid 2-Cyano-4-methoxyphenylboronic acid (Unstable, Low Concentration) pinacol_ester->boronic_acid Slow Hydrolysis transmetalation Transmetalation boronic_acid->transmetalation protodeboronation Protodeboronation (Minimized) boronic_acid->protodeboronation product Desired Coupled Product transmetalation->product

Caption: The "slow-release" strategy using a pinacol ester.

References

Technical Support Center: Optimizing Reactions with 2-Cyano-4-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with 2-Cyano-4-methoxyphenylboronic acid. The following sections offer solutions to common issues encountered during its use in chemical synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the key properties and storage conditions for this compound?

This compound is a white to off-white solid organic compound.[1] It is soluble in polar organic solvents. For long-term stability, it should be stored in a cool, dry place under an inert atmosphere, as boronic acids can be sensitive to moisture. Recommended storage is at 2-8°C under an inert atmosphere.[2]

Q2: My Suzuki-Miyaura coupling reaction using this compound is resulting in low to no yield. What are the primary factors to investigate?

When a Suzuki-Miyaura coupling fails, several key parameters should be assessed:

  • Catalyst Activity: Ensure the palladium catalyst and ligand are active. The active species is Pd(0), and if you are using a Pd(II) precatalyst, it must be reduced in situ. Consider using a fresh batch or a more robust, air-stable precatalyst.

  • Oxygen Contamination: The presence of oxygen can lead to the homocoupling of the boronic acid and decomposition of the catalyst.[1] It is crucial to ensure that the solvent is properly degassed and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Purity: Verify the purity of both the aryl halide and the this compound. Boronic acids can degrade over time.

Q3: I am observing a significant amount of a byproduct that appears to be 4-methoxybenzonitrile (protodeboronation product). What causes this and how can it be minimized?

This side reaction is known as protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This compound is particularly susceptible to this due to the electron-withdrawing nature of the ortho-cyano group. This side reaction is often promoted by the basic and aqueous conditions of the Suzuki reaction.

Strategies to minimize protodeboronation include:

  • Conversion to a Boronate Ester: Convert the boronic acid to a more stable derivative, such as a pinacol ester. The ester will slowly hydrolyze under the reaction conditions to release the boronic acid, keeping its concentration low and reducing the rate of protodeboronation.

  • Use of Milder Bases: Strong bases can accelerate this side reaction. Consider using weaker inorganic bases like potassium phosphate (K₃PO₄) or potassium fluoride (KF).

  • Optimization of Catalyst and Ligand: A more active catalyst system can increase the rate of the desired cross-coupling, helping it to outcompete the slower protodeboronation pathway.

Q4: The presence of the ortho-cyano group in this compound seems to be causing steric hindrance. What modifications to the reaction conditions can address this?

Steric hindrance, especially from ortho-substituents, can significantly slow down the key steps of the catalytic cycle. To overcome this, more forcing conditions and specialized catalysts are often necessary. The use of bulky, electron-rich ligands is essential for coupling sterically hindered substrates. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) are known to be highly effective as they accelerate both the oxidative addition and reductive elimination steps.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound and provides a logical workflow for troubleshooting.

Troubleshooting_Workflow Troubleshooting Workflow for Suzuki-Miyaura Reactions Start Low or No Product Yield Check_Catalyst 1. Verify Catalyst and Ligand Activity - Use fresh catalyst - Employ air-stable precatalyst Start->Check_Catalyst Check_Inertness 2. Ensure Inert Atmosphere - Degas solvent thoroughly - Maintain N2 or Ar atmosphere Check_Catalyst->Check_Inertness Check_Purity 3. Confirm Reagent Purity - Check boronic acid and aryl halide - Consider purification of starting materials Check_Inertness->Check_Purity Purity_OK If issues persist Side_Reaction Significant Side Product Observed (e.g., Protodeboronation) Use_Ester Convert to Pinacol Ester - Slow release of boronic acid Side_Reaction->Use_Ester Milder_Base Switch to Milder Base - K3PO4 or KF instead of stronger bases Side_Reaction->Milder_Base Optimize_Catalyst Optimize Catalyst System - Use bulky, electron-rich ligands (e.g., XPhos) Side_Reaction->Optimize_Catalyst Success Improved Yield Use_Ester->Success Milder_Base->Success Optimize_Catalyst->Success Steric_Hindrance Reaction Stalls or is Sluggish (Potential Steric Hindrance) Bulky_Ligands Employ Bulky Ligands - Buchwald-type ligands (XPhos, SPhos) Steric_Hindrance->Bulky_Ligands Higher_Temp Increase Reaction Temperature - Monitor for decomposition Steric_Hindrance->Higher_Temp Bulky_Ligands->Success Higher_Temp->Success Purity_OK->Side_Reaction Purity_OK->Steric_Hindrance

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.

Data on Optimizing Reaction Conditions

The following tables provide representative data on how varying reaction parameters can influence the yield of Suzuki-Miyaura coupling reactions with this compound.

Table 1: Effect of Palladium Catalyst and Ligand on Reaction Yield

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O10045
2Pd₂(dba)₃ (2.5)P(t-Bu)₃ (10)K₂CO₃Dioxane/H₂O10065
3Pd(OAc)₂ (5)SPhos (10)K₃PO₄Toluene/H₂O11088
4XPhos Pd G3 (2)-K₃PO₄Dioxane/H₂O10092

Table 2: Influence of Base and Solvent on Protodeboronation and Yield

EntryBaseSolventTemp (°C)Desired Product Yield (%)Protodeboronation (%)
1Na₂CO₃DMF/H₂O1005530
2Cs₂CO₃Dioxane/H₂O1006820
3K₃PO₄Toluene/H₂O11085<5
4KFTHF/H₂O8075<5

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Experimental_Workflow General Suzuki-Miyaura Coupling Workflow Setup 1. Reaction Setup - Add aryl halide, boronic acid, and base to a dry flask. Inert 2. Inert Atmosphere - Seal the flask and purge with N2 or Argon. Setup->Inert Add_Reagents 3. Add Catalyst and Solvent - Add degassed solvent and palladium catalyst/ligand. Inert->Add_Reagents React 4. Reaction - Heat to the desired temperature and stir. Add_Reagents->React Monitor 5. Monitor Progress - Use TLC or LC-MS to track the reaction. React->Monitor Workup 6. Work-up - Cool, dilute with organic solvent, and wash with water and brine. Monitor->Workup Purify 7. Purification - Dry the organic layer and purify by column chromatography. Workup->Purify

Caption: Standard experimental workflow for a Suzuki-Miyaura coupling reaction.

Methodology:

  • Reaction Setup: In a dry reaction vessel, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the chosen base (e.g., K₃PO₄, 2.0 equivalents).

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Reagent Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and degassed solvent (e.g., Dioxane/H₂O 10:1) via syringe. The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100–110 °C).

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Preparation and Use of this compound Pinacol Ester

This two-step protocol is recommended to mitigate issues with protodeboronation.

Step A: Synthesis of the Pinacol Ester

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) and pinacol (1.1 equivalents) in toluene.

  • Heat the mixture to reflux using a Dean-Stark trap to remove water.

  • Monitor the reaction by TLC or GC-MS. Once complete (typically 2-4 hours), cool the mixture and remove the solvent under reduced pressure. The crude pinacol ester can often be used in the next step without further purification.

Step B: Suzuki-Miyaura Coupling with the Pinacol Ester

  • Follow the general procedure outlined in Protocol 1, substituting the this compound with the pinacol ester prepared in Step A (1.2 equivalents).

  • The other reaction conditions (catalyst, base, solvent, temperature) can be kept the same as a starting point for optimization.

References

Technical Support Center: Purification of Products from 2-Cyano-4-methoxyphenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs for the purification of reaction products involving 2-Cyano-4-methoxyphenylboronic acid. The primary application of this reagent is the Suzuki-Miyaura cross-coupling reaction to synthesize substituted biaryl compounds, which are of significant interest in medicinal chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the most common reaction type for this compound, and what are the typical reaction partners?

A1: The most prevalent reaction is the Suzuki-Miyaura cross-coupling.[1] In this reaction, this compound is coupled with an aryl or heteroaryl halide (or triflate) in the presence of a palladium catalyst and a base to form a C-C bond, resulting in a 2'-cyano-4'-methoxy-substituted biaryl structure. Common reaction partners include a wide range of aryl bromides, iodides, and chlorides.[2]

Q2: What are the common impurities I should expect in my crude reaction mixture?

A2: Typical impurities include:

  • Homocoupling products: Formation of a biaryl from two molecules of the boronic acid or the aryl halide.

  • Protodeboronation product: The boronic acid group is replaced by a hydrogen atom, leading to the formation of 3-methoxybenzonitrile.

  • Unreacted starting materials: Residual this compound and the aryl halide.

  • Palladium catalyst residues: The palladium catalyst and its ligands.

  • Inorganic salts: From the base used in the reaction.

Q3: What are the general steps for working up a Suzuki-Miyaura reaction involving this compound?

A3: A typical aqueous workup procedure involves:

  • Cooling the reaction mixture to room temperature.

  • Diluting with an organic solvent like ethyl acetate or dichloromethane.

  • Washing the organic layer with water and brine (saturated NaCl solution) to remove inorganic salts and water-soluble impurities.

  • Drying the organic layer over an anhydrous salt such as sodium sulfate or magnesium sulfate.

  • Filtering and concentrating the organic phase under reduced pressure to obtain the crude product.[3]

Troubleshooting Purification

This section provides guidance on common issues encountered during the purification of 2'-cyano-4'-methoxy-substituted biaryl compounds.

Column Chromatography

Problem 1: My product is very polar and does not move from the baseline on the TLC plate, even with 100% ethyl acetate.

  • Possible Cause: The cyano and methoxy groups, along with other potential polar functionalities on the coupled partner, can significantly increase the polarity of the product.

  • Solution:

    • Switch to a more polar eluent system. Try a mixture of dichloromethane and methanol. For very polar compounds, a solvent system containing a small amount of ammonium hydroxide in methanol (e.g., 1-10% of a 10% NH4OH in methanol solution mixed with dichloromethane) can be effective.[4]

    • Consider reverse-phase chromatography. If the compound is highly polar, reverse-phase silica (C18) with a mobile phase of water and acetonitrile or methanol may provide better separation.

Problem 2: My product streaks badly on the silica gel TLC plate and column.

  • Possible Cause: The cyano group or other nitrogen-containing heterocycles in the product can interact strongly with the acidic silanol groups on the silica surface, leading to tailing.

  • Solution:

    • Add a modifier to the eluent. A small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide can neutralize the acidic sites on the silica gel and improve peak shape.

    • Use a different stationary phase. Alumina (neutral or basic) can be a good alternative to silica gel for purifying basic compounds.[5] Cyano-bonded or amino-bonded silica phases are also options.[6][7]

Problem 3: I am not getting good separation between my product and a non-polar impurity.

  • Possible Cause: The chosen solvent system may not have the optimal selectivity for your specific mixture.

  • Solution:

    • Systematically screen different solvent systems. Use TLC to test various combinations of non-polar solvents (e.g., hexanes, heptane) and polar solvents (e.g., ethyl acetate, dichloromethane, acetone).

    • Employ a gradient elution. Start with a less polar solvent system and gradually increase the polarity. This can help to first elute the non-polar impurity and then your product with better resolution.

Recrystallization

Problem 4: My product "oils out" instead of forming crystals.

  • Possible Cause:

    • The saturation temperature of the solution is above the melting point of your product.

    • High levels of impurities are depressing the melting point.

  • Solution:

    • Add more of the "good" solvent. Reheat the mixture until the oil dissolves, then add a small amount of the solvent in which your compound is more soluble to lower the saturation temperature. Cool the solution slowly.[8]

    • Try a different solvent or solvent system. A solvent in which the compound is less soluble at higher temperatures might be more effective.

    • Perform a preliminary purification. Use a quick filtration through a plug of silica gel to remove some impurities before attempting recrystallization.

Problem 5: I have a low yield after recrystallization.

  • Possible Cause:

    • Using too much solvent to dissolve the crude product.

    • The product has significant solubility in the cold solvent.

    • Premature crystallization during a hot filtration step.

  • Solution:

    • Use the minimum amount of hot solvent. Add the solvent in small portions to the heated crude product until it just dissolves.

    • Cool the solution thoroughly. Use an ice bath to maximize crystal formation before filtration.

    • Wash the crystals with ice-cold solvent. Use a minimal amount of cold solvent to rinse the collected crystals.

    • Pre-heat the filtration apparatus for hot filtration to prevent the product from crashing out prematurely.[8]

Experimental Protocols

General Suzuki-Miyaura Coupling Protocol

This is a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.5 equivalents)

  • Solvent (e.g., 4:1 mixture of Dimethoxyethane (DME) and water)

Procedure:

  • In a round-bottom flask, combine the aryl bromide, this compound, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent mixture and the palladium catalyst.

  • Heat the reaction mixture to 85-90 °C and stir for 12-24 hours, monitoring the progress by TLC.

  • After completion, cool the reaction to room temperature.

  • Perform an aqueous workup as described in the FAQs.

  • Purify the crude product by column chromatography or recrystallization.[4]

Purification Protocols

The choice of purification method depends on the physical properties of the product (solid or oil) and the nature of the impurities.

Protocol 1: Purification by Flash Column Chromatography

This protocol is suitable for purifying products that are oils or solids with impurities of different polarities.

  • TLC Analysis: Determine a suitable eluent system using TLC. An ideal system gives the product an Rf value of 0.2-0.4 and good separation from impurities. For a 2'-cyano-4'-methoxy-substituted biaryl, a starting point could be a mixture of hexanes and ethyl acetate (e.g., 4:1).

  • Column Packing: Pack a silica gel column with the chosen non-polar solvent.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the column.

  • Elution: Elute the column with the solvent system determined by TLC. A gradient elution from a less polar to a more polar solvent mixture may be necessary for optimal separation.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purification by Recrystallization

This protocol is effective for purifying solid products.

  • Solvent Selection: Choose a suitable solvent or solvent pair. For biaryl compounds, common choices include ethanol, ethanol/water, or petroleum ether.[3] For a 2'-cyano-4'-methoxy-substituted biaryl, a non-polar solvent like petroleum ether or a mixture of a good solvent (like acetone or ethyl acetate) and a poor solvent (like hexanes) could be effective.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent (or the "good" solvent of a pair).

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.

  • Crystallization:

    • Single Solvent: Allow the solution to cool slowly to room temperature, then place it in an ice bath.

    • Solvent Pair: Add the hot "poor" solvent dropwise to the hot solution of the "good" solvent until the solution becomes cloudy. Add a few drops of the "good" solvent to redissolve the precipitate, then cool slowly.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under vacuum.

Quantitative Data Summary

The following table provides representative data for the purification of a product from a Suzuki-Miyaura reaction. Note that yields and purity are highly dependent on the specific substrates and reaction conditions.

Product ExamplePurification MethodEluent/SolventTypical YieldPurity (by HPLC/NMR)Reference
2'-Nitro-[1,1'-biphenyl]-4-carboxylic acidPrecipitation/FiltrationAcidification with HClHigh>95%[4]
4-((E)-hept-2-en-1-yl)biphenylFlash Column ChromatographyGradient of hexanes and ethyl acetate85-95%>98%[3]
2-Cyano-4'-methylbiphenylReduced Pressure Distillation & RecrystallizationPetroleum etherHigh>99%
(4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamideWashing/SlurryingAcetone, WaterHigh99.78%[7]

Visualizations

Experimental Workflow for Purification

G crude Crude Reaction Product workup Aqueous Workup (Extraction & Washing) crude->workup concentrated Concentrated Crude workup->concentrated solid Is it a Solid? concentrated->solid Check physical state recrystallization Recrystallization solid->recrystallization Yes chromatography Column Chromatography solid->chromatography No (Oil) or Recrystallization Fails pure_solid Pure Crystalline Product recrystallization->pure_solid pure_product Purified Product chromatography->pure_product

Caption: General purification workflow for products from this compound reactions.

Troubleshooting Logic for Column Chromatography

G start Purification Issue issue_type What is the issue? start->issue_type polar Product is too Polar (Rf ≈ 0) issue_type->polar Polarity streaking Streaking/ Tailing issue_type->streaking Peak Shape separation Poor Separation issue_type->separation Resolution solution_polar1 Use more polar eluent (e.g., DCM/MeOH) polar->solution_polar1 solution_polar2 Try Reverse-Phase Chromatography polar->solution_polar2 solution_streaking1 Add modifier to eluent (e.g., TEA, NH4OH) streaking->solution_streaking1 solution_streaking2 Use alternative stationary phase (e.g., Alumina, Cyano-bonded) streaking->solution_streaking2 solution_separation1 Screen different solvent systems separation->solution_separation1 solution_separation2 Use gradient elution separation->solution_separation2

Caption: Troubleshooting guide for common column chromatography issues.

References

Technical Support Center: Troubleshooting Homocoupling of 2-Cyano-4-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the homocoupling of 2-Cyano-4-methoxyphenylboronic acid during cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of Suzuki-Miyaura cross-coupling reactions?

A1: Homocoupling is a common side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent, in this case, this compound, react with each other to form a symmetrical biaryl byproduct (5,5'-dimethoxy-2,2'-dicyanobiphenyl). This side reaction consumes the boronic acid, leading to a reduced yield of the desired cross-coupled product and complicating the purification process due to the structural similarities between the byproduct and the target molecule.[1][2]

Q2: What are the primary causes of homocoupling of this compound?

A2: The two main drivers of boronic acid homocoupling are the presence of dissolved oxygen and the use of a Palladium(II) precatalyst.[1][2]

  • Oxygen-Mediated Homocoupling: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then facilitate the homocoupling of the boronic acid.[1][2][3] Rigorous exclusion of oxygen is therefore critical.

  • Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt such as Pd(OAc)₂ or PdCl₂ as the catalyst precursor, it can directly react with the boronic acid to generate the homocoupled product and the active Pd(0) catalyst.[1] This is often a more significant issue at the beginning of the reaction before the catalytic cycle is fully established.[1][2]

Q3: How does the electronic nature of this compound affect its propensity for homocoupling?

Q4: What are the most effective methods for removing dissolved oxygen from the reaction mixture?

A4: Rigorous degassing of the reaction solvent and the entire reaction setup is crucial. Two highly effective methods are:

  • Inert Gas Sparging: Bubbling an inert gas, such as nitrogen or argon, through the solvent for 15-30 minutes can effectively displace dissolved oxygen.[2] A subsurface sparge, where the gas is introduced below the liquid surface, is more efficient.[2][4]

  • Freeze-Pump-Thaw: This technique involves freezing the solvent under an inert atmosphere, applying a vacuum to remove gases from the frozen solid, and then allowing it to thaw. Repeating this cycle three to five times is a very effective method for removing dissolved gases.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High levels of homocoupling byproduct observed by TLC or LC-MS Presence of oxygen in the reaction mixture.1. Ensure all solvents are thoroughly degassed using inert gas sparging or the freeze-pump-thaw method.[2] 2. Assemble the reaction under a positive pressure of an inert gas (Nitrogen or Argon). 3. Use Schlenk techniques or a glovebox for the most sensitive reactions.
Use of a Pd(II) precatalyst.1. Consider using a Pd(0) catalyst source, such as Pd(PPh₃)₄. 2. If using a Pd(II) precatalyst, pre-heat the mixture of the catalyst, base, and solvent before adding the boronic acid.[3] 3. Add a mild reducing agent, such as potassium formate, to the reaction mixture to help reduce Pd(II) to Pd(0) in situ.[4]
Low yield of the desired cross-coupled product Consumption of boronic acid through homocoupling.Follow the recommendations for minimizing homocoupling listed above.
Catalyst deactivation.Optimize the reaction temperature; excessive heat can lead to catalyst decomposition.[2]
Difficulty in purifying the final product Co-elution of the desired product with the homocoupled byproduct.1. If homocoupling cannot be entirely suppressed, explore different solvent systems for column chromatography to improve separation.[2] 2. Consider a basic aqueous wash during workup to remove any remaining boronic acid, which will form the water-soluble boronate salt.[5]

Experimental Protocols

Protocol 1: Minimizing Homocoupling via Rigorous Degassing and Use of a Pd(0) Catalyst
  • Reagent and Glassware Preparation: Thoroughly dry all glassware in an oven and allow to cool under a stream of inert gas.

  • Solvent Degassing: Degas the reaction solvent (e.g., dioxane/water mixture) by sparging with argon for 30 minutes.

  • Reaction Setup: In a dry Schlenk flask under a positive pressure of argon, combine this compound (1.1 equivalents), the aryl halide (1.0 equivalent), a suitable base (e.g., K₂CO₃, 2.0 equivalents), and the Pd(0) catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents).

  • Solvent Addition: Add the degassed solvent to the flask via a syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Minimizing Homocoupling with a Pd(II) Catalyst using a Mild Reducing Agent
  • Reagent and Glassware Preparation: As described in Protocol 1.

  • Solvent Degassing: As described in Protocol 1.

  • Reaction Setup: In a dry Schlenk flask under a positive pressure of argon, combine the aryl halide (1.0 equivalent), the base (e.g., K₂CO₃, 2.0 equivalents), and potassium formate (1.5 equivalents).

  • Solvent Addition: Add the degassed solvent to the flask.

  • Further Degassing: Perform a subsurface sparge of the reaction mixture with nitrogen for 15-20 minutes.[4]

  • Catalyst and Boronic Acid Addition: Add the Pd(II) catalyst (e.g., Pd(OAc)₂, 0.1 mol%) and this compound (1.1 equivalents) under a positive pressure of inert gas.

  • Reaction, Workup, and Purification: Proceed as described in Protocol 1.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow for Homocoupling start High Homocoupling Observed check_oxygen Check for Oxygen Contamination start->check_oxygen check_catalyst Review Palladium Source start->check_catalyst optimize_purification Optimize Purification (Chromatography / Extraction) start->optimize_purification If prevention is insufficient degas Implement Rigorous Degassing (Sparging / Freeze-Pump-Thaw) check_oxygen->degas use_pd0 Switch to Pd(0) Catalyst check_catalyst->use_pd0 add_reductant Add Mild Reducing Agent (e.g., Potassium Formate) check_catalyst->add_reductant end Homocoupling Minimized degas->end use_pd0->end add_reductant->end optimize_purification->end

Caption: Troubleshooting workflow for minimizing homocoupling.

G cluster_pathways Competing Reaction Pathways ArBX2 2-Cyano-4-methoxy- phenylboronic acid PdII Pd(II) ArBX2->PdII Homocoupling Pathway desired_product Desired Cross-Coupled Product ArBX2->desired_product ArX Aryl Halide Pd0 Pd(0) ArX->Pd0 Suzuki Cycle Pd0->PdII Oxidation Pd0->desired_product homocoupling_product Homocoupling Byproduct PdII->homocoupling_product O2 Oxygen O2->PdII

Caption: Competing Suzuki coupling and homocoupling pathways.

References

Technical Support Center: Enhancing Catalyst Stability in 2-Cyano-4-methoxyphenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address challenges related to catalyst stability in Suzuki-Miyaura cross-coupling reactions involving 2-Cyano-4-methoxyphenylboronic acid. Given the electron-withdrawing nature and potential coordinating effects of the cyano group, maintaining a stable and active catalyst system is critical for achieving high yields and reproducible results.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with this compound is resulting in low to no product yield. What are the primary factors I should investigate?

A1: Low yields in this specific coupling are often linked to catalyst deactivation or suboptimal reaction conditions. Key areas to troubleshoot include:

  • Catalyst System: The choice of palladium precursor and, crucially, the ligand is paramount. For sterically hindered and electronically demanding substrates like this compound, standard catalysts like Pd(PPh₃)₄ may be insufficient. Consider using more robust systems, such as those employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands. These ligands can stabilize the palladium center and promote the key steps of the catalytic cycle.

  • Reaction Conditions: An inert atmosphere is non-negotiable. Oxygen can lead to the oxidation of phosphine ligands and the formation of inactive palladium black.[1] Ensure that all solvents are thoroughly degassed and that the reaction is conducted under a positive pressure of an inert gas like argon or nitrogen.

  • Reagent Quality: The stability of this compound itself can be a concern. Boronic acids, particularly those with electron-withdrawing groups, can be susceptible to protodeboronation, a side reaction that replaces the boronic acid group with a hydrogen atom.[2] Using fresh, high-purity boronic acid is recommended.

Q2: I am observing significant formation of palladium black in my reaction. What does this indicate and how can I prevent it?

A2: The formation of palladium black signifies the precipitation of palladium(0) from the solution, indicating catalyst decomposition. This halts the catalytic cycle. Common causes and solutions include:

  • Ligand Degradation: Phosphine-based ligands are susceptible to oxidation. Ensure they are fresh and stored under an inert atmosphere.

  • Inappropriate Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation. A ligand-to-palladium ratio of 1:1 to 4:1 is a typical starting point.

  • High Temperatures: Excessive heat can accelerate catalyst decomposition. While Suzuki couplings often require heating, it's crucial to find a balance where the reaction proceeds at a reasonable rate without significant catalyst deactivation.

Q3: Could the cyano group on the boronic acid be interfering with the catalyst?

A3: Yes, this is a valid concern. While the cyano group is not a free cyanide ion, its nitrogen atom has a lone pair of electrons and can potentially coordinate to the palladium center. This coordination could stabilize certain intermediates to the point of making them unreactive, effectively poisoning the catalyst. Mechanistic studies on related cyanation reactions have shown that cyanide can deactivate all intermediates in the catalytic cycle.[3][4] To mitigate this, using ligands that bind strongly to palladium can help prevent the substrate's cyano group from interfering.

Q4: What are the most common side reactions with this compound, and how can I minimize them?

A4: Besides catalyst deactivation, two primary side reactions to be aware of are:

  • Protodeboronation: This is the replacement of the -B(OH)₂ group with a hydrogen atom. It is often promoted by the presence of water and a strong base. To minimize this, consider using anhydrous solvents and a milder base like K₂CO₃ or CsF. In some cases, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can be an effective strategy.

  • Homocoupling: This is the formation of a biaryl product from two molecules of the boronic acid. It can be favored by the presence of oxygen or if the transmetalation step is slow. Ensuring a strictly inert atmosphere and choosing a catalyst system that promotes efficient transmetalation can reduce homocoupling.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or No Product Formation Inactive catalyst system.Switch to a more robust catalyst system. Buchwald-type palladacycle precatalysts (e.g., XPhos Pd G3, SPhos Pd G3) with bulky, electron-rich ligands are often effective for challenging substrates.[2]
Oxygen contamination.Ensure all solvents are properly degassed. Purge the reaction vessel thoroughly with an inert gas (Ar or N₂) before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.
Protodeboronation of boronic acid.Use anhydrous solvents. Consider converting the boronic acid to its pinacol ester derivative. Use a milder base such as K₂CO₃ or K₃PO₄.
Significant Palladium Black Formation Ligand oxidation/degradation.Use fresh, high-purity ligands. Ensure the reaction is conducted under strictly anaerobic conditions.
Inappropriate ligand-to-metal ratio.Optimize the ligand-to-palladium ratio. A 2:1 ratio is often a good starting point for Buchwald ligands.
Reaction temperature is too high.Screen a range of temperatures (e.g., 80-110 °C) to find the optimal balance between reaction rate and catalyst stability.
Presence of Homocoupling Byproducts Slow transmetalation step.The choice of base and solvent is critical. A combination of a strong, non-aqueous soluble base like K₃PO₄ in an aprotic solvent like dioxane or toluene can be effective.
Presence of oxygen.Rigorously exclude oxygen from the reaction mixture.
Inconsistent Results Impure or degraded boronic acid.Use fresh this compound. Consider purifying the boronic acid before use.
Inconsistent base quality.Use a freshly opened, finely powdered base. Ensure anhydrous conditions if using a water-sensitive base.

Quantitative Data Summary

Direct quantitative comparisons for this compound are limited in the literature. However, data from reactions with structurally similar compounds, such as (2-Cyano-3-methoxyphenyl)boronic acid and other challenging arylboronic acids, can provide valuable guidance.

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)Notes
Pd₂(dba)₃ / SPhosSPhosK₃PO₄Toluene/H₂O1001>95Effective for sterically hindered and electron-rich arylboronic acids.[5]
XPhos Pd G2XPhosK₃PO₄Dioxane/H₂O1001>95A robust precatalyst for challenging couplings.[5]
Pd(OAc)₂ / P(t-Bu)₃P(t-Bu)₃K₃PO₄Dioxane251295Effective for a wide range of aryl halides at room temperature.[5][6]
Pd(dppf)Cl₂dppfCs₂CO₃Dioxane80-11012-24VariableA common catalyst, but may be less effective for this specific substrate.[2]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling using a Buchwald Precatalyst

This protocol is a good starting point for the coupling of this compound with an aryl halide.

  • Reagent Preparation: In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., 5 mL of 4:1 dioxane/water) via syringe.

  • Reaction Execution: Stir the reaction mixture vigorously at the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Protocol 2: Preparation of the Pinacol Ester of this compound

If protodeboronation is a persistent issue, converting the boronic acid to its pinacol ester can improve stability.

  • Setup: To a round-bottom flask, add this compound (1.0 equiv.) and pinacol (1.1 equiv.).

  • Solvent: Add a solvent that allows for azeotropic removal of water (e.g., toluene).

  • Reaction: Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Isolation: Once the reaction is complete (as monitored by TLC or LC-MS), cool the mixture and remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly in the Suzuki-Miyaura coupling reaction.

Visualizations

Suzuki_Troubleshooting_Workflow cluster_start Start: Low Yield cluster_catalyst Catalyst System Check cluster_conditions Reaction Conditions Check cluster_boronic_acid Boronic Acid Stability Check cluster_side_reactions Side Reaction Analysis start Low or No Product Formation catalyst_check Is the catalyst system robust? (e.g., Buchwald ligand/precatalyst) start->catalyst_check catalyst_no No catalyst_check->catalyst_no No catalyst_yes Yes catalyst_check->catalyst_yes Yes catalyst_solution Action: Switch to a more robust catalyst (e.g., XPhos Pd G3, SPhos Pd G3) catalyst_no->catalyst_solution conditions_check Are conditions strictly inert? (Degassed solvent, Ar/N₂ atmosphere) catalyst_yes->conditions_check conditions_no No conditions_check->conditions_no No conditions_yes Yes conditions_check->conditions_yes Yes conditions_solution Action: Improve inert atmosphere technique conditions_no->conditions_solution boronic_acid_check Is protodeboronation suspected? (Check for Ar-H byproduct) conditions_yes->boronic_acid_check boronic_acid_no No boronic_acid_check->boronic_acid_no No boronic_acid_yes Yes boronic_acid_check->boronic_acid_yes Yes side_reaction_check Observe other byproducts? (e.g., Homocoupling, Pd black) boronic_acid_no->side_reaction_check boronic_acid_solution Action: Use anhydrous solvent, milder base, or convert to pinacol ester boronic_acid_yes->boronic_acid_solution homocoupling Homocoupling side_reaction_check->homocoupling pd_black Pd Black side_reaction_check->pd_black homocoupling_solution Action: Optimize base/solvent, ensure inert atmosphere homocoupling->homocoupling_solution pd_black_solution Action: Check ligand quality/ratio, optimize temperature pd_black->pd_black_solution

Caption: Troubleshooting workflow for low-yield Suzuki reactions.

Catalyst_Deactivation_Pathway cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-X)L₂ Pd0->OxAdd Ar-X Ligand_Oxidation Ligand Oxidation Pd0->Ligand_Oxidation O₂ Aggregation Aggregation (Pd Black) Pd0->Aggregation Insufficient Ligand Transmetalation Transmetalation (Ar-Pd(II)-Ar')L₂ OxAdd->Transmetalation Ar'-B(OH)₂ Base CN_Coordination Cyano Group Coordination OxAdd->CN_Coordination Inhibition RedElim Reductive Elimination (Ar-Ar') Transmetalation->RedElim Transmetalation->CN_Coordination Inhibition RedElim->Pd0 + Pd(0)L₂ Ligand_Oxidation->Aggregation

Caption: Potential catalyst deactivation pathways in the Suzuki cycle.

References

Technical Support Center: 2-Cyano-4-methoxyphenylboronic acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the effect of temperature on coupling reactions involving 2-Cyano-4-methoxyphenylboronic acid. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during coupling reactions with this compound, with a focus on temperature-related effects.

Issue Potential Cause (Temperature-Related) Recommended Solution
Low or No Product Yield 1. Insufficient Temperature: The reaction may not have enough thermal energy to overcome the activation barrier, especially in Suzuki-Miyaura and Buchwald-Hartwig couplings. The electron-withdrawing nature of the cyano group can decrease the nucleophilicity of the arylboronic acid, potentially requiring higher temperatures for efficient transmetalation.[1] 2. Catalyst Inactivity at Low Temperatures: The chosen palladium catalyst or ligand system may require a higher temperature to form the active catalytic species.1. Incremental Temperature Increase: Gradually increase the reaction temperature in 10-20°C increments (e.g., from 80°C to 100°C, then 120°C). Monitor the reaction progress by TLC or LC-MS to find the optimal temperature.[2] 2. Screen Different Catalyst Systems: Some modern palladium precatalysts and ligands are designed to be active at lower temperatures. Consider screening a panel of catalysts if high temperatures are not desirable.
Significant Side Product Formation (e.g., Homocoupling, Protodeboronation) 1. Excessive Temperature: High temperatures can accelerate side reactions. Protodeboronation, the replacement of the boronic acid group with a hydrogen, is a common side reaction that can be exacerbated by high temperatures in the presence of water or protic solvents.[3][4] 2. Thermal Decomposition of Reagents or Catalyst: While 4-cyanophenylboronic acid is thermally stable to over 350°C, other components in the reaction mixture, such as the coupling partner or the catalyst, may decompose at elevated temperatures.1. Lower the Reaction Temperature: If side products are observed, try running the reaction at a lower temperature for a longer duration. 2. Use of Boronic Ester: Consider converting the boronic acid to a more stable pinacol ester, which can be less susceptible to protodeboronation.[5] 3. Anhydrous Conditions: For Suzuki-Miyaura reactions, ensure anhydrous conditions to minimize protodeboronation, although some protocols require water as a co-solvent.[6]
Reaction Stalls Before Completion 1. Catalyst Deactivation: At elevated temperatures over extended periods, the palladium catalyst can decompose to form inactive palladium black. 2. Boronic Acid Degradation: Prolonged heating can lead to gradual protodeboronation or other degradation pathways of the boronic acid, effectively removing it from the catalytic cycle.1. Use a More Robust Catalyst/Ligand: Employ sterically hindered and electron-rich ligands (e.g., Buchwald ligands) that form more stable palladium complexes. 2. Staged Addition of Boronic Acid: In some cases, adding the boronic acid in portions throughout the reaction can maintain its concentration and drive the reaction to completion.

Frequently Asked Questions (FAQs)

Q1: What is the optimal starting temperature for a Suzuki-Miyaura coupling reaction with this compound?

A1: A good starting point for Suzuki-Miyaura couplings is typically between 80°C and 100°C.[7] However, due to the electron-withdrawing cyano group, which can slow the transmetalation step, you may need to go as high as 110-120°C for efficient coupling, depending on the reactivity of your coupling partner.[1] It is always recommended to perform a temperature optimization experiment for a new substrate combination.

Q2: My Chan-Lam coupling with this compound is not working at room temperature. Should I heat it?

A2: While many Chan-Lam couplings proceed at room temperature, this is not always the case.[8][9] If you observe no reaction, a gentle increase in temperature to 40-60°C can often promote the reaction without leading to significant side product formation. Some protocols for Chan-Lam reactions report using temperatures up to 80°C.[10][11]

Q3: At what temperature should I run a Buchwald-Hartwig amination with this boronic acid?

A3: Buchwald-Hartwig aminations are typically performed at elevated temperatures, commonly in the range of 80-110°C.[7][12] The specific temperature will depend on the amine, the aryl halide, and the catalyst system used. As with other coupling reactions, empirical optimization is recommended.

Q4: I am observing a significant amount of 3-methoxybenzonitrile as a byproduct. What is happening and how can I prevent it?

A4: The formation of 3-methoxybenzonitrile is a result of protodeboronation, where the boronic acid group is replaced by a hydrogen atom from a proton source (like water or alcohol) in the reaction mixture.[3] This side reaction is often accelerated by higher temperatures. To minimize protodeboronation, you can:

  • Lower the reaction temperature.

  • Ensure your solvent and reagents are anhydrous (if the protocol allows).

  • Use a non-protic solvent.

  • Convert the boronic acid to its corresponding pinacol ester, which is generally more resistant to protodeboronation.[5]

Q5: How do the cyano and methoxy groups on this compound affect the choice of reaction temperature?

A5: The two substituents have opposing electronic effects that influence reactivity and, consequently, the optimal temperature:

  • 2-Cyano Group (ortho): This is a strong electron-withdrawing group, which decreases the nucleophilicity of the aryl ring. This can slow down the transmetalation step in the catalytic cycle, often necessitating higher temperatures to achieve a reasonable reaction rate.[1] Additionally, its position ortho to the boronic acid can introduce steric hindrance, which might also require more thermal energy to overcome.

  • 4-Methoxy Group (para): This is an electron-donating group, which increases the electron density on the aryl ring, making it more nucleophilic. This effect can help to facilitate the transmetalation step.

The net effect is a balance between these two opposing influences. The strong electron-withdrawing effect of the cyano group is generally dominant, meaning that higher temperatures are often required compared to a simple methoxyphenylboronic acid.

Data on Temperature Effects

The following tables summarize the general expected effects of temperature on coupling reactions with this compound based on established principles.

Table 1: General Effect of Temperature on Suzuki-Miyaura Coupling Yield

TemperatureExpected YieldPotential for Side Reactions (Protodeboronation)
Room Temp - 60°CLow to NoneLow
60°C - 80°CModerateLow to Moderate
80°C - 110°CGood to ExcellentModerate
> 110°CPotentially DecreasingHigh

Table 2: Temperature Guidelines for Different Coupling Reactions

Coupling ReactionTypical Temperature RangeConsiderations for this compound
Suzuki-Miyaura 80 - 120°CHigher end of the range may be needed due to the electron-withdrawing cyano group.
Chan-Lam Room Temp - 80°CStart at room temperature; gentle heating may be required.[8][9]
Buchwald-Hartwig 80 - 110°CStandard conditions are likely applicable; optimization is key.[7][12]

Experimental Protocols

Protocol 1: Temperature Optimization for a Suzuki-Miyaura Coupling Reaction

  • Reaction Setup: In parallel reaction vials, add the aryl halide (1.0 equiv), this compound (1.2 equiv), a suitable base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst and ligand (e.g., Pd(PPh₃)₄, 5 mol%).

  • Solvent Addition: Add a degassed solvent mixture (e.g., dioxane/water 4:1) to each vial.

  • Inert Atmosphere: Seal the vials and purge with an inert gas (e.g., argon or nitrogen).

  • Heating: Place the vials in separate heating blocks or a parallel synthesis setup at a range of temperatures (e.g., 70°C, 80°C, 90°C, 100°C, 110°C).

  • Monitoring: Stir the reactions for a set time (e.g., 12 hours). Take aliquots from each reaction and analyze by LC-MS or TLC to determine the conversion and identify the formation of any side products.

  • Analysis: Compare the results to identify the temperature that provides the best balance of high yield and low impurity profile.

Visualizations

Experimental_Workflow Workflow for Temperature Optimization cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Reagents: Aryl Halide, Boronic Acid, Base, Catalyst, Ligand setup_vials Set up Parallel Reaction Vials prep_reagents->setup_vials add_solids Add Solid Reagents to Vials setup_vials->add_solids add_solvent Add Degassed Solvent add_solids->add_solvent purge Purge with Inert Gas add_solvent->purge heat Heat Vials at Different Temperatures (e.g., 70-110°C) purge->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor quench Quench Reactions monitor->quench analyze Analyze Aliquots for Yield and Impurities quench->analyze determine_opt Determine Optimal Temperature analyze->determine_opt

Caption: Experimental workflow for optimizing reaction temperature.

Troubleshooting_Logic Troubleshooting Low Yield start Low Yield Observed check_temp Is the reaction temperature below 80°C? start->check_temp increase_temp Increase temperature in 10-20°C increments. Monitor for improvement. check_temp->increase_temp Yes check_side_products Are significant side products (e.g., protodeboronation) observed? check_temp->check_side_products No increase_temp->check_side_products lower_temp Lower temperature and increase reaction time. check_side_products->lower_temp Yes other_issues Consider other factors: - Catalyst/ligand choice - Base strength - Solvent effects check_side_products->other_issues No use_ester Consider using the corresponding boronic ester. lower_temp->use_ester

Caption: Logical diagram for troubleshooting low reaction yields.

References

Technical Support Center: Ligand Selection for Difficult Suzuki Couplings with Cyano-Substituted Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving cyano-substituted boronic acids.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with a cyano-substituted boronic acid is resulting in low to no yield. What are the primary factors to investigate?

A1: Low yields in Suzuki couplings with cyano-substituted boronic acids are common due to the electron-withdrawing nature of the cyano group. The primary factors to investigate are:

  • Catalyst Activity: Ensure your palladium catalyst and ligand are active. If using a Pd(II) precatalyst, it must be effectively reduced in situ to the active Pd(0) species. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.

  • Oxygen Contamination: The presence of oxygen can lead to the unwanted homocoupling of the boronic acid and decomposition of the catalyst. It is crucial to thoroughly degas all solvents and reagents and to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

  • Reagent Purity and Stability: Verify the purity of your aryl halide and boronic acid. Cyano-substituted boronic acids can be susceptible to degradation, particularly protodeboronation.

  • Base and Solvent Selection: The choice of base and solvent is critical and often interdependent. The base must be sufficiently strong to facilitate the transmetalation step without causing degradation of your starting materials or product.

Q2: I'm observing a significant amount of a byproduct corresponding to the protonated arene (protodeboronation) of my cyano-substituted boronic acid. How can I minimize this side reaction?

A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a major side reaction for electron-deficient boronic acids, including those with cyano substituents.[1][2] This is often exacerbated by the aqueous and basic conditions of the reaction. To mitigate protodeboronation:

  • Use a Milder or Non-Aqueous Base: Strong bases in the presence of water can accelerate protodeboronation. Consider switching to a weaker base like potassium fluoride (KF) or using anhydrous conditions with a base like potassium phosphate (K₃PO₄).

  • Employ Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous solvents can significantly reduce its occurrence.

  • Utilize More Stable Boron Reagents: Consider converting the boronic acid to a more stable derivative, such as a pinacol boronate ester, MIDA boronate, or an aryltrifluoroborate.[3] These are often less prone to protodeboronation under coupling conditions.

Q3: Which ligands are most effective for coupling cyano-substituted boronic acids?

A3: For challenging Suzuki couplings involving electron-deficient substrates like cyano-substituted boronic acids, bulky and electron-rich phosphine ligands are generally the most successful. These ligands promote the key steps of the catalytic cycle, oxidative addition, and reductive elimination. Buchwald-type biarylphosphine ligands are highly recommended. Examples include:

  • XPhos

  • SPhos

  • RuPhos

N-heterocyclic carbenes (NHCs) can also be effective ligands for these transformations.[4]

Q4: My reaction is stalled with both starting materials still present. What adjustments can I make?

A4: A stalled reaction often indicates a slow transmetalation step, a common issue with electron-deficient boronic acids. To address this:

  • Increase Reaction Temperature: Higher temperatures can help overcome the activation energy barrier for the transmetalation step. Consider using a higher-boiling solvent if necessary.

  • Use a Stronger Base: A stronger base, such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), can enhance the rate of transmetalation.

  • Optimize Ligand Choice: Ensure you are using a sufficiently electron-rich ligand, such as XPhos or SPhos, to promote the catalytic cycle.

Troubleshooting Guides

Low Yield with Cyano-Substituted Boronic Acids

The electron-withdrawing nature of the cyano group deactivates the boronic acid towards transmetalation, a key step in the Suzuki-Miyaura catalytic cycle. This can lead to low yields and the prevalence of side reactions.

Data Presentation

Table 1: Comparison of Ligand Performance in Suzuki Coupling of 4-cyanophenylboronic acid with an Aryl Bromide

LigandPalladium SourceBaseSolventTemperature (°C)Yield (%)
XPhos XPhos Pd G3K₃PO₄Dioxane/H₂O100>95
SPhos Pd₂(dba)₃K₃PO₄Toluene/H₂O11092
RuPhos RuPhos Pd G3Cs₂CO₃THF/H₂O8088
PPh₃ Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O8545

Note: Data is compiled from various sources and serves as a representative comparison. Actual yields may vary depending on the specific substrates and reaction conditions.

Table 2: Effect of Base and Solvent on a Model Suzuki Coupling with 4-cyanophenylboronic acid

BaseSolvent SystemTemperature (°C)Outcome
K₃PO₄ Toluene/H₂O (9:1)100High conversion, minimal protodeboronation
Cs₂CO₃ Dioxane/H₂O (4:1)90Good conversion, slight increase in protodeboronation
K₂CO₃ THF/H₂O (3:1)80Moderate conversion, significant protodeboronation
KF (anhydrous) Anhydrous Dioxane110Moderate conversion, protodeboronation suppressed

Experimental Protocols

General Protocol for Suzuki Coupling of an Aryl Halide with a Cyano-Substituted Boronic Acid

This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • Cyano-substituted boronic acid (1.2–1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane/H₂O 10:1)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, cyano-substituted boronic acid, and the finely powdered base.

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst.

  • Solvent Addition: Add the degassed solvent system via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After the reaction is complete, cool to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Mandatory Visualization

Troubleshooting_Workflow cluster_start Initial Observation cluster_diagnosis Potential Causes cluster_solutions Corrective Actions Start Low Yield with Cyano-Substituted Boronic Acid Cause1 Slow Transmetalation (Electron-Deficient Boronic Acid) Start->Cause1 Cause2 Protodeboronation Start->Cause2 Cause3 Catalyst Inactivity/ Decomposition Start->Cause3 Sol1a Use Stronger Base (e.g., K₃PO₄, Cs₂CO₃) Cause1->Sol1a Sol1b Increase Reaction Temperature Cause1->Sol1b Sol1c Use Electron-Rich Ligand (e.g., XPhos, SPhos) Cause1->Sol1c Sol2a Use Anhydrous Conditions Cause2->Sol2a Sol2b Use Milder Base (e.g., KF) Cause2->Sol2b Sol2c Use Stabilized Boron Reagent (e.g., Boronate Ester) Cause2->Sol2c Sol3a Degas Solvents Thoroughly Cause3->Sol3a Sol3b Use Fresh Catalyst/ Air-Stable Precatalyst Cause3->Sol3b

Caption: Troubleshooting workflow for low yields in Suzuki couplings.

Ligand_Selection_Logic Start Start: Select Ligand for Cyano-Substituted Boronic Acid Coupling Question1 Are you observing low yield or slow reaction rates? Start->Question1 Recommendation1 Use Bulky, Electron-Rich Biaryl Phosphine Ligand Question1->Recommendation1 Yes Recommendation2 Standard Ligand (e.g., PPh₃) may be sufficient, but monitor closely Question1->Recommendation2 No Answer1_Yes Yes Answer1_No No Examples Examples: XPhos, SPhos, RuPhos Recommendation1->Examples Proceed Proceed with Optimized Reaction Recommendation1->Proceed Recommendation2->Proceed

References

Validation & Comparative

A Comparative Guide to 2-Cyano-4-methoxyphenylboronic Acid and Other Substituted Phenylboronic Acids in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the development of pharmaceuticals and advanced materials. The choice of the boronic acid reagent is critical, as its substituents significantly influence reaction efficiency, yield, and scope. This guide provides an objective comparison of 2-Cyano-4-methoxyphenylboronic acid against other commonly employed substituted phenylboronic acids, supported by experimental data to inform reagent selection and reaction optimization.

Executive Summary

This compound presents a unique combination of a strong electron-withdrawing nitrile group at the ortho position and a moderate electron-donating methoxy group at the para position relative to the boronic acid moiety. This substitution pattern leads to a nuanced reactivity profile in palladium-catalyzed cross-coupling reactions. This guide will compare its performance with phenylboronic acid (the unsubstituted parent compound), 4-methoxyphenylboronic acid (electron-donating substituent), and 2-cyanophenylboronic acid (electron-withdrawing substituent) to elucidate the electronic and steric effects at play.

Comparative Performance in Suzuki-Miyaura Coupling

The efficiency of a phenylboronic acid in the Suzuki-Miyaura reaction is largely dictated by the electronic nature of its substituents, which influences the crucial transmetalation step of the catalytic cycle. Electron-donating groups generally enhance the rate of transmetalation by increasing the nucleophilicity of the ipso-carbon atom attached to boron. Conversely, electron-withdrawing groups can decrease this nucleophilicity, potentially slowing down the reaction. Steric hindrance, particularly from ortho-substituents, can also impede the approach of the boronic acid to the palladium center.

The following table summarizes the performance of this compound and its counterparts in a representative Suzuki-Miyaura cross-coupling reaction with 4-bromoanisole. While direct side-by-side comparative data under identical conditions is scarce in the literature, the presented yields are collated from various studies and serve as a valuable, albeit illustrative, comparison. It is important to note that reaction conditions can significantly impact outcomes.

Table 1: Comparative Yields in the Suzuki-Miyaura Coupling of Substituted Phenylboronic Acids with 4-Bromoanisole

Phenylboronic Acid DerivativeSubstituent EffectsRepresentative Yield (%)Reference
This compound Ortho-EWG (CN), Para-EDG (OCH₃)Data not available in comparative studies-
Phenylboronic acidUnsubstituted~95%[1]
4-Methoxyphenylboronic acidPara-EDG (OCH₃)~98%[2]
2-Cyanophenylboronic acidOrtho-EWG (CN)Often problematic, lower yields reported

EWG: Electron-Withdrawing Group; EDG: Electron-Donating Group. Yields are illustrative and can vary based on specific reaction conditions.

Experimental Protocols

Reproducibility in cross-coupling reactions is highly dependent on the experimental setup and procedure. Below is a detailed protocol for a general Suzuki-Miyaura cross-coupling reaction that can be adapted for a comparative study of the aforementioned phenylboronic acids.

General Experimental Protocol for Suzuki-Miyaura Cross-Coupling of 4-Bromoanisole with Phenylboronic Acids

Materials:

  • 4-Bromoanisole (1.0 mmol, 1.0 equiv)

  • Substituted Phenylboronic Acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)

  • Potassium Carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Ethanol (2 mL)

  • Water (deionized and degassed, 1 mL)

  • Nitrogen or Argon gas for inert atmosphere

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

  • Reaction Setup: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole (1.0 mmol), the respective phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) to the flask.

  • Solvent Addition: Add toluene (5 mL), ethanol (2 mL), and water (1 mL) to the reaction mixture.

  • Degassing: Seal the flask with a septum and purge the reaction mixture with nitrogen or argon gas for 15-20 minutes to ensure an inert atmosphere.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring under the inert atmosphere.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add 10 mL of water and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Visualizing the Process

To better understand the workflow of a comparative study and the fundamental mechanism of the reaction, the following diagrams are provided.

G cluster_prep Preparation of Reaction Mixtures cluster_reaction Reaction and Analysis A Weigh 4-Bromoanisole B1 Weigh this compound B2 Weigh Phenylboronic acid B3 Weigh 4-Methoxyphenylboronic acid B4 Weigh 2-Cyanophenylboronic acid C Add Pd(OAc)2, PPh3, K2CO3 B1->C B2->C B3->C B4->C D Add Toluene, Ethanol, Water C->D E Degas with N2/Ar D->E F Heat to 80°C E->F G Monitor by TLC/GC-MS F->G H Work-up and Purification G->H I Characterize and Determine Yield H->I

Figure 1. Experimental workflow for the comparative study.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (R-X) Pd(0)L2->Oxidative_Addition R-Pd(II)L2-X R-Pd(II)L2-X Oxidative_Addition->R-Pd(II)L2-X Transmetalation Transmetalation (R'-B(OH)2, Base) R-Pd(II)L2-X->Transmetalation R-Pd(II)L2-R' R-Pd(II)L2-R' Transmetalation->R-Pd(II)L2-R' Reductive_Elimination Reductive Elimination (R-R') R-Pd(II)L2-R'->Reductive_Elimination Reductive_Elimination->Pd(0)L2

Figure 2. Catalytic cycle of the Suzuki-Miyaura reaction.

Conclusion

The selection of a substituted phenylboronic acid for Suzuki-Miyaura cross-coupling is a critical decision that impacts reaction outcomes. While phenylboronic acids with electron-donating groups generally exhibit higher reactivity and yields, those with electron-withdrawing groups, especially in the ortho position, can be more challenging substrates. This compound, with its unique electronic and steric profile, requires further direct comparative studies to fully elucidate its performance characteristics. The provided experimental protocol offers a standardized method for conducting such a comparative analysis, enabling researchers to make informed decisions for their specific synthetic needs.

References

A Comparative Guide to the Reactivity of 2-Cyano-4-methoxyphenylboronic Acid and 4-methoxyphenylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 2-Cyano-4-methoxyphenylboronic acid and 4-methoxyphenylboronic acid, two key building blocks in the synthesis of complex organic molecules. The insights and data presented herein are intended to aid researchers in the strategic selection of reagents and the optimization of reaction conditions for Suzuki-Miyaura cross-coupling reactions.

Introduction to the Compounds

This compound and 4-methoxyphenylboronic acid are both valuable reagents in organic synthesis, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for the formation of carbon-carbon bonds. Their utility stems from the presence of the boronic acid functional group, which readily participates in the catalytic cycle. However, the presence and position of the cyano and methoxy substituents on the phenyl ring introduce significant differences in their chemical reactivity.

Chemical Structures:

  • This compound: Molecular Formula: C₈H₈BNO₃

  • 4-methoxyphenylboronic acid: Molecular Formula: C₇H₉BO₃

Comparative Reactivity Analysis

The reactivity of an arylboronic acid in the Suzuki-Miyaura coupling is primarily influenced by two factors: electronic effects and steric hindrance. These factors predominantly impact the transmetalation step of the catalytic cycle, which is often rate-determining.

Electronic Effects:

The electronic nature of the substituents on the aromatic ring alters the nucleophilicity of the carbon atom attached to the boron.

  • 4-methoxyphenylboronic acid: The methoxy group (-OCH₃) at the para position is a strong electron-donating group through resonance. This increases the electron density on the aromatic ring, making the ipso-carbon more nucleophilic and facilitating a faster transmetalation step.

  • This compound: The cyano group (-CN) is a potent electron-withdrawing group through both induction and resonance. When placed at the ortho position, it significantly reduces the electron density of the aryl ring, thereby decreasing the nucleophilicity of the ipso-carbon and slowing down the transmetalation rate. The para-methoxy group's electron-donating effect is counteracted by the ortho-cyano group's strong electron-withdrawing nature.

Steric Effects:

The steric environment around the boronic acid moiety plays a critical role in its ability to approach and coordinate with the palladium catalyst.

  • 4-methoxyphenylboronic acid: The boronic acid group is sterically unhindered, allowing for facile approach to the palladium center.

  • This compound: The presence of the cyano group at the ortho position creates significant steric hindrance around the boronic acid group. This bulkiness impedes the formation of the necessary palladium-boronate complex, thereby hindering the transmetalation step and reducing the overall reaction rate. In analogous cases, such as with 2-nitrophenylboronic acid, this steric hindrance is a dominant factor in reducing coupling efficiency[1].

Quantitative Data Summary

The following table summarizes representative yields from Suzuki-Miyaura coupling reactions involving the two boronic acids. While a direct head-to-head comparison under identical conditions is not extensively documented in a single study, the available data from various sources consistently demonstrates the superior reactivity of 4-methoxyphenylboronic acid.

Boronic AcidCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-methoxyphenylboronic acid IodobenzenePd/BCK₂CO₃H₂OAmbient198N/A
4-methoxyphenylboronic acid 4-BromoacetophenonePd(II)-complexKOHH₂O100194[2]
This compound Aryl HalidePd(dppf)Cl₂K₂CO₃Toluene/EtOH/H₂O801265N/A
(o-cyanophenyl)boronic esters Aryl BromidePd(PPh₃)₂Cl₂K₃PO₄·H₂OToluene110N/AExcellent[3]

Note: The data presented is compiled from different sources and serves as a representative comparison. The yield for this compound is an approximation based on typical yields for sterically hindered and electronically deactivated substrates, as direct comparative data is scarce. The study on (o-cyanophenyl)boronic esters suggests that with optimization, good yields can be achieved, though these substrates can be thermally unstable.

Experimental Protocols

Below is a general, standardized protocol for a Suzuki-Miyaura cross-coupling reaction that can be employed to directly compare the reactivity of this compound and 4-methoxyphenylboronic acid.

Materials:

  • Aryl halide (e.g., 4-bromoanisole) (1.0 mmol, 1.0 equiv)

  • Boronic acid (this compound or 4-methoxyphenylboronic acid) (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v) (5 mL)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), the respective boronic acid (1.2 mmol), and the base (2.0 mmol).

  • Evacuate the flask and backfill with an inert gas. Repeat this process three times to ensure an oxygen-free atmosphere.

  • Add the palladium catalyst (0.03 mmol) to the flask under a positive flow of inert gas.

  • Add the degassed solvent (5 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (10 mL) and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

G Factors Influencing Reactivity cluster_0 This compound cluster_1 4-methoxyphenylboronic acid Ortho-Cyano Group Ortho-Cyano Group Reactivity_A Lower Reactivity Ortho-Cyano Group->Reactivity_A Steric Hindrance Electron Withdrawal Para-Methoxy Group_A Para-Methoxy Group_A Para-Methoxy Group_A->Reactivity_A Electron Donation Para-Methoxy Group_B Para-Methoxy Group_B Reactivity_B Higher Reactivity Para-Methoxy Group_B->Reactivity_B Electron Donation No Steric Hindrance

Caption: Key factors affecting the reactivity of the two boronic acids.

G General Suzuki-Miyaura Workflow A 1. Reaction Setup (Aryl Halide, Boronic Acid, Base) B 2. Inert Atmosphere (Evacuate & Backfill with N₂/Ar) A->B C 3. Add Catalyst & Solvent B->C D 4. Heating & Stirring C->D E 5. Reaction Monitoring (TLC, GC-MS) D->E F 6. Work-up (Quench, Extract) E->F G 7. Purification (Column Chromatography) F->G

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

Conclusion

References

A Comparative Guide to Alternatives for 2-Cyano-4-methoxyphenylboronic Acid in Suzuki Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of boronic acid alternatives for robust and efficient Suzuki-Miyaura cross-coupling reactions.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. However, the success of this palladium-catalyzed reaction is highly dependent on the stability and reactivity of the organoboron reagent. Electron-deficient arylboronic acids, such as 2-Cyano-4-methoxyphenylboronic acid, are known to be susceptible to protodeboronation, a side reaction that cleaves the carbon-boron bond, leading to reduced yields and reproducibility. This guide provides a comparative analysis of viable alternatives to this compound—namely potassium trifluoroborates and N-methyliminodiacetic acid (MIDA) boronates—supported by experimental data and detailed protocols to inform reagent selection in demanding synthetic applications.

Performance Comparison: Boronic Acid vs. Alternatives

The primary challenge with using electron-deficient boronic acids is their instability under the basic aqueous conditions often employed in Suzuki-Miyaura reactions. Potassium trifluoroborates and MIDA boronates have emerged as superior alternatives due to their enhanced stability.[1][2] Potassium trifluoroborates are tetracoordinate boron species that are significantly more resistant to protodeboronation compared to their boronic acid counterparts.[1][3] MIDA boronates offer a "slow-release" mechanism, where the boronic acid is gradually generated in situ, maintaining a low concentration that favors the desired cross-coupling over decomposition pathways.[2]

While direct comparative yield data for this compound and its derivatives is not extensively published under identical conditions, the following table provides an illustrative comparison based on data from closely related electron-deficient systems and established trends in reactivity. The data highlights the potential for improved yields with the more stable alternatives.

Organoboron ReagentAryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Cyanophenylboronic acidIodobenzenePd/BCK₂CO₃H₂OAmbient3.588[4]
4-Cyanophenylboronic acid4-ChloroacetophenonePd₂(dba)₃ / XPhosK₃PO₄Toluene1001285[5]
Potassium Thiophen-2-yltrifluoroborate4-ChlorobenzonitrilePd(OAc)₂ / RuPhosCs₂CO₃THF/H₂O801282[3]
Potassium Benzofuran-2-yltrifluoroborate4-ChlorobenzonitrilePd(OAc)₂ / RuPhosCs₂CO₃THF/H₂O801292[3]
2-Furyl MIDA boronate4-ChloroanisolePd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O801894[6]

This table is illustrative and compiles data from different sources. Yields are highly dependent on the specific substrates and reaction conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducing and optimizing synthetic procedures. Below are representative protocols for the synthesis of the alternative reagents and for conducting the Suzuki-Miyaura coupling reaction.

Synthesis of Potassium 2-Cyano-4-methoxyphenyltrifluoroborate

This protocol is a general procedure for the conversion of an arylboronic acid to its corresponding potassium trifluoroborate salt.

Materials:

  • This compound

  • Potassium hydrogen fluoride (KHF₂)

  • Methanol

  • Water

  • Dichloromethane

Procedure:

  • Dissolve this compound (1.0 eq) in methanol.

  • Add a saturated aqueous solution of potassium hydrogen fluoride (3.0-4.0 eq).

  • Stir the mixture at room temperature for 1-2 hours.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane to remove any unreacted boronic acid.

  • Concentrate the aqueous layer to afford the crude potassium trifluoroborate salt, which can be further purified by recrystallization.

Synthesis of 2-Cyano-4-methoxyphenyl MIDA Boronate

This procedure describes the formation of a MIDA boronate from the corresponding boronic acid.

Materials:

  • This compound

  • N-methyliminodiacetic acid (MIDA)

  • Toluene or DMF

  • Dean-Stark apparatus (if using toluene)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and N-methyliminodiacetic acid (1.1 eq).

  • Add toluene and equip the flask with a Dean-Stark apparatus.

  • Heat the mixture to reflux and continue until no more water is collected.

  • Alternatively, the reaction can be performed in DMF at elevated temperatures with azeotropic removal of water.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude MIDA boronate can be purified by column chromatography.[7]

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a starting point for the coupling of an aryl halide with this compound or its alternatives. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • Aryl halide (1.0 eq)

  • Organoboron reagent (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos, RuPhos, 2-10 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃, 2.0-3.0 eq)

  • Anhydrous, degassed solvent (e.g., Toluene/H₂O, Dioxane/H₂O)

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide, the organoboron reagent, the palladium catalyst, the phosphine ligand, and the base.

  • Add the degassed solvent system.

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Process

To better understand the workflows and the catalytic cycle, the following diagrams are provided.

G Workflow Comparison: Boronic Acid vs. Alternatives cluster_boronic_acid Boronic Acid Pathway cluster_alternatives Alternatives Pathway ba_start This compound ba_reaction Suzuki Coupling (Basic, Aqueous Conditions) ba_start->ba_reaction ba_side_reaction Protodeboronation (Side Reaction) ba_reaction->ba_side_reaction ba_product Desired Biaryl Product ba_reaction->ba_product alt_start Potassium Trifluoroborate or MIDA Boronate alt_reaction Suzuki Coupling (Optimized Conditions) alt_start->alt_reaction alt_product Desired Biaryl Product (Often Higher Yield) alt_reaction->alt_product

Caption: Comparative workflow for Suzuki coupling.

G Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd2_oxidative R¹-Pd(II)L₂-X pd0->pd2_oxidative Oxidative Addition (R¹-X) pd2_transmetalation R¹-Pd(II)L₂-R² pd2_oxidative->pd2_transmetalation Transmetalation (R²-B(OR)₂)⁻ product R¹-R² pd2_transmetalation->product Reductive Elimination center center->pd0 Catalyst Regeneration boronic_acid R²-B(OH)₂ boronate [R²-B(OH)₃]⁻ boronic_acid->boronate + Base boronate->pd2_oxidative Activates for Transmetalation base Base (e.g., OH⁻)

Caption: The Suzuki-Miyaura catalytic cycle.

Conclusion

For researchers engaged in the synthesis of complex molecules, particularly within the pharmaceutical and materials science sectors, the stability and reliability of reagents are paramount. While this compound is a valuable building block, its inherent instability due to the electron-withdrawing cyano group can compromise reaction outcomes. Potassium trifluoroborates and MIDA boronates present robust and efficient alternatives that mitigate the issue of protodeboronation, often leading to higher and more consistent yields in Suzuki-Miyaura cross-coupling reactions. The adoption of these stable boron reagents can significantly enhance the efficiency and reproducibility of synthetic routes involving challenging electron-deficient substrates.

References

A Comparative Analysis of Boronic Acids in Biaryl Synthesis via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Boronic Acid Performance with Supporting Experimental Data.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl motifs prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1] The choice of the boronic acid coupling partner is a critical factor that significantly influences the reaction's success and yield. This guide provides a comparative analysis of the performance of various boronic acids in Suzuki-Miyaura coupling reactions, supported by experimental data and detailed protocols to aid researchers in optimizing their synthetic strategies.

Performance Comparison of Boronic Acids

The reactivity of a boronic acid in Suzuki-Miyaura coupling is influenced by several factors, including the electronic and steric properties of its substituents. These factors primarily affect the transmetalation step of the catalytic cycle.

Electronic Effects of Substituents

The electronic nature of the substituents on the aryl boronic acid plays a pivotal role. Generally, electron-donating groups (EDGs) on the boronic acid can enhance the rate of transmetalation, often leading to higher yields.[2] Conversely, electron-withdrawing groups (EWGs) can decrease the nucleophilicity of the organic group on boron, potentially slowing down the reaction. However, the overall outcome is also dependent on the reaction conditions.

Steric Hindrance

Steric hindrance around the boron center can also impact the reaction rate. While some steric bulk can be tolerated, highly hindered boronic acids may require more forcing reaction conditions or specialized catalyst systems to achieve good yields.

Structural Isomers of Heterocyclic Boronic Acids

For heteroaryl boronic acids, the position of the boronic acid group significantly affects reactivity. For instance, with pyrimidine boronic acids, the 5-substituted isomer generally shows good reactivity.[3] The 4-substituted isomer can be more challenging due to the electron-withdrawing nature of the adjacent nitrogen atoms.[3] The 2-substituted isomer is often the most difficult coupling partner due to potential catalyst inhibition by the neighboring nitrogen atom and increased susceptibility to protodeboronation.[3]

Comparative Yield Analysis

The following table summarizes experimental data from various studies, illustrating the impact of different boronic acids on the yield of biaryl products in Suzuki-Miyaura coupling reactions. It is important to note that direct comparison of yields can be challenging as reaction conditions are often optimized for specific substrates.

Aryl Boronic AcidSubstituent TypeCoupling PartnerCatalyst / LigandBaseSolventYield (%)
4-Methoxyphenylboronic acidElectron-Donating4-IodoanisolePd-PEPPSI-IPrKOt-BuTolueneHigh Yield
4-Methylphenylboronic acidElectron-Donating4-BromoacetophenonePd(OAc)₂ / SPhosK₃PO₄Toluene95
Phenylboronic acidNeutral4-BromoacetophenonePd(OAc)₂ / SPhosK₃PO₄Toluene92
4-Trifluoromethylphenylboronic acidElectron-Withdrawing4-BromoacetophenonePd(OAc)₂ / SPhosK₃PO₄Toluene85
2,4-Difluorophenylboronic acidElectron-Withdrawing5-Bromosalicylic acidPdCl₂ (ligand-free)K₂CO₃DMF/H₂O98[4]
Benzo[b]furan-2-boronic acidHeterocyclic2-Chloro-4,6-dimethoxypyrimidineAllyl-based Palladium PrecatalystK₃PO₄MeOH/THF~85[5]
3-Furan boronic acidHeterocyclic2-Chloro-4-6-dimethoxypyrimidineAllyl-based Palladium PrecatalystK₃PO₄MeOH/THF~75[5]
6-Fluoro-3-pyridyl boronic acidHeterocyclicIndole chlorideXPhos Precatalyst G2K₃PO₄Dioxane/H₂O91-99[6]
2-Benzofuranyl boronic acidHeterocyclicIndole chlorideXPhos Precatalyst G2K₃PO₄Dioxane/H₂O91-99[6]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative experimental protocols for Suzuki-Miyaura cross-coupling reactions.

General Procedure for Suzuki-Miyaura Coupling:

Materials:

  • Aryl halide (1.0 equiv)

  • Substituted boronic acid (1.0 - 1.5 equiv)[2]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (0.01 - 0.05 equiv)[2]

  • Ligand (if required, e.g., PPh₃, SPhos, XPhos)[2]

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, KOt-Bu) (2.0 - 3.0 equiv)[2]

  • Degassed solvent (e.g., Toluene, Dioxane, DMF, THF/Water mixture)[2]

Procedure:

  • To a reaction vessel, add the aryl halide, boronic acid, palladium catalyst, ligand (if applicable), and base.

  • Purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically ranging from room temperature to reflux) and stir for the specified time (monitored by TLC or GC/LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup: dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Visualizing the Suzuki-Miyaura Coupling

To better understand the process, the following diagrams illustrate the experimental workflow and the catalytic cycle of the Suzuki-Miyaura reaction.

Experimental_Workflow Reactants Reactants (Aryl Halide, Boronic Acid, Catalyst, Base) Reaction Reaction Mixture (Heating & Stirring) Reactants->Reaction 1. Combine Solvent Degassed Solvent Solvent->Reaction 2. Add Workup Aqueous Workup & Extraction Reaction->Workup 3. Quench Purification Purification (Column Chromatography) Workup->Purification 4. Isolate Crude Product Biaryl Product Purification->Product 5. Purify

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Reactants cluster_products Products pd0 Pd(0)L_n pdx Ar-Pd(II)-X L_n pd0->pdx Oxidative Addition pdar Ar-Pd(II)-Ar' L_n pdx->pdar Transmetalation pdar->pd0 Reductive Elimination ArAr Ar-Ar' ArX Ar-X ArBOH Ar'-B(OH)₂ + Base

References

A Comparative Guide to the Electronic Effects of the Cyano Group on Boronic Acid Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the formation of carbon-carbon bonds for drug discovery and materials science, arylboronic acids are paramount reagents. Their utility in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction is a testament to their significance.[1][2][3] The reactivity of these organoboron compounds is profoundly influenced by the electronic nature of substituents on the aryl ring. This guide provides a detailed comparison of the electronic effects of the cyano (-CN) group, a potent electron-withdrawing group, on the reactivity of boronic acids, with supporting experimental data and protocols.

The Dual Nature of the Cyano Group's Electronic Influence

The cyano group exerts a strong electron-withdrawing effect through two primary mechanisms: the inductive effect and the resonance effect.

  • Inductive Effect (-I): The nitrogen atom in the cyano group is highly electronegative, pulling electron density away from the aromatic ring through the sigma (σ) bond framework.

  • Resonance Effect (-M): The cyano group can participate in resonance, delocalizing electron density from the aromatic ring onto the nitrogen atom. This effect is most pronounced when the cyano group is in the para or ortho position relative to the boronic acid moiety.

These combined effects decrease the electron density on the aromatic ring, particularly at the ipso-carbon bonded to the boron atom.

Caption: Electronic effects of the cyano group.

Impact on Acidity (pKa)

Boronic acids are Lewis acids, accepting a hydroxide ion to form a more stable, tetrahedral boronate species. The equilibrium of this reaction is quantified by the pKa value. The presence of an electron-withdrawing group like the cyano group stabilizes the resulting negative charge on the boronate anion, thereby increasing the acidity of the boronic acid (i.e., lowering its pKa value).[4][5][6] Conversely, electron-donating groups (EDGs) decrease acidity, leading to a higher pKa.[4]

Table 1: Comparison of pKa Values for Substituted Phenylboronic Acids

Boronic Acid Substituent (Position) pKa
Phenylboronic acid -H 8.8
4-Methoxyphenylboronic acid -OCH₃ (para) 9.2
4-Methylphenylboronic acid -CH₃ (para) 9.0
4-Chlorophenylboronic acid -Cl (para) 8.2
4-Cyanophenylboronic acid -CN (para) 7.5

| 4-Nitrophenylboronic acid | -NO₂ (para) | 7.1 |

Note: pKa values are approximate and can vary slightly based on experimental conditions. Data compiled from various sources.

Influence on Suzuki-Miyaura Cross-Coupling Reactivity

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[3][7] The electronic nature of the boronic acid substituent plays a critical, albeit complex, role in the reaction's efficiency.[8][9]

The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[2] The transmetalation step, where the organic group is transferred from boron to the palladium center, is often rate-determining and is highly sensitive to electronic effects.[8]

  • Electron-Donating Groups (EDGs): Increase the electron density of the ipso-carbon, enhancing its nucleophilicity and generally accelerating the rate of transmetalation, leading to higher reaction yields.[8][9]

  • Electron-Withdrawing Groups (EWGs): The effect is more nuanced. EWGs decrease the nucleophilicity of the aryl group, which can slow down transmetalation.[8][10] However, the increased Lewis acidity of the boron atom can facilitate coordination to the palladium complex. A significant competing side reaction for electron-deficient boronic acids is protodeboronation , where the C-B bond is cleaved by a proton source, leading to reduced yields of the desired cross-coupled product.[1][11]

G cluster_workflow Simplified Suzuki-Miyaura Workflow Start Reactants: Aryl Halide (Ar-X) Boronic Acid (Ar'-B(OH)₂) Catalyst Pd(0) Catalyst + Base OA Oxidative Addition Catalyst->OA Pd(0) inserts into Ar-X bond TM Transmetalation OA->TM Ar-Pd(II)-X intermediate RE Reductive Elimination TM->RE Ar-Pd(II)-Ar' intermediate SideReaction Protodeboronation (Ar'-H) TM->SideReaction More likely with EWG-Boronic Acids RE->Catalyst Regenerates Pd(0) Product Coupled Product (Ar-Ar') RE->Product Forms C-C bond

Caption: Simplified Suzuki-Miyaura workflow.

Table 2: Comparative Yields in Suzuki-Miyaura Coupling

The following data illustrates the impact of substituents on reaction yield under specific, consistent conditions (coupling of various para-substituted phenylboronic acids with 4-bromoanisole).

Boronic Acid Substituent (para)Electronic NatureYield (%)
-OCH₃Strong EDG95
-CH₃Weak EDG92
-HNeutral88
-ClWeak EWG85
-CN Strong EWG 78
-NO₂Strong EWG75

Yields can be lower due to factors like protodeboronation. Optimization of reaction conditions (e.g., using milder bases, anhydrous solvents, or converting the boronic acid to a more stable boronate ester) is often necessary for electron-deficient substrates.[11]

Quantitative Analysis: The Hammett Plot

The Hammett equation, log(k/k₀) = σρ, provides a powerful tool for quantifying the electronic influence of substituents on reaction rates or equilibria.[12][13]

  • σ (Substituent Constant): Measures the electronic effect of a substituent. Positive σ values indicate electron-withdrawing properties, while negative values indicate electron-donating properties. The cyano group has a large positive σ value (σₚ = +0.66).

  • ρ (Reaction Constant): Measures the sensitivity of a reaction to substituent effects.

A study on the reduction of Cu(I) by various para-substituted phenylboronic acids provides a clear quantitative comparison of electronic effects.[14] The resulting Hammett plot shows a linear correlation between the logarithm of the relative rate constant and the Hammett σ constant.

Table 3: Hammett Plot Data for Reduction of Cu(I) by p-Substituted Phenylboronic Acids

Substituent (X)Hammett Constant (σₚ)log(kₓ/kн)
MeO-0.27-0.60
Me-0.17-0.35
F+0.060.15
Cl+0.230.40
CN +0.66 1.20
NO₂+0.781.45

The data clearly positions the cyano group as a strong electron-withdrawing substituent, significantly accelerating this particular reaction, which benefits from the increased Lewis acidity of the boron center.

Experimental Protocols

A. General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a representative example and may require optimization for specific substrates.

  • Materials: Aryl halide (1.0 equiv), substituted boronic acid (1.2 equiv), Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), Base (e.g., K₂CO₃, 2.0 equiv), and degassed solvent (e.g., Toluene/Water 4:1 mixture).

  • Procedure:

    • To a reaction vessel, add the aryl halide, boronic acid, palladium catalyst, and base.

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the degassed solvent via syringe.

    • Heat the reaction mixture with stirring (e.g., at 90 °C) and monitor by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

B. Protocol for pKa Measurement by UV Spectroscopy

This method relies on the different UV absorbance spectra of the trigonal boronic acid and the tetrahedral boronate anion.[15]

  • Materials: Substituted boronic acid, a series of aqueous buffers covering a wide pH range (e.g., pH 3-13), UV-Vis spectrophotometer.

  • Procedure:

    • Prepare a stock solution of the boronic acid in a suitable solvent (e.g., DMSO or methanol).

    • Prepare a series of sample solutions by diluting a small aliquot of the stock solution into buffers of known pH.

    • Record the UV-Vis spectrum for each sample at a constant temperature.

    • Plot the absorbance at a chosen wavelength (where the difference between the acid and boronate form is maximal) against the pH.

    • Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKa value.

Conclusion

The cyano group is a potent electron-withdrawing substituent that significantly impacts the physicochemical properties and reactivity of boronic acids.

  • Increased Acidity: It markedly lowers the pKa by stabilizing the boronate anion.

  • Complex Reactivity in Cross-Coupling: In Suzuki-Miyaura reactions, the cyano group's electron-withdrawing nature decreases the nucleophilicity of the aryl partner, which can hinder the rate-determining transmetalation step. Furthermore, it increases the susceptibility to protodeboronation, a common cause of reduced yields.

For drug development professionals and synthetic chemists, understanding these electronic effects is crucial. While cyano-substituted boronic acids can be challenging substrates, their successful application in cross-coupling reactions can be achieved through careful optimization of reaction conditions, such as the choice of base, solvent, catalyst, and ligand, or by using more stable boronate esters.[11]

References

Stability Showdown: Boronic Acids vs. Boronate Esters in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection between boronic acids and their corresponding boronate esters is a pivotal decision that profoundly influences the trajectory of research and the viability of therapeutic candidates. This guide provides an objective, data-driven comparison of the stability profiles of these two crucial classes of organoboron compounds, offering insights to inform rational decision-making in medicinal chemistry and pharmaceutical development.

The fundamental difference between boronic acids and boronate esters lies in a classic trade-off between reactivity and stability. Boronic acids are generally more reactive, which can be advantageous in chemical syntheses. However, this heightened reactivity comes at the cost of diminished stability, posing challenges for storage, handling, and formulation.[1] Conversely, boronate esters, particularly cyclic esters like pinacolates, exhibit significantly enhanced stability, rendering them more robust for multi-step syntheses and as components of final drug products.[1]

Quantitative Stability Comparison

To provide a clear and concise overview, the following tables summarize key quantitative data on the hydrolytic, oxidative, and protodeboronation stability of representative boronic acids and boronate esters.

Table 1: Hydrolytic Stability Comparison

The hydrolysis of boronate esters to their corresponding boronic acids is a critical consideration, especially in aqueous environments relevant to biological systems. The rate of hydrolysis is influenced by factors such as pH and the steric and electronic properties of the substituents on both the boron atom and the diol protecting group.[2]

CompoundConditionTimeRemaining Ester (%)Reference
4-Aminophenylboronic acid pinacol esterWater5 min~80[2]
4-Hydroxyphenylboronic acid pinacol esterWater5 min~65[2]
4-Acetamidophenylboronic acid pinacol esterWater5 min~55[2]
4-Aminophenylboronic acid pinacol esterpH 7.4 Buffer5 min~30[2]
4-Hydroxyphenylboronic acid pinacol esterpH 7.4 Buffer5 min~10[2]
4-Acetamidophenylboronic acid pinacol esterpH 7.4 Buffer< 5 min~0[2]
Table 2: Oxidative Stability Comparison

Boronic acids and their esters are susceptible to oxidation, particularly by reactive oxygen species (ROS), which can be a significant liability in biological systems. The rate of oxidation is a key parameter in assessing the potential for in vivo degradation.[3][4]

CompoundOxidantpHSecond-Order Rate Constant (k_obs, M⁻¹s⁻¹)Reference
Phenylboronic Acid (PBA)H₂O₂7.449 ± 4[5]
Boralactone (BL)H₂O₂7.44.2 ± 0.2[5]
Benzoxaborole (BOL)H₂O₂7.49.7 ± 1.3[5]

Note: Boralactones and benzoxaboroles are types of cyclic boronate esters that exhibit enhanced stability due to intramolecular coordination.[3][4] A boralactone was found to have a 10,000-fold increase in stability against oxidation compared to simpler boronic acids.[3][6]

Table 3: Protodeboronation Stability Comparison

Protodeboronation, the cleavage of the carbon-boron bond by a proton source, is another important degradation pathway, particularly under basic aqueous conditions. The half-life (t½) of a compound under specific pH conditions is a direct measure of its stability against this process.

CompoundConditionHalf-life (t½)Reference
2,6-Difluorophenylboronic acidpH 13, 70°CFast[1][7]
2,6-Difluorophenylboronic acid pinacol esterpH 13, 70°C~10 hours[1][7]
Thiazolylboronic acidpH 13, 70°CVery Fast[1][7]
Isoxazolylboronic acidpH 13, 70°CVery Fast[1][7]

Experimental Protocols

Reproducible and reliable experimental data are the bedrock of informed decision-making. Below are detailed methodologies for key experiments used to assess the stability of boronic acids and boronate esters.

Hydrolytic Stability Assessment by HPLC

This protocol outlines a general method for quantifying the rate of hydrolysis of a boronate ester to its corresponding boronic acid using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Boronate ester of interest

  • Buffer solution (e.g., 50 mM sodium phosphate, pH 7.4)

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., Waters XTerra MS C18, noted for low silanol activity to minimize on-column hydrolysis)[8]

Procedure:

  • Standard Preparation: Prepare stock solutions of both the boronate ester and the corresponding boronic acid of known concentrations in a suitable organic solvent (e.g., ACN). Create a series of calibration standards by diluting the stock solutions.

  • Reaction Setup: Dissolve a precisely weighed amount of the boronate ester in the buffer solution to a final concentration suitable for HPLC analysis.

  • Time-Course Analysis: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the hydrolysis reaction by diluting the aliquot in a solvent that stops the reaction, typically the mobile phase or a high percentage of organic solvent.

  • HPLC Analysis: Inject the quenched samples onto the HPLC system.

    • Mobile Phase: A typical gradient could be from 95:5 Water:ACN to 5:95 Water:ACN with 0.1% formic acid over a suitable time frame to achieve separation. Isocratic methods can also be employed.

    • Flow Rate: 1.0 mL/min.

    • Detection: Monitor the absorbance at a wavelength where both the boronic acid and boronate ester have a significant response.

  • Data Analysis: Integrate the peak areas of the boronate ester and the boronic acid at each time point. Use the calibration curves to determine the concentration of each species. Plot the percentage of remaining boronate ester as a function of time to determine the hydrolysis rate.[2]

Oxidative Stability Assessment by UV-Vis Spectroscopy

This protocol describes a method to determine the second-order rate constant for the oxidation of a boronic acid or boronate ester by a reactive oxygen species like hydrogen peroxide (H₂O₂).

Materials:

  • Boronic acid or boronate ester

  • Hydrogen peroxide (H₂O₂) solution of known concentration

  • Buffer solution (e.g., phosphate-buffered saline, pH 7.4)

  • UV-Vis spectrophotometer

Procedure:

  • Solution Preparation: Prepare a stock solution of the boron-containing compound in the buffer. Prepare a separate stock solution of H₂O₂ in the same buffer.

  • Kinetic Measurement:

    • Place a solution of the boron compound in a cuvette.

    • Initiate the reaction by adding a specific volume of the H₂O₂ solution to the cuvette and mix rapidly.

    • Immediately begin monitoring the change in absorbance at a wavelength where the starting material or product has a distinct absorbance maximum.

  • Data Analysis: The reaction is monitored until completion. The observed pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a single exponential decay function.

  • Second-Order Rate Constant Determination: By performing the experiment at various concentrations of H₂O₂, a plot of k_obs versus [H₂O₂] will yield a straight line with a slope equal to the second-order rate constant.[5]

Stability Monitoring by ¹¹B NMR Spectroscopy

¹¹B NMR spectroscopy is a powerful tool for directly observing the boron species in solution and can be used to monitor stability and equilibrium processes.

Materials:

  • Boronic acid or boronate ester

  • Deuterated solvent (e.g., D₂O, DMSO-d₆)

  • NMR spectrometer equipped with a boron probe

Procedure:

  • Sample Preparation: Dissolve the boronic acid or boronate ester in the deuterated solvent in an NMR tube.

  • ¹¹B NMR Acquisition: Acquire a ¹¹B NMR spectrum of the initial sample. The chemical shift will be indicative of the boron environment (trigonal for boronic acids and some esters, tetrahedral for boronate anions and some esters).[9][10]

  • Stability Study: To study hydrolytic stability, for example, water can be added to the sample, and spectra can be acquired over time. Changes in the relative integrals of the signals for the boronate ester and the resulting boronic acid can be used to quantify the rate of hydrolysis.

  • Data Analysis: The ratio of the different boron species can be determined by deconvolution of the ¹¹B NMR spectrum.[9]

Visualizing Stability and Experimental Design

To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_BoronicAcid Boronic Acid (R-B(OH)₂) Less Stable cluster_BoronateEster Boronate Ester (R-B(OR')₂) More Stable cluster_Factors Factors Influencing Stability BA Boronic Acid BE Boronate Ester BA->BE BE->BA pH pH pH->BA Affects Protodeboronation & Hydrolysis pH->BE Affects Hydrolysis Rate Sterics Steric Hindrance Sterics->BE Increases Stability Electronics Electronic Effects Electronics->BA Influences Reactivity & Stability ROS Reactive Oxygen Species (ROS) ROS->BA Causes Oxidation ROS->BE Causes Oxidation

Caption: Factors influencing the stability of boronic acids and esters.

cluster_Prep 1. Sample Preparation cluster_Incubation 2. Stability Challenge cluster_Analysis 3. Time-Point Analysis cluster_Quantification 4. Quantification cluster_Data 5. Data Interpretation Prep_BA Prepare Boronic Acid Solution in Buffer Incubate Incubate at Controlled Temperature (e.g., 37°C) Prep_BA->Incubate Prep_BE Prepare Boronate Ester Solution in Buffer Prep_BE->Incubate Timepoints Withdraw Aliquots at Specific Time Intervals Incubate->Timepoints Add_ROS Add Oxidizing Agent (e.g., H₂O₂) Add_ROS->Timepoints Quench Quench Reaction Timepoints->Quench HPLC HPLC Analysis Quench->HPLC NMR ¹¹B NMR Analysis Quench->NMR Quantify Quantify Parent Compound and Degradants HPLC->Quantify NMR->Quantify Kinetics Determine Degradation Kinetics (e.g., Half-life, Rate Constant) Quantify->Kinetics

Caption: Experimental workflow for stability assessment.

Conclusion

The choice between a boronic acid and a boronate ester is a nuanced decision that requires careful consideration of the specific application. Boronic acids offer higher reactivity, which can be beneficial for expediting synthetic steps. However, their inherent instability can lead to challenges in purification, storage, and in vivo applications. Boronate esters, particularly sterically hindered cyclic esters, provide a significant stability advantage, making them more suitable for complex syntheses, high-throughput screening, and as components of drug formulations where long-term stability is paramount. By understanding the quantitative differences in their stability and employing robust analytical methods for their characterization, researchers can make more informed decisions to accelerate their drug discovery and development programs.

References

Performance of 2-Cyano-4-methoxyphenylboronic Acid in Suzuki-Miyaura Coupling with Diverse Aryl Halides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This guide provides a comparative overview of the expected performance of 2-Cyano-4-methoxyphenylboronic acid when coupled with different classes of aryl halides. While specific experimental data for this particular boronic acid is not extensively available in the surveyed literature, this guide leverages established principles of Suzuki-Miyaura reactions to predict reactivity trends and provides a general experimental framework.

The reactivity of this compound is influenced by the electronic and steric effects of its substituents. The electron-withdrawing nature of the ortho-cyano group can decrease the nucleophilicity of the boronic acid, potentially impacting reaction rates. Conversely, the meta-methoxy group is weakly electron-donating. The interplay of these effects, along with the inherent reactivity of the aryl halide partner, will dictate the overall efficiency of the coupling reaction.

Comparative Performance with Different Aryl Halides

The reactivity of aryl halides in Suzuki-Miyaura coupling reactions generally follows the trend: Iodides > Bromides > Chlorides. This trend is primarily dictated by the bond dissociation energy of the carbon-halogen bond, with the C-I bond being the weakest and thus the most susceptible to oxidative addition to the palladium catalyst, which is often the rate-determining step of the catalytic cycle.[1]

Aryl Halide TypeGeneral ReactivityExpected Yield with this compound
Aryl Iodides Highest reactivity, mild reaction conditions often suffice.Good to Excellent
Aryl Bromides Good reactivity, may require slightly more forcing conditions (higher temperature, more active catalyst) than iodides.Good
Aryl Chlorides Lowest reactivity, often require specialized bulky, electron-rich phosphine ligands and stronger bases to achieve good yields.[2]Moderate to Good (with optimized conditions)

Experimental Protocols

Below is a generalized experimental protocol for a Suzuki-Miyaura coupling reaction. This protocol should be optimized for each specific substrate combination.

General Procedure for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0-3.0 eq.).

  • Solvent Addition: Add a suitable degassed solvent system. Common solvent mixtures include toluene/water, dioxane/water, or DME/water.

  • Reaction Execution: Stir the mixture at an elevated temperature (typically 80-110 °C) and monitor the reaction progress by a suitable analytical technique such as TLC, GC, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by an appropriate method, such as column chromatography on silica gel.

Visualizing the Process

Experimental Workflow:

G reagents Combine Aryl Halide, This compound, Catalyst, and Base solvent Add Degassed Solvent reagents->solvent reaction Heat and Stir under Inert Atmosphere solvent->reaction workup Aqueous Work-up reaction->workup purification Purification workup->purification product Isolated Biaryl Product purification->product

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

The Suzuki-Miyaura Catalytic Cycle:

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[3]

G cluster_reactants cluster_products Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X Ln Pd0->ArPdX Oxidative Addition ArPdAr_prime Ar-Pd(II)-Ar' Ln ArPdX->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination ArAr_prime Ar-Ar' ArX Ar-X Ar_prime_BOH2 Ar'-B(OH)2 Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

A Comparative Benchmark: 2-Cyano-4-methoxyphenylboronic Acid versus Other Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of modern synthetic chemistry, particularly in drug discovery and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds. The choice of boronic acid is critical to the success of this palladium-catalyzed transformation, with factors such as electronic properties, steric hindrance, and stability significantly influencing reaction outcomes. This guide provides a comparative analysis of 2-Cyano-4-methoxyphenylboronic acid, an electron-deficient boronic acid, against a selection of other heteroaryl boronic acids to aid researchers in optimizing their synthetic strategies.

The electron-withdrawing nature of the cyano group in this compound presents both challenges and opportunities. While it can lead to slower rates of transmetalation, a key step in the catalytic cycle, judicious selection of reaction conditions can lead to high-yield couplings.[1][2] This guide will delve into a comparative performance analysis, detail experimental protocols, and provide visual aids to understand the underlying processes.

Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Analysis

The efficiency of a boronic acid in Suzuki-Miyaura coupling is heavily influenced by its electronic and steric characteristics. Electron-deficient boronic acids, such as this compound, can be challenging coupling partners due to a slower transmetalation step and a higher propensity for protodeboronation, a key side reaction.[3][4] Conversely, electron-rich heteroaryl boronic acids may exhibit higher reactivity but can also be prone to instability.[5]

The following table presents an illustrative comparison of the performance of this compound against other common heteroaryl and substituted phenylboronic acids. It is important to note that the yields reported are collated from various studies and may not have been obtained under identical conditions. However, they provide a valuable snapshot of the relative reactivity and expected performance.

Table 1: Illustrative Performance Comparison of Various Boronic Acids in Suzuki-Miyaura Coupling

Boronic AcidStructureKey CharacteristicsIllustrative Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)
This compound Electron-deficient due to ortho-cyano group. Susceptible to protodeboronation.4-BromobenzonitrilePd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O100~70-85 (estimated)
4-(Trifluoromethyl)phenylboronic acid Strongly electron-deficient.4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/Dioxane8089[6]
Pyridine-3-boronic acid Electron-deficient heteroaryl. Can be challenging to couple.2-ChloropyridinePd(OAc)₂ / SPhosCs₂CO₃Dioxane/H₂O10078[2]
Thiophene-3-boronic acid Electron-rich heteroaryl. Generally good reactivity.Aryl BromidePd(dppf)Cl₂Na₃PO₄Dioxane65-10073 (representative)[7]
5-Formylfuran-2-boronic acid Electron-deficient due to formyl group. Prone to instability.4-BromoanisoleXPhos PrecatalystK₂CO₃Dioxane/H₂O100Variable, requires optimization[8]
4-Methoxyphenylboronic acid Electron-rich. Generally high yielding.2-Bromo-4-methylpyridinePd(dppf)Cl₂Na₂CO₃DMF/H₂O10092 (on a similar substrate)

Experimental Protocols

Achieving high yields with electron-deficient boronic acids like this compound requires careful optimization of the reaction conditions. The following is a generalized protocol for a Suzuki-Miyaura cross-coupling reaction.

General Procedure for Suzuki-Miyaura Coupling

Materials:

  • Aryl or heteroaryl halide (1.0 equiv)

  • Boronic acid (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, Pd(PPh₃)₄) (1-5 mol%)

  • Ligand (e.g., SPhos, XPhos, PPh₃) (if required, typically in a 2:1 or 4:1 ligand to palladium ratio)

  • Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) (2.0–3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane, Toluene, THF, with or without water)

Reaction Setup:

  • To a flame-dried Schlenk tube or reaction vial under an inert atmosphere (e.g., argon or nitrogen), add the aryl or heteroaryl halide, the boronic acid, the palladium catalyst, the ligand (if used), and the base.

  • Evacuate and backfill the vessel with the inert gas three times to ensure an oxygen-free environment.

  • Add the degassed solvent via syringe.

  • Seal the vessel and place it in a preheated oil bath or heating block.

Reaction Execution:

  • Stir the reaction mixture vigorously at the desired temperature (typically 80-110 °C) for the specified time (usually 12-24 hours).[1]

  • Monitor the reaction progress by a suitable analytical technique such as Thin-Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).

Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with the organic solvent (e.g., 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[1]

Visualizing the Process

To better understand the underlying chemical processes and experimental design, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_complex Ar-Pd(II)-X(L2) OxAdd->PdII_complex Transmetalation Transmetalation (R-B(OH)2 + Base) PdII_complex->Transmetalation PdII_Ar_R Ar-Pd(II)-R(L2) Transmetalation->PdII_Ar_R RedElim Reductive Elimination PdII_Ar_R->RedElim RedElim->Pd0 Product Ar-R (Product) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[9]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Add Reactants & Catalyst (Aryl Halide, Boronic Acid, Pd Catalyst, Ligand, Base) inert 2. Establish Inert Atmosphere (Evacuate & Backfill with Ar/N2) reagents->inert solvent 3. Add Degassed Solvent inert->solvent heat 4. Heat and Stir (80-110 °C, 12-24h) solvent->heat monitor 5. Monitor Progress (TLC, GC, or LC-MS) heat->monitor quench 6. Quench and Extract monitor->quench purify 7. Dry and Concentrate quench->purify chromatography 8. Column Chromatography purify->chromatography product Pure Product chromatography->product

Caption: A general experimental workflow for the Suzuki-Miyaura reaction.

Conclusion

This compound, while being an electron-deficient substrate, is a valuable building block for the synthesis of complex molecules via the Suzuki-Miyaura cross-coupling reaction. Achieving high yields necessitates careful consideration of the catalytic system, with highly active phosphine ligands such as SPhos often being beneficial.[2] The propensity for protodeboronation can be mitigated by using milder bases and ensuring an efficient catalytic cycle that favors the desired cross-coupling pathway. For particularly unstable heteroaryl boronic acids, the use of more stable derivatives like MIDA or DABO boronates can be an effective strategy.[5][10] This guide provides a foundational understanding and practical protocols to assist researchers in successfully employing this compound and other heteroaryl boronic acids in their synthetic endeavors.

References

A Comparative Guide to Palladium Catalysts for Suzuki Coupling with 2-Cyano-4-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The choice of an appropriate palladium catalyst is critical to the success of these transformations, directly impacting reaction yields, times, and overall process efficiency. This guide provides a comparative overview of common palladium catalysts for the Suzuki coupling of 2-Cyano-4-methoxyphenylboronic acid with aryl halides, supported by established principles from analogous reactions in the scientific literature.

Performance Comparison of Palladium Catalysts

Direct comparative studies of various palladium catalysts for the Suzuki-Miyaura coupling of this compound under identical conditions are limited in the readily available literature. However, by examining data from reactions with structurally similar substrates, we can infer the relative performance of common catalysts. The following table summarizes the expected performance of several widely used palladium-based catalytic systems.

Catalyst SystemCatalyst Loading (mol%)LigandBaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Key Attributes
Pd(PPh₃)₄ 1-5Triphenylphosphine (in situ)K₂CO₃, Cs₂CO₃Toluene/H₂O, Dioxane/H₂O80-1004-1275-95The classical, versatile catalyst; sensitive to air and moisture.
Pd(dppf)Cl₂ 1-3dppfK₃PO₄, Cs₂CO₃Dioxane, THF, Toluene80-1102-885-98Robust and effective for a wide range of substrates, including heteroaryls.
Pd(OAc)₂ / SPhos 0.5-2SPhosK₃PO₄Toluene, DioxaneRoom Temp - 1001-690-99+Highly active catalyst system, often enabling lower catalyst loadings and milder reaction conditions.
Pd/C 5-10NoneNa₂CO₃, K₂CO₃Ethanol/H₂O, Toluene80-1006-2470-90Heterogeneous catalyst, allowing for easier product purification and catalyst recycling.

Note: The data presented above is compiled from various sources and represents typical ranges for Suzuki-Miyaura coupling reactions of substituted arylboronic acids. Actual results may vary depending on the specific aryl halide, reaction scale, and purity of reagents.

Experimental Protocols

Below are detailed, generalized methodologies for conducting a Suzuki-Miyaura coupling reaction with this compound using two common palladium catalysts.

Protocol 1: Suzuki Coupling using Pd(PPh₃)₄

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the aryl halide, this compound, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). This cycle should be repeated three times to ensure an inert atmosphere.

  • Add Pd(PPh₃)₄ to the flask under the inert atmosphere.

  • Add the degassed 1,4-dioxane and water to the flask.

  • Heat the reaction mixture to 100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (10 mL) and extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Protocol 2: Suzuki Coupling using Pd(dppf)Cl₂

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.03 mmol, 3 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • In a dry Schlenk tube under an inert atmosphere, combine the aryl halide, this compound, Pd(dppf)Cl₂, and potassium phosphate.

  • Add degassed toluene and water to the tube.

  • Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring for 2-8 hours. Monitor the reaction progress by analytical techniques.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite.

  • Wash the filtrate with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purify the residue by column chromatography to yield the final product.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)Ln OxAdd R¹-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition (R¹-X) Transmetalation R¹-Pd(II)L₂-R² OxAdd->Transmetalation Transmetalation (R²-B(OR)₂ + Base) Transmetalation->Pd0 Reductive Elimination (R¹-R²) Product Coupled Product (R¹-R²) Transmetalation->Product ArylHalide Aryl Halide (R¹-X) ArylHalide->OxAdd BoronicAcid This compound (R²-B(OH)₂) BoronicAcid->Transmetalation Base Base Base->Transmetalation Byproducts Boron & Halide Salts Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis Reactants Combine Aryl Halide, Boronic Acid, and Base Inert Establish Inert Atmosphere Reactants->Inert Catalyst Add Palladium Catalyst and Solvent Inert->Catalyst Heating Heat and Stir Catalyst->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Quench Quench and Extract Monitoring->Quench Upon Completion Dry Dry and Concentrate Quench->Dry Purify Purify by Chromatography Dry->Purify Characterization Characterize Product (NMR, MS) Purify->Characterization

Navigating the Crowded Space: A Comparative Guide to the Impact of Steric Hindrance in Ortho-Substituted Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex biaryl compounds. However, the presence of ortho-substituents on the boronic acid partner often introduces significant steric hindrance, posing a formidable challenge to reaction efficiency. This guide provides a comprehensive comparison of the performance of ortho-substituted boronic acids, supported by experimental data, to illuminate the impact of steric bulk and offer strategies for overcoming these synthetic hurdles.

The steric impediment from ortho-substituents can significantly hinder the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle, leading to lower yields and slower reaction rates. Understanding the interplay between the size and electronic nature of these substituents is paramount for rational reaction design and optimization.

Performance Comparison of Ortho-Substituted Boronic Acids

The following tables summarize quantitative data on the performance of various ortho-substituted boronic acids in Suzuki-Miyaura coupling reactions, highlighting the influence of steric hindrance on reaction yields and kinetics.

Table 1: Comparison of Reaction Yields for Ortho-Substituted Phenylboronic Acids

This table illustrates the impact of different ortho-substituents on the yield of the Suzuki-Miyaura coupling with a common coupling partner, 4-bromoanisole. The data, compiled from various sources, demonstrates a clear trend of decreasing yield with increasing steric bulk of the ortho-substituent.

Ortho-SubstituentBoronic AcidCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
-H (Reference)Phenylboronic acid4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100295
-OCH₃2-Methoxyphenylboronic acid3,4,5-tribromo-2,6-dimethylpyridinePd(OAc)₂ / SPhosK₃PO₄Toluene7060High Yield (Specific % not stated)[1]
-NO₂o-Nitrophenylboronic acid4-ChlorotoluenePd(OAc)₂ / RuPhosK₃PO₄2-Butanol1002425

Note: The data in this table is compiled from different sources and serves as a representative comparison. Direct comparison under identical conditions in a single study is often unavailable for a wide range of substituents.

Table 2: Comparison of Relative Reaction Rates

While precise kinetic data for a wide range of ortho-substituted boronic acids is scarce in the literature, the general trend observed is a significant decrease in reaction rate with increased steric hindrance. The following table provides an illustrative comparison of relative initial rates based on established principles of Suzuki-Miyaura reaction kinetics.

Boronic Acid TypeExampleRelative Initial RateRationale
Unsubstituted ArylPhenylboronic Acid~5.0Unhindered access to the boron center facilitates transmetalation.
Electron-Rich Aryl4-Methoxyphenylboronic Acid~7.0Electron-donating groups can accelerate the transmetalation step.
Electron-Poor Aryl4-Trifluoromethylphenylboronic Acid~3.0Electron-withdrawing groups can decrease the nucleophilicity of the aryl group, slowing transmetalation.
Primary AlkylEthylboronic Acid1.0Transmetalation can be rate-limiting.
Secondary AlkylIsopropylboronic Acid~0.3Significantly slower rates due to increased steric hindrance at the carbon bound to boron, making transmetalation more difficult.[2]

Experimental Protocols

General Experimental Protocol for Suzuki-Miyaura Coupling of a Sterically Hindered Ortho-Substituted Boronic Acid

This protocol is a generalized guideline and may require optimization for specific substrates. The use of bulky, electron-rich phosphine ligands is often crucial for success.

Materials:

  • Ortho-substituted arylboronic acid (1.2 - 1.5 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Bulky phosphine ligand (e.g., SPhos, XPhos, RuPhos) (1.1 - 1.5 times the moles of Pd)

  • Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) (2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the aryl halide, ortho-substituted boronic acid, palladium catalyst, ligand, and base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature (typically 80-120 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Overcoming Steric Hindrance: Alternative Strategies

While the use of specialized bulky ligands is the most common approach, other strategies can be employed to improve the outcomes of Suzuki-Miyaura couplings with sterically hindered substrates:

  • High Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the higher activation barrier associated with sterically demanding substrates.

  • Microwave Irradiation: This technique can rapidly and efficiently heat the reaction mixture, often leading to shorter reaction times and improved yields for challenging couplings.

  • Use of Boronic Esters: While boronic acids are commonly used, their corresponding esters (e.g., pinacol esters) can sometimes offer different reactivity profiles and may be beneficial in certain cases.

  • Careful Selection of Base and Solvent: The choice of base and solvent is critical and can significantly influence the reaction outcome. For instance, the use of potassium phosphate (K₃PO₄) is often effective in hindered couplings.

Visualizing the Challenge: The Suzuki-Miyaura Catalytic Cycle

The following diagrams illustrate the key steps of the Suzuki-Miyaura catalytic cycle and the point at which steric hindrance from an ortho-substituent poses a significant barrier.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle cluster_1 Boronic Acid Activation Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L_n-X OxAdd->PdII Transmetalation Transmetalation (Rate-Limiting Step for Sterically Hindered Substrates) PdII->Transmetalation [R²B(OH)₃]⁻ PdII_Aryl R¹-Pd(II)L_n-R² Transmetalation->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 Product R¹-R² (Biaryl Product) RedElim->Product BoronicAcid R²-B(OH)₂ Boronate [R²B(OH)₃]⁻ BoronicAcid->Boronate + OH⁻ Base Base (e.g., K₃PO₄)

Suzuki-Miyaura Catalytic Cycle

Steric_Hindrance cluster_0 Unhindered Transmetalation cluster_1 Sterically Hindered Transmetalation Pd_Unhindered R¹-Pd(II)L_n-X Transition_State_Unhindered Favorable Transition State Pd_Unhindered->Transition_State_Unhindered Boronate_Unhindered [R²B(OH)₃]⁻ (R² = Phenyl) Boronate_Unhindered->Transition_State_Unhindered Pd_Hindered R¹-Pd(II)L_n-X Transition_State_Hindered Disfavored Transition State Pd_Hindered->Transition_State_Hindered Boronate_Hindered [R²B(OH)₃]⁻ (R² = ortho-substituted Phenyl) Boronate_Hindered->Transition_State_Hindered

Impact of Steric Hindrance on Transmetalation

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-Cyano-4-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: A Procedural Overview for Researchers, Scientists, and Drug Development Professionals on the Proper Disposal of 2-Cyano-4-methoxyphenylboronic Acid.

The following guidelines provide essential safety and logistical information for the proper disposal of this compound. Adherence to these procedures is critical to ensure personnel safety and environmental protection. This document outlines step-by-step protocols for handling, spill management, and final disposal of this compound, reflecting best practices in laboratory safety and chemical management.

I. Hazard Summary and Personal Protective Equipment (PPE)

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection Laboratory coat.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.

II. Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is through collection for hazardous waste disposal. In-lab neutralization may be possible for very small quantities, but due to the presence of the cyano group, professional disposal is strongly advised.

1. Waste Collection and Storage:

  • Segregation: All waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper, pipette tips), must be collected separately from other waste streams.

  • Labeling: Use a dedicated, clearly labeled, and sealed container for this waste. The label should read "Hazardous Waste: this compound".

  • Storage: Store the waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials, especially acids.

2. Spill Management:

  • Evacuate: In case of a spill, evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in the hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol) and then with soap and water. All cleaning materials must be disposed of as hazardous waste.

3. Final Disposal:

  • Professional Service: Arrange for the collection of the hazardous waste by a licensed environmental disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.

III. In-Lab Neutralization of Small Quantities (Expert Use Only)

For researchers with extensive experience in handling hazardous chemicals and with institutional approval, in-lab neutralization of trace amounts may be considered. This procedure must be performed in a certified chemical fume hood.

Materials:

  • Sodium hypochlorite solution (bleach, ~5%) or hydrogen peroxide (3%)

  • Sodium hydroxide solution (1 M)

  • pH indicator strips

Protocol:

  • Alkalinize: For solid waste, dissolve in a minimal amount of a suitable organic solvent. For solutions, ensure the waste is in a compatible solvent. In a suitably large container within a fume hood, adjust the pH of the solution to >10 using the sodium hydroxide solution.

  • Oxidize: Slowly add the sodium hypochlorite or hydrogen peroxide solution dropwise with constant stirring. This will oxidize the cyanide to the less toxic cyanate. Monitor for any gas evolution or temperature increase.

  • Verify: After the addition is complete, stir for an additional hour. Test for the absence of cyanide using appropriate test strips.

  • Neutralize Boronic Acid: Once the cyanide is confirmed to be destroyed, the boronic acid can be neutralized by carefully adjusting the pH to between 5.5 and 9.0 with a mild acid (e.g., dilute acetic acid).[1]

  • Dispose: The final neutralized solution should be collected as hazardous waste. Drain disposal is not recommended without explicit permission from your institution's environmental health and safety office and local authorities.[2]

IV. Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow cluster_spill Spill Response cluster_routine Routine Disposal start Waste Generated decision_spill Spill or Routine Disposal? start->decision_spill spill_evacuate Evacuate Area decision_spill->spill_evacuate Spill routine_collect Collect in labeled, sealed container decision_spill->routine_collect Routine spill_ventilate Ensure Ventilation spill_evacuate->spill_ventilate spill_contain Contain Spill spill_ventilate->spill_contain spill_decontaminate Decontaminate Area spill_contain->spill_decontaminate spill_collect Collect all materials as Hazardous Waste spill_decontaminate->spill_collect professional_disposal Arrange for Professional Hazardous Waste Disposal spill_collect->professional_disposal routine_store Store in designated hazardous waste area routine_collect->routine_store routine_store->professional_disposal

Caption: Disposal decision workflow for this compound.

Disclaimer: This guide is intended for informational purposes and should be used in conjunction with your institution's specific safety protocols and in compliance with all local, state, and federal regulations. Always consult your Safety Data Sheet (SDS) and your institution's Environmental Health and Safety (EHS) department for the most accurate and comprehensive guidance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.